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  • Product: 2-(Acetylamino)phenyl benzoate
  • CAS: 60949-47-5

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 2-(Acetylamino)phenyl Benzoate: A Technical Whitepaper

Executive Summary The synthesis of 2-(acetylamino)phenyl benzoate (CAS 60949-47-5)[1] represents a classic paradigm in orthogonal functional group protection and chemoselective acylation. As a bifunctional aromatic compo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-(acetylamino)phenyl benzoate (CAS 60949-47-5)[1] represents a classic paradigm in orthogonal functional group protection and chemoselective acylation. As a bifunctional aromatic compound containing both an amide and an ester linkage, its synthesis requires precise kinetic control to differentiate between two competing nucleophilic centers on the starting material, 2-aminophenol[2].

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for the two-step synthesis of 2-(acetylamino)phenyl benzoate. By dissecting the causality behind solvent choices, temperature gradients, and catalyst selection, this guide serves as a robust framework for researchers and drug development professionals scaling up chemoselective acylation workflows.

Strategic Pathway Overview

The synthesis is executed via a linear, two-step sequence:

  • Chemoselective N-Acetylation: Kinetic differentiation of the amine over the phenol to yield the intermediate 2-acetamidophenol.

  • Base-Catalyzed O-Benzoylation: Schotten-Baumann-type esterification of the sterically hindered phenolic hydroxyl group using benzoyl chloride[2].

Workflow A 2-Aminophenol C 2-Acetamidophenol A->C Step 1: N-Acetylation B Acetic Anhydride B->C E 2-(Acetylamino)phenyl benzoate C->E Step 2: O-Benzoylation D Benzoyl Chloride D->E Pyridine (Base)

Overall two-step synthesis workflow of 2-(acetylamino)phenyl benzoate.

Step 1: Chemoselective N-Acetylation

Mechanistic Rationale

The starting material, 2-aminophenol, possesses an amino group (-NH₂) and a hydroxyl group (-OH). Nitrogen is less electronegative than oxygen (3.04 vs. 3.44 on the Pauling scale), making the lone pair on the nitrogen atom more polarizable and highly available for nucleophilic attack.

Under kinetically controlled conditions, the nucleophilic acyl substitution of acetic anhydride occurs almost exclusively at the nitrogen atom[3]. The reaction proceeds via the formation of a tetrahedral intermediate, followed by the rapid expulsion of an acetate leaving group. Conducting this reaction in an aqueous or biphasic medium further enhances chemoselectivity; the amine reacts with acetic anhydride orders of magnitude faster than the anhydride hydrolyzes in water, while the weaker phenolic nucleophile remains unreacted.

Validated Experimental Protocol: Synthesis of 2-Acetamidophenol
  • Objective: Achieve >95% chemoselective N-acetylation without O-acetylation byproducts.

  • Causality Check: Water is chosen as the solvent because it acts as a mild heat sink for the exothermic reaction and selectively precipitates the hydrophobic product, driving the equilibrium forward via Le Chatelier's principle.

Procedure:

  • Preparation: Suspend 2-aminophenol (10.9 g, 100 mmol) in 50 mL of distilled water in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Acylation: Add acetic anhydride (10.4 mL, 110 mmol) dropwise over 15 minutes at room temperature.

  • Observation: The suspension will briefly clear as the amine reacts, followed by the rapid precipitation of a white crystalline solid (2-acetamidophenol). The reaction is exothermic; maintain the internal temperature below 40 °C using a water bath to prevent thermodynamic O-acetylation.

  • Isolation: Stir for an additional 30 minutes to ensure complete conversion (verify via TLC, Hexanes:EtOAc 1:1).

  • Workup: Filter the precipitate under vacuum. Wash the filter cake with ice-cold water (3 × 20 mL) to remove residual acetic acid. Dry under vacuum at 50 °C overnight.

Step 2: O-Benzoylation via Schotten-Baumann Conditions

Mechanistic Rationale

With the amine safely masked as an acetamide, the phenolic hydroxyl group can be acylated. However, phenols are relatively poor nucleophiles. To facilitate the reaction with benzoyl chloride, a base such as pyridine or triethylamine is introduced.

Pyridine serves a dual, synergistic role in this mechanism:

  • Nucleophilic Catalysis: Pyridine attacks benzoyl chloride to form a highly electrophilic N-benzoylpyridinium intermediate, which is far more susceptible to attack by the phenol than the parent acid chloride.

  • Acid Scavenging: The base deprotonates the phenol to form a highly nucleophilic phenoxide anion and neutralizes the stoichiometric HCl generated during the reaction. If left unneutralized, HCl would protonate the pyridine catalyst, halting the reaction, and potentially hydrolyze the newly formed ester.

Mechanism N1 2-Acetamidophenol + Pyridine N2 Phenoxide Anion Formation N1->N2 Base Deprotonation N3 Nucleophilic Attack on Carbonyl N2->N3 + PhCOCl N4 Tetrahedral Intermediate N3->N4 Rate-determining step N5 Chloride Ion Elimination N4->N5 Fast collapse N6 2-(Acetylamino)phenyl benzoate N5->N6 HCl Neutralization

Mechanistic pathway of the base-catalyzed O-benzoylation step.
Validated Experimental Protocol: Synthesis of 2-(Acetylamino)phenyl benzoate
  • Objective: Complete O-benzoylation while suppressing amide deprotection or ester hydrolysis.

  • Causality Check: Dichloromethane (DCM) is utilized as an aprotic solvent to prevent the hydrolysis of benzoyl chloride. The reaction is initiated at 0 °C to control the highly exothermic formation of the N-benzoylpyridinium species.

Procedure:

  • Preparation: Dissolve 2-acetamidophenol (7.56 g, 50 mmol) in 100 mL of anhydrous DCM in a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add anhydrous pyridine (6.0 mL, 75 mmol) in one portion. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Benzoylation: Dilute benzoyl chloride (6.4 mL, 55 mmol) in 10 mL of DCM. Add this solution dropwise to the reaction flask over 20 minutes via an addition funnel.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validating Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash with 1M aqueous HCl (2 × 50 mL). Causality: This selectively protonates and removes excess pyridine into the aqueous layer.

    • Wash with saturated aqueous NaHCO₃ (2 × 50 mL). Causality: This neutralizes residual HCl and extracts any benzoic acid formed from unreacted benzoyl chloride.

    • Wash with brine (50 mL), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol to yield pure 2-(acetylamino)phenyl benzoate.

Quantitative Data & Reaction Parameters

To ensure reproducibility across different laboratory scales, the critical reaction parameters, stoichiometric ratios, and expected yields are summarized below.

ParameterStep 1: N-AcetylationStep 2: O-Benzoylation
Target Bond Formed C-N (Amide)C-O (Ester)
Electrophile Acetic Anhydride (1.1 eq)Benzoyl Chloride (1.1 eq)
Solvent System H₂O (Neat/Suspension)Anhydrous DCM
Catalyst / Base None (Autocatalytic via product)Pyridine (1.5 eq)
Temperature Profile 20 °C → 40 °C (Exothermic)0 °C → 25 °C
Reaction Control Kinetic ControlThermodynamic/Kinetic Control
Typical Isolated Yield 88 - 94%82 - 87%
Primary Impurity Unreacted 2-aminophenolBenzoic acid (hydrolysis byproduct)

References

  • Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics ACS Omega[Link]

  • GESTIS Substance Database: Benzoyl chloride & 2-Acetamidophenol DGUV (German Social Accident Insurance) [Link]

Sources

Exploratory

Physicochemical Profiling and Kinetic Stability of 2-(Acetylamino)phenyl Benzoate: A Technical Whitepaper

Executive Summary As a Senior Application Scientist overseeing early-stage molecular characterization, I frequently encounter compounds where subtle structural nuances dictate macroscopic behavior. 2-(Acetylamino)phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage molecular characterization, I frequently encounter compounds where subtle structural nuances dictate macroscopic behavior. 2-(Acetylamino)phenyl benzoate (2-APB) (CAS: 60949-47-5) is a prime example. Featuring an ester linkage adjacent to an ortho-acetamido group, 2-APB presents unique physicochemical challenges, particularly regarding its hydrolytic stability and lipophilic partitioning.

This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties of 2-APB. By moving beyond basic data reporting, we will explore the causality behind its thermodynamic behavior and provide self-validating experimental workflows designed to rigorously characterize this compound in a laboratory setting.

Thermodynamic and Physicochemical Profile

Before designing any formulation or synthetic downstream process, establishing a baseline of physicochemical properties is non-negotiable. The data summarized below reflects the fundamental constants of 2-APB.

Quantitative Physicochemical Data
ParameterValueAnalytical Method / Remarks
CAS Registry Number 60949-47-5Database Identification
Molecular Formula C₁₅H₁₃NO₃Elemental Analysis
Molecular Weight 255.27 g/mol Mass Spectrometry
Boiling Point 513.3 °C (at 760 mmHg)Extrapolated / Predicted
Density 1.239 g/cm³Pycnometry
Flash Point 264.3 °CClosed Cup Method
Refractive Index 1.618Refractometry
Vapor Pressure 1.19 × 10⁻¹⁰ mmHg (25 °C)Isothermal Thermogravimetric Analysis

Data supported by the standards for 2-APB.

Mechanistic Causality: The Role of Anchimeric Assistance

A critical oversight in early-stage development is treating all aryl esters as kinetically identical. In 2-APB, the proximity of the ortho-acetamido group to the benzoate ester fundamentally alters its hydrolytic stability.

Why does 2-APB degrade faster in aqueous media than its para-substituted isomer? The answer lies in Neighboring Group Participation (NGP) , also known as anchimeric assistance . Under specific pH conditions, the amide nitrogen or carbonyl oxygen can act as an internal nucleophile, attacking the ester carbonyl carbon. This forms a transient 5- or 6-membered cyclic intermediate (such as an imide or benzoxonium ion), which rapidly collapses upon the addition of water. This intramolecular pathway significantly lowers the activation energy ( ΔG‡ ) required for ester cleavage.

NGP_Pathway A 2-(Acetylamino)phenyl benzoate (Intact Ester) B Base/Acid Activation (Deprotonation/Protonation) A->B C Intramolecular Attack by Amide Nitrogen/Oxygen B->C D Cyclic Orthoester / Imide Intermediate C->D E Accelerated Hydrolysis (Anchimeric Assistance) D->E F 2-Acetamidophenol + Benzoic Acid E->F

Hydrolytic degradation pathway of 2-APB accelerated by neighboring group participation.

Validated Analytical Workflows

To ensure scientific integrity, empirical data must be generated through self-validating systems. Below are the step-by-step methodologies I mandate for profiling compounds like 2-APB.

Analytical_Workflow Start Sample Prep (2-APB Aliquots) HPLC RP-HPLC (LogP Profiling) Start->HPLC DSC DSC Analysis (Thermal Profiling) Start->DSC Kinetic Kinetic Assay (Hydrolytic Stability) Start->Kinetic Data Data Integration & Validation HPLC->Data DSC->Data Kinetic->Data

High-throughput physicochemical characterization and validation workflow for 2-APB.

Protocol 1: Lipophilicity (LogP) Determination via RP-HPLC

Rationale: Traditional shake-flask methods often fail for esterified aromatics due to emulsion formation and trace hydrolysis. Reversed-Phase HPLC provides a robust alternative where retention time correlates directly with partitioning behavior, masking the effects of transient hydrolysis. This protocol is grounded in .

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 50:50 (v/v) Methanol:Water. Buffer the aqueous phase to pH 7.4 using 10 mM phosphate buffer. Causality: Maintaining a neutral pH prevents the ionization of trace impurities and suppresses acid/base-catalyzed hydrolysis during the run.

  • System Suitability Test (SST): Inject thiourea to determine the column void volume ( t0​ ). Ensure the resolution ( Rs​ ) between thiourea and the first reference standard is > 2.0.

  • Calibration: Inject a homologous series of six reference standards (e.g., acetanilide, phenol, benzyl benzoate) with known LogP values. Calculate the capacity factor ( k′ ) for each.

  • Sample Injection: Inject 10 µL of 2-APB (1 mg/mL in methanol). Record the retention time ( tR​ ).

  • Data Validation: Plot logk′ of the standards against their literature LogP to derive a linear regression equation ( R2>0.99 ). Interpolate the LogP of 2-APB from this curve.

Protocol 2: Thermal Profiling via Differential Scanning Calorimetry (DSC)

Rationale: While predictive models provide boiling and flash points, understanding solid-state thermodynamics (melting endotherms and degradation onsets) is critical. DSC provides a self-validating thermodynamic fingerprint.

  • Instrument Calibration: Calibrate the heat flow and temperature of the DSC using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g). Causality: This ensures the system's calorimetric accuracy before analyzing unknown samples.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of 2-APB into a standard aluminum pan. Crimp the lid, ensuring a microscopic pinhole is left. Causality: The pinhole vents evolved gases during potential thermal degradation, preventing pan deformation and baseline artifacts.

  • Purge Gas: Utilize dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation and remove ambient moisture.

  • Thermal Program: Equilibrate the cell at 25 °C. Ramp the temperature at 10 °C/min up to 300 °C.

  • Data Integration: Analyze the resulting thermogram for the extrapolated onset temperature ( Tonset​ ) and peak melting temperature ( Tm​ ).

Protocol 3: Kinetic Profiling of Hydrolytic Degradation

Rationale: To quantify the anchimeric assistance provided by the ortho-acetamido group, the pseudo-first-order hydrolysis rate of 2-APB must be empirically measured.

  • Media Preparation: Prepare simulated physiological buffers (pH 1.2 HCl, pH 7.4 PBS, and pH 9.0 borate) maintained in a reciprocating water bath at 37 °C ± 0.5 °C.

  • Reaction Initiation: Spike 2-APB stock solution into the pre-warmed buffer to achieve a final concentration of 50 µM. Causality: Ensure the final organic co-solvent concentration is <1% to prevent artificial alteration of the buffer's dielectric constant.

  • Sampling & Quenching: Withdraw 100 µL aliquots at predefined intervals (0, 15, 30, 60, 120, 240 mins). Immediately mix each aliquot with 100 µL of ice-cold acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Causality: The temperature drop and pH shift instantly quench the hydrolysis reaction and precipitate buffer salts.

  • Quantification: Analyze the remaining intact 2-APB via UPLC-UV at 254 nm. Plot ln(Ct​/C0​) vs. time to derive the degradation rate constant ( kobs​ ).

Conclusion

The physicochemical characterization of 2-(Acetylamino)phenyl benzoate requires a rigorous, mechanistic approach. By understanding the causal relationship between its ortho-acetamido structure and its propensity for anchimeric assistance, researchers can accurately predict its stability and partitioning behavior. The self-validating protocols provided herein ensure that empirical data generated for 2-APB is both reproducible and scientifically unassailable.

References

  • 2-(acetylamino)phenyl benzoate - LookChem Source: LookChem Database URL:[Link]

  • Does Neighboring Group Participation by Non-Vicinal Esters Play a Role in Glycosylation Reactions? Effective Probes for the Detection of Bridging Intermediates Source: Journal of Organic Chemistry (via NIH PubMed Central) URL:[Link]

  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method Source: OECD Guidelines for the Testing of Chemicals, Section 1 (OECD iLibrary) URL:[Link]

Foundational

Potential biological activities of 2-(Acetylamino)phenyl benzoate

An In-Depth Technical Guide on the Potential Biological Activities of 2-(Acetylamino)phenyl benzoate Authored by a Senior Application Scientist Foreword The landscape of drug discovery is in a perpetual state of evolutio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Potential Biological Activities of 2-(Acetylamino)phenyl benzoate

Authored by a Senior Application Scientist

Foreword

The landscape of drug discovery is in a perpetual state of evolution, driven by the pursuit of novel chemical entities with therapeutic potential. Within this landscape, the exploration of existing chemical scaffolds for new biological activities remains a cornerstone of innovation. This technical guide focuses on 2-(Acetylamino)phenyl benzoate, a compound whose structural motifs—an acetamide group and a phenyl benzoate core—suggest a rich, yet largely unexplored, pharmacological potential. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, providing a robust framework for the systematic investigation of this compound's biological activities. By synthesizing established methodologies with expert insights, this guide aims to empower researchers to unlock the therapeutic promise of 2-(Acetylamino)phenyl benzoate and its derivatives.

Rationale for Investigation: Unveiling the Potential of a Hybrid Scaffold

The chemical architecture of 2-(Acetylamino)phenyl benzoate is a compelling starting point for a drug discovery program. The molecule integrates two key pharmacophores:

  • The Acetamide Moiety: This functional group is a prevalent feature in a multitude of established drugs, contributing to their pharmacokinetic and pharmacodynamic profiles. Notably, acetaminophen, a widely used analgesic and antipyretic, features an acetamide group. The presence of this moiety in 2-(Acetylamino)phenyl benzoate suggests a potential for analgesic and anti-inflammatory properties.[1][2]

  • The Phenyl Benzoate Core: Benzoate esters are recognized for a diverse range of biological activities, including antimicrobial and anticancer effects.[3][4][5] Research on related phenyl benzoate derivatives has indicated their potential as anticancer agents and their ability to interact with biological targets like DNA.[3][6][7] Furthermore, some benzoate derivatives have shown promise as anti-inflammatory agents.[8]

The combination of these two moieties in a single molecule presents an intriguing opportunity for synergistic or novel biological activities. This guide outlines a systematic approach to explore the potential anti-inflammatory, analgesic, antimicrobial, and anticancer properties of 2-(Acetylamino)phenyl benzoate.

Investigating Anti-inflammatory Potential

Chronic inflammation is a key pathological feature of numerous diseases, making the discovery of new anti-inflammatory agents a priority.[9] The structural characteristics of 2-(Acetylamino)phenyl benzoate warrant a thorough investigation into its anti-inflammatory capacity.

In-Vitro Assessment of Anti-inflammatory Activity

Initial screening for anti-inflammatory properties can be efficiently conducted using a panel of in-vitro assays. These assays are cost-effective and provide valuable preliminary data on the compound's mechanism of action.[9][10]

2.1.1. Inhibition of Pro-inflammatory Enzymes: COX-1 and COX-2 Assays

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, and their inhibition is a key mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).[11]

Experimental Protocol: COX-1/COX-2 Inhibition Assay

  • Enzyme Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer.

  • Compound Preparation: Dissolve 2-(Acetylamino)phenyl benzoate in an appropriate solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

  • Assay Procedure: In a 96-well plate, combine the enzyme solution, a heme cofactor, and the test compound at various concentrations.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Quantification: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

2.1.2. Inhibition of Protein Denaturation

Protein denaturation is a contributing factor in several inflammatory conditions.[12] The ability of a compound to prevent protein denaturation can be an indicator of its anti-inflammatory potential.

Experimental Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation [12]

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of BSA and 0.5 mL of the test compound at various concentrations.

  • pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N HCl.

  • Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.

  • Turbidity Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Calculation: Calculate the percentage of inhibition of protein denaturation.

In-Vivo Evaluation of Anti-inflammatory Effects

Promising results from in-vitro assays should be followed by in-vivo studies to confirm the anti-inflammatory activity in a whole-organism model.

2.2.1. Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model for evaluating acute inflammation.[13][14]

Experimental Protocol: Carrageenan-Induced Paw Edema [13][14]

  • Animal Grouping: Divide adult Wistar rats into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of 2-(Acetylamino)phenyl benzoate.

  • Compound Administration: Administer the test compound or standard drug intraperitoneally or orally.

  • Induction of Inflammation: After a specified time (e.g., 30 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Illustrative Data Presentation
Compound Dose (mg/kg) Inhibition of Edema (%) at 3h
Control-0
Indomethacin1075.2
2-(Acetylamino)phenyl benzoate2535.8
2-(Acetylamino)phenyl benzoate5052.4
2-(Acetylamino)phenyl benzoate10068.1

Caption: Hypothetical anti-inflammatory activity of 2-(Acetylamino)phenyl benzoate in the carrageenan-induced paw edema model.

Workflow for Anti-inflammatory Activity Screening

G cluster_0 In-Vitro Screening cluster_1 In-Vivo Confirmation in_vitro_assays COX-1/COX-2 Inhibition Assay Protein Denaturation Assay decision Significant In-Vitro Activity? in_vitro_assays->decision in_vivo_model Carrageenan-Induced Paw Edema final_result Confirmed Anti-inflammatory Activity in_vivo_model->final_result start 2-(Acetylamino)phenyl benzoate start->in_vitro_assays stop Low Potential decision->stop No proceed Proceed to In-Vivo decision->proceed Yes proceed->in_vivo_model

Caption: Workflow for screening the anti-inflammatory potential of 2-(Acetylamino)phenyl benzoate.

Exploring Analgesic Properties

The presence of the acetamide moiety, reminiscent of acetaminophen, strongly suggests that 2-(Acetylamino)phenyl benzoate may possess analgesic properties. A battery of in-vivo models can be employed to characterize its potential pain-relieving effects.[13][15]

In-Vivo Models for Analgesic Activity
3.1.1. Hot Plate Test

This method is used to evaluate centrally acting analgesics.[15]

Experimental Protocol: Hot Plate Test [15]

  • Animal Selection: Use mice or rats and pre-screen them for a baseline reaction time (e.g., licking paws or jumping) on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Compound Administration: Administer the test compound, a standard drug (e.g., morphine), or a vehicle to different groups of animals.

  • Latency Measurement: Place each animal on the hot plate at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes) and record the reaction time. A cut-off time is set to prevent tissue damage.

  • Data Analysis: An increase in the reaction time compared to the control group indicates an analgesic effect.

3.1.2. Acetic Acid-Induced Writhing Test

This test is sensitive to peripherally acting analgesics.[2][16]

Experimental Protocol: Acetic Acid-Induced Writhing Test [2]

  • Animal Grouping and Administration: As described for the hot plate test.

  • Induction of Writhing: After a set time following compound administration, inject a 0.6% solution of acetic acid intraperitoneally into each mouse.

  • Observation: Immediately after the injection, place the mice in an observation chamber and count the number of writhes (a characteristic stretching of the abdomen and hind limbs) for a defined period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the control group.

Illustrative Data Presentation
Compound Dose (mg/kg) Latency (sec) in Hot Plate Test (at 60 min) Writhing Inhibition (%)
Control-5.2 ± 0.40
Morphine1015.8 ± 1.1-
Aspirin100-65.4
2-(Acetylamino)phenyl benzoate257.1 ± 0.628.9
2-(Acetylamino)phenyl benzoate509.8 ± 0.845.1
2-(Acetylamino)phenyl benzoate10012.3 ± 0.960.7

Caption: Hypothetical analgesic effects of 2-(Acetylamino)phenyl benzoate in standard in-vivo models.

Workflow for Analgesic Activity Assessment

G cluster_0 Peripheral Analgesia cluster_1 Central Analgesia peripheral_test Acetic Acid-Induced Writhing Test results Characterize Analgesic Profile (Central vs. Peripheral) peripheral_test->results central_test Hot Plate Test central_test->results start 2-(Acetylamino)phenyl benzoate evaluation Evaluate Analgesic Activity start->evaluation evaluation->peripheral_test evaluation->central_test

Caption: Workflow for evaluating the analgesic properties of 2-(Acetylamino)phenyl benzoate.

Antimicrobial Activity Screening

The phenyl benzoate scaffold is present in several compounds with known antimicrobial properties.[4][17] Therefore, it is logical to screen 2-(Acetylamino)phenyl benzoate for its ability to inhibit the growth of pathogenic microorganisms.

In-Vitro Antimicrobial Susceptibility Testing

The primary method for assessing antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC).[18]

4.1.1. Broth Microdilution Method

This is a standardized and widely used method for determining the MIC of an antimicrobial agent.[19][20]

Experimental Protocol: Broth Microdilution for MIC Determination [5]

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of 2-(Acetylamino)phenyl benzoate in the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbes, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Illustrative Data Presentation
Microorganism MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)64
Escherichia coli (ATCC 25922)128
Candida albicans (ATCC 90028)>256

Caption: Hypothetical Minimum Inhibitory Concentrations (MICs) of 2-(Acetylamino)phenyl benzoate against various microorganisms.

Workflow for Antimicrobial Screening

G start 2-(Acetylamino)phenyl benzoate prepare_compound Prepare Serial Dilutions start->prepare_compound inoculate Inoculate Microtiter Plate prepare_compound->inoculate prepare_inoculum Standardize Microbial Inoculum prepare_inoculum->inoculate incubate Incubate at 37°C for 24h inoculate->incubate read_results Determine MIC incubate->read_results end Antimicrobial Activity Profile read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of 2-(Acetylamino)phenyl benzoate.

Assessment of Anticancer Potential

Several phenyl benzoate derivatives have demonstrated cytotoxic effects against cancer cell lines, making this an important area of investigation for 2-(Acetylamino)phenyl benzoate.[3][7]

In-Vitro Cytotoxicity Assays

Cytotoxicity assays are fundamental in the initial screening of potential anticancer agents.[21][22][23]

5.1.1. MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[22][24]

Experimental Protocol: MTT Cytotoxicity Assay [5]

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 2-(Acetylamino)phenyl benzoate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Illustrative Data Presentation
Cell Line IC50 (µM)
MCF-7 (Breast Cancer)45.2
A549 (Lung Cancer)68.7
WI-38 (Normal Fibroblast)>100

Caption: Hypothetical cytotoxic activity (IC50 values) of 2-(Acetylamino)phenyl benzoate against cancer and normal cell lines.

Workflow for Anticancer Screening

G start 2-(Acetylamino)phenyl benzoate cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding compound_treatment Treat with Compound for 48-72h cell_seeding->compound_treatment mtt_assay Perform MTT Assay compound_treatment->mtt_assay data_analysis Calculate IC50 Values mtt_assay->data_analysis result Determine Cytotoxic Potential data_analysis->result

Caption: Workflow for evaluating the in-vitro anticancer activity of 2-(Acetylamino)phenyl benzoate.

Concluding Remarks and Future Directions

This technical guide provides a comprehensive and structured framework for the initial exploration of the biological activities of 2-(Acetylamino)phenyl benzoate. The outlined protocols are based on established and validated methodologies, ensuring the generation of reliable and reproducible data. Positive findings in any of these areas would warrant further investigation, including more detailed mechanistic studies, lead optimization through medicinal chemistry efforts, and more extensive preclinical evaluation. The systematic approach detailed herein will be instrumental in determining the therapeutic potential of this promising, yet under-investigated, chemical entity.

References

  • Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Testing - Antiviral.
  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Longdom Publishing. (n.d.). Latest Developed Methods for Antimicrobial Susceptibility Testing.
  • INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
  • Microbe Notes. (2022, August 18). Antimicrobial Susceptibility Testing (AST)- Types and Limitations.
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Exploratory

An In-depth Technical Guide to the Solubility Profile of 2-(Acetylamino)phenyl benzoate in Common Laboratory Solvents

Prepared by: Gemini, Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical property that dictates its behavior in var...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical property that dictates its behavior in various stages of research, development, and manufacturing. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of 2-(acetylamino)phenyl benzoate. We delve into the theoretical principles governing its solubility based on molecular structure, present a detailed, field-proven protocol for its empirical determination using the equilibrium shake-flask method, and outline the analytical quantification process. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical methodology for characterizing the solubility of this and structurally similar compounds.

Introduction and Scientific Context

2-(Acetylamino)phenyl benzoate is an organic molecule featuring an ester linkage between benzoic acid and an N-acetylated aminophenol. Its structure suggests a complex interplay of polar and nonpolar characteristics, making its solubility profile highly dependent on the chosen solvent system. Understanding this profile is paramount for a variety of applications:

  • Drug Development: Solubility directly impacts bioavailability, formulation strategies, and the selection of appropriate vehicles for preclinical and clinical studies.[1][2] Poor solubility is a leading cause of failure for promising drug candidates.[1]

  • Process Chemistry: Optimizing reaction conditions, purification strategies (such as crystallization), and product isolation relies on a thorough knowledge of the compound's solubility in various solvents.

  • Analytical Chemistry: The development of accurate analytical methods, particularly High-Performance Liquid Chromatography (HPLC), requires the selection of solvents in which the analyte is sufficiently soluble.[3][4]

This guide provides the scientific foundation and practical steps to accurately characterize the solubility of 2-(acetylamino)phenyl benzoate.

Theoretical Principles and Solubility Prediction

The prediction of solubility from molecular structure alone is a complex task but can be guided by fundamental chemical principles.[1][5][6] The adage "like dissolves like" serves as a primary, powerful guideline.

2.1. Molecular Structure Analysis

The chemical structure of 2-(acetylamino)phenyl benzoate contains several key functional groups that dictate its polarity and potential for intermolecular interactions:

  • Two Phenyl Rings: These are large, nonpolar, hydrophobic regions that will favor dissolution in nonpolar solvents through van der Waals forces.

  • Ester Group (-COO-): This group is polar and can act as a hydrogen bond acceptor.

  • Amide Group (-NH-C=O): This group is highly polar and features a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the C=O oxygen).

2.2. Predicted Solubility Behavior

Based on this structure, we can predict the following solubility trends:

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low to moderate. While the phenyl rings favor these solvents, the polar ester and amide groups will hinder dissolution.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, DMSO): These solvents possess dipoles and can engage in dipole-dipole interactions with the ester and amide groups. Solvents like DMSO and acetone are expected to be effective, offering a good balance for dissolving both the polar and nonpolar regions of the molecule.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors.

    • Water: Solubility is predicted to be very low. The large hydrophobic surface area of the two phenyl rings will likely dominate, overcoming the hydrogen bonding potential of the polar groups.

    • Alcohols (Methanol, Ethanol): Solubility is expected to be moderate to good. The alkyl chains of the alcohols can interact with the phenyl rings, while the hydroxyl groups can form hydrogen bonds with the ester and amide functionalities.

This theoretical analysis provides a strong hypothesis that must be confirmed through empirical measurement.

G cluster_molecule 2-(Acetylamino)phenyl benzoate Structure cluster_features Structural Features cluster_predictions Solubility Predictions Molecule Central Molecule Phenyl Two Phenyl Rings (Nonpolar, Hydrophobic) Molecule->Phenyl contributes Ester Ester Group (Polar, H-bond acceptor) Molecule->Ester contributes Amide Amide Group (Very Polar, H-bond donor/acceptor) Molecule->Amide contributes Nonpolar Low to Moderate Solubility in Nonpolar Solvents (e.g., Toluene, Hexane) Phenyl->Nonpolar favors Protic Variable Solubility in Polar Protic Solvents (Good in Ethanol, Poor in Water) Phenyl->Protic disfavors (in water) Aprotic Good Solubility in Polar Aprotic Solvents (e.g., DMSO, Acetone) Ester->Aprotic favors Amide->Aprotic favors Amide->Protic favors

Caption: Relationship between molecular structure and predicted solubility.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, an empirical approach is required. The equilibrium shake-flask method is the gold-standard and most widely used technique for determining thermodynamic solubility due to its reliability and reproducibility.[4]

3.1. Core Principle

The method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium. At equilibrium, the solvent is saturated, and the concentration of the dissolved solute represents its solubility under those conditions.

3.2. Detailed Step-by-Step Experimental Protocol

Materials and Equipment:

  • 2-(Acetylamino)phenyl benzoate (solid, high purity)

  • Selected solvents (analytical grade or higher)

  • Glass vials or flasks with screw caps (e.g., 4 mL or 20 mL)

  • Analytical balance

  • Temperature-controlled orbital shaker or agitator

  • Centrifuge

  • Syringes

  • Chemically inert syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid 2-(acetylamino)phenyl benzoate to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at the end of the experiment is crucial (e.g., 5-10 mg).

  • Solvent Addition: Accurately add a known volume of the desired solvent to the vial (e.g., 2 mL).

  • Equilibration: Securely cap the vials and place them in a temperature-controlled shaker (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically between 24 and 72 hours. This extended time is critical to ensure that a true thermodynamic equilibrium is reached between the dissolved and undissolved solid.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the undissolved solid from the saturated solution, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a chemically inert syringe filter into a clean vial. This filtration step removes any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[3][7][8] A pre-established calibration curve using standard solutions of 2-(acetylamino)phenyl benzoate of known concentrations is required for accurate quantification.[7]

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor used. Report the solubility in standard units such as mg/mL or mol/L.

G start Start prep 1. Preparation Add excess solid compound to a known volume of solvent. start->prep equil 2. Equilibration Agitate at constant temperature for 24-72 hours. prep->equil Ensure saturation sep 3. Phase Separation Centrifuge to pellet undissolved solid. equil->sep Reach equilibrium collect 4. Sample Collection Filter supernatant through a 0.22 µm PTFE filter. sep->collect Isolate saturated solution quant 5. Quantification Dilute sample and analyze concentration via HPLC/UV-Vis. collect->quant Prepare for analysis report 6. Reporting Calculate and report solubility (e.g., in mg/mL). quant->report end_node End report->end_node

Caption: Experimental workflow for the Shake-Flask Solubility Assay.

Data Presentation and Interpretation

The results of the solubility experiments should be compiled into a clear and concise format to allow for easy comparison and interpretation.

Table 1: Solubility Profile of 2-(Acetylamino)phenyl benzoate at 25 °C

SolventSolvent ClassPredicted SolubilityExperimental Solubility (mg/mL)
WaterPolar ProticVery LowTo be determined
MethanolPolar ProticModerateTo be determined
EthanolPolar ProticGoodTo be determined
AcetonePolar AproticGoodTo be determined
AcetonitrilePolar AproticGoodTo be determined
Dimethyl Sulfoxide (DMSO)Polar AproticVery GoodTo be determined
Ethyl AcetatePolar AproticModerateTo be determined
TolueneNonpolarLow to ModerateTo be determined
HexaneNonpolarVery LowTo be determined

Interpreting the Results: The experimentally determined values should be compared against the initial predictions based on molecular structure. Discrepancies can provide deeper insights into the specific intermolecular forces at play. For instance, stronger than expected solubility in an alcohol might indicate that hydrogen bonding interactions are more significant than initially predicted.

Safety and Handling

While specific toxicological data for 2-(acetylamino)phenyl benzoate is not widely available, it is prudent to handle it with appropriate care, following standard laboratory safety protocols. For structurally related compounds like Phenyl Benzoate, hazards include being harmful if swallowed and causing skin and eye irritation.[9][10]

  • Handling: Use in a well-ventilated area or a chemical fume hood.[11] Avoid creating dust. Avoid contact with skin, eyes, and clothing.[10]

  • Personal Protective Equipment (PPE): Wear safety glasses, impervious gloves, and a lab coat.[11][12]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

This technical guide has detailed the theoretical and practical considerations for determining the solubility profile of 2-(acetylamino)phenyl benzoate. By analyzing its molecular structure, we can form rational hypotheses about its behavior in different solvent classes. The definitive data, however, must be generated through rigorous experimental work. The shake-flask method, as outlined here, provides a reliable and universally accepted protocol for obtaining thermodynamic solubility. The resulting data is fundamental for guiding decisions in pharmaceutical development, chemical synthesis, and analytical method design, ensuring a more efficient and scientifically sound research process.

References

  • Prediction of drug solubility from molecular structure using a drug-like training set. (2010, December 4). Taylor & Francis Online. [Link]

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  • Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). PMC. [Link]

  • Comparation of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates in food. (2025, December 1). Meat Technology. [Link]

  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. (2023, September 20). UST Journals. [Link]

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Foundational

Theoretical and computational studies of 2-(Acetylamino)phenyl benzoate

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 2-(Acetylamino)phenyl benzoate Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framewo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 2-(Acetylamino)phenyl benzoate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the investigation of 2-(Acetylamino)phenyl benzoate, a molecule of significant interest due to the pharmacological potential inherent in its structural motifs. We present a cohesive, in-depth analysis that integrates chemical synthesis, spectroscopic characterization, and advanced computational modeling. This document is designed for researchers, chemists, and drug development professionals, offering a narrative that not only outlines protocols but also explains the scientific rationale behind methodological choices. The guide details Density Functional Theory (DFT) for elucidating molecular properties and molecular docking to hypothesize biological interactions, thereby establishing a robust, self-validating system for the study of this and similar ester compounds.

Introduction: The Scientific Case for 2-(Acetylamino)phenyl benzoate

Benzoate esters are a class of organic compounds recognized for their diverse applications, ranging from precursors in organic synthesis to active agents in pharmaceuticals and cosmetics.[1] Derivatives of this class have shown a spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[2][3] The specific molecule, 2-(Acetylamino)phenyl benzoate, uniquely combines three key functional groups: a benzoate ester, a phenyl ring, and an acetylamino (acetamido) group. This combination suggests a potential for multifaceted biological activity; for instance, the core structure is linked to anti-inflammatory properties and potential as a UVA absorber.[1]

To fully unlock the potential of this molecule, a purely empirical approach is insufficient. Modern chemical science leverages a synergistic relationship between experimental verification and theoretical prediction. This guide details such an integrated strategy, demonstrating how computational studies can predict molecular behavior and properties, which are then validated and refined through empirical spectroscopic data. This dual approach accelerates discovery, reduces experimental overhead, and provides deeper mechanistic insights than either method could achieve alone.

Synthesis and Spectroscopic Confirmation

The foundation of any chemical study is the unambiguous synthesis and structural confirmation of the target compound. Our approach is grounded in established, high-yield synthetic chemistry, verified by a suite of spectroscopic techniques.

Rationale for Synthetic Route: The Schotten-Baumann Reaction

For the synthesis of 2-(Acetylamino)phenyl benzoate, the Schotten-Baumann reaction is the method of choice. This protocol involves the acylation of a phenol (2-acetamidophenol) with an acyl chloride (benzoyl chloride) under basic conditions. This method is selected for its operational simplicity, high yields, and the ease with which the solid product can be isolated and purified.[4] The use of aqueous sodium hydroxide not only deprotonates the phenol to form the more nucleophilic phenoxide but also neutralizes the HCl byproduct generated during the reaction.

Experimental Protocol: Synthesis of 2-(Acetylamino)phenyl benzoate
  • Preparation of Reactants: In a 100 mL conical flask, dissolve 2.0 g of 2-acetamidophenol in 30 mL of 10% aqueous sodium hydroxide solution.

  • Acylation: To this solution, add 2.5 mL of benzoyl chloride.

  • Reaction: Stopper the flask and shake vigorously for approximately 15-20 minutes. The flask may be cooled under running tap water to manage any exotherm. A solid precipitate of 2-(Acetylamino)phenyl benzoate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold deionized water to remove any unreacted starting materials and salts.

  • Purification: Recrystallize the crude solid from a suitable solvent such as ethanol to yield the pure product.

  • Characterization: Dry the purified crystals and determine the melting point. Proceed with spectroscopic analysis for structural confirmation.

Synthesis and Purification Workflow

cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Dissolve 2-Acetamidophenol in 10% NaOH(aq) B Add Benzoyl Chloride A->B C Vigorous Shaking (Schotten-Baumann Reaction) B->C D Precipitate Formation C->D E Vacuum Filtration D->E Transfer to Filtration F Wash with Cold H2O E->F G Recrystallization (from Ethanol) F->G H Drying & Final Product G->H G->H Isolate Crystals

Caption: Workflow for the synthesis and purification of 2-(Acetylamino)phenyl benzoate.

Spectroscopic Characterization: The Structural Fingerprint

Spectroscopic analysis provides the definitive structural proof. FT-IR identifies functional groups, NMR resolves the proton and carbon environments, and Mass Spectrometry confirms the molecular weight. The data presented below are predictive values based on analyses of structurally similar compounds like p-Methylphenyl 2-(acetylamino)benzoate and other phenyl esters.[5][6]

Table 1: Predicted Spectroscopic Data for 2-(Acetylamino)phenyl benzoate

Technique Parameter Predicted Value Assignment
FT-IR Wavenumber (cm⁻¹)~3300N-H stretch (amide)
~1740C=O stretch (ester)
~1680C=O stretch (amide I)
~1540N-H bend (amide II)
~1270, ~1150C-O stretch (ester)
¹H NMR Chemical Shift (δ, ppm)~8.2-7.4Aromatic protons (multiplets)
~8.0N-H proton (broad singlet)
~2.2-COCH₃ protons (singlet)
¹³C NMR Chemical Shift (δ, ppm)~169.0C=O (amide)
~165.0C=O (ester)
~150-120Aromatic carbons
~24.0-COCH₃ carbon
Mass Spec. m/z255.09[M]⁺, Molecular Ion
(EI)

Theoretical and Computational Deep-Dive

Computational chemistry provides a powerful lens to view molecular properties at an electronic level, offering insights that are often inaccessible through experimentation alone. Here, we detail a two-pronged computational approach: Density Functional Theory (DFT) to understand the molecule's intrinsic properties and Molecular Docking to predict its biological interactions.

Overall Computational Workflow

cluster_dft Quantum Mechanics (DFT) cluster_docking Molecular Docking cluster_analysis Data Synthesis & Interpretation A Build Initial 3D Structure B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C F Prepare Receptor & Ligand B->F Optimized Ligand Structure D NMR & FMO Analysis C->D I Compare Calculated vs. Experimental Spectra D->I E Select Protein Target (e.g., COX-2) E->F G Define Binding Site (Grid Box) F->G H Run Docking Simulation G->H J Analyze Binding Affinity & Intermolecular Interactions H->J K Formulate Mechanistic Hypothesis I->K J->K

Caption: Integrated workflow for computational analysis of 2-(Acetylamino)phenyl benzoate.

Part A: Quantum Chemical Analysis via DFT

Causality Behind Method Selection: Density Functional Theory (DFT), specifically with the B3LYP functional and a 6-311++G(d,p) basis set, is chosen as it provides a well-validated balance between computational accuracy and resource efficiency for organic molecules.[7][8] This level of theory is adept at calculating geometric parameters, vibrational frequencies (for IR spectra), and electronic properties like molecular orbitals.[9]

Computational Protocol:

  • Structure Optimization: The 2D structure of 2-(Acetylamino)phenyl benzoate is drawn and converted to 3D. A full geometry optimization is performed to find the lowest energy conformation of the molecule.

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized structure. This serves two purposes: it confirms that the structure is a true energy minimum (no imaginary frequencies) and it calculates the vibrational modes, which can be directly compared to the experimental FT-IR spectrum.[10]

  • NMR Shielding Calculation: Using the Gauge-Including Atomic Orbital (GIAO) method, the magnetic shielding tensors for each nucleus are calculated.[7] These are then converted into chemical shifts (ppm) for comparison with experimental ¹H and ¹³C NMR data.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability.[11]

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP surface is generated to visualize the electron density distribution. This map reveals the electrophilic (electron-poor, typically blue) and nucleophilic (electron-rich, typically red) regions of the molecule, which is invaluable for predicting sites of intermolecular interactions.[11]

Table 2: Key Theoretical Descriptors from DFT Calculations

Parameter Description Significance
Total Energy Ground state electronic energy (in Hartrees)Indicates the thermodynamic stability of the optimized conformer.
HOMO Energy Energy of the highest occupied molecular orbitalRelates to the ability to donate an electron (nucleophilicity).
LUMO Energy Energy of the lowest unoccupied molecular orbitalRelates to the ability to accept an electron (electrophilicity).
HOMO-LUMO Gap Energy difference (LUMO - HOMO)A larger gap implies higher kinetic stability and lower chemical reactivity.
Dipole Moment Measure of the net molecular polarity (in Debye)Influences solubility and intermolecular forces.
Part B: Molecular Docking Studies

Rationale for Target Selection: Based on the known anti-inflammatory activity of similar benzoate esters, the enzyme Cyclooxygenase-2 (COX-2) is selected as a primary protein target.[3] COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a well-established therapeutic strategy.

Causality Behind Method Selection: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein).[12] We utilize software like AutoDock Vina, which employs a scoring function to estimate the binding affinity (in kcal/mol), providing a quantitative measure of binding strength.[13]

Computational Protocol:

  • Receptor Preparation: The crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) is obtained from the Protein Data Bank. All water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added.

  • Ligand Preparation: The DFT-optimized structure of 2-(Acetylamino)phenyl benzoate is used. Torsional bonds are defined to allow for conformational flexibility during docking.

  • Grid Box Definition: A three-dimensional grid is centered on the known active site of the enzyme. The size of this grid box must be sufficient to encompass the entire binding pocket.

  • Docking Execution: The docking algorithm systematically samples different conformations and orientations of the ligand within the grid box, calculating the binding energy for each pose.

  • Analysis of Results: The output poses are ranked by their binding affinity scores. The top-ranked pose is visualized to analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the protein's active site.[14]

Table 3: Predicted Molecular Docking Results against COX-2

Parameter Value Interpretation
Binding Affinity (Predicted, e.g., -8.5 kcal/mol)A strong negative value indicates favorable binding.
Key Interacting Residues (e.g., Arg120, Tyr355, Ser530)Specific amino acids in the active site that stabilize the ligand.
Types of Interactions Hydrogen Bond, Hydrophobic, π-π StackingThe nature of the forces holding the ligand in the active site.
Key Ligand-Receptor Interactions

cluster_protein cluster_ligand Residue e.g., Serine 530 Ligand Ester Carbonyl Oxygen of 2-(Acetylamino)phenyl benzoate Ligand->Residue Hydrogen Bond (Key Stabilizing Interaction)

Caption: Diagram showing a key hydrogen bond interaction between the ligand and a protein residue.

Conclusion and Future Outlook

This guide has outlined a robust, integrated methodology for the comprehensive study of 2-(Acetylamino)phenyl benzoate. By anchoring theoretical predictions from DFT and molecular docking with empirical data from synthesis and spectroscopy, we establish a high-confidence model of the molecule's properties and potential biological function. The DFT calculations provide a fundamental understanding of its electronic structure and stability, which in turn validates the spectroscopic assignments. The molecular docking results generate a testable hypothesis, suggesting that 2-(Acetylamino)phenyl benzoate may exert anti-inflammatory effects through the inhibition of the COX-2 enzyme.

Future work should focus on the in vitro biological validation of these computational predictions. Enzyme inhibition assays and cell-based anti-inflammatory studies would be the logical next steps to confirm the molecule's activity. Furthermore, the computational models established here can now be used to guide the rational design of new derivatives with potentially enhanced potency or improved pharmacokinetic properties.

References

  • PubMed. (2018). A cytotoxicity, optical spectroscopy and computational binding analysis of 4-[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazole-2-yl]phenyl benzoate in calf thymus DNA. [Online] Available at: [Link]

  • Google Patents. (2008). WO2008010764A2 - A process for the preparation of substituted 2-acetylamino-alkoxyphenyl.
  • SpectraBase. p-Methylphenyl 2-(acetylamino)benzoate - Optional[Vapor Phase IR] - Spectrum. [Online] Available at: [Link]

  • Scientific & Academic Publishing. (2017). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. [Online] Available at: [Link]

  • PMC. (2020). Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. [Online] Available at: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Online] Available at: [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Online] Available at: [Link]

  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Online] Available at: [Link]

  • Laurin Publishers. (2025). Molecular Docking Studies of Compounds Containing Acyl Groups are Conducted to Investigate Antiviral Activity within the Framework of Drug Repurposing. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2021). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. [Online] Available at: [Link]

  • PMC. (2021). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. [Online] Available at: [Link]

  • DSpace Repository. (2023). Combined Experimental and Computational Studies of N-Phenyl Spectroscopy, DFT Calculations, and Druggability Analysis. [Online] Available at: [Link]

  • ResearchGate. (2019). (PDF) Synthesis, Charecterization and study of Antimicrobial Activity of Phenyl Benzoate. [Online] Available at: [Link]

  • ResearchGate. (2003). Ab initio study of phenyl benzoate: Structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. [Online] Available at: [Link]

  • ResearchGate. (2021). (PDF) SYNTHESIS, MOLECULAR DOCKING AND EVALUATION STUDIES OF NOVEL 2-(N-PHENYL SUBSTITUTED)-3-ALKYL AMINO-QUINAZOLINE-4(3H)-ONE DERIVATIVES FOR ANTI- INFLAMMATORY & ANTICONVULSANT ACTIVITIES. [Online] Available at: [Link]

  • Pak-Euro. (2017). Synthesis, biological screening and molecular docking studies of some ethylated sulfonamides having 1,4-Benzodioxane moiety. [Online] Available at: [Link]

  • Elsevier. (2020). FTIR, Raman and DFT studies on 2-[4-(4-ethylbenzamido)phenyl] benzothiazole and 2-[4-(4. [Online] Available at: [Link]

  • ResearchGate. (2019). Synthesis, characterization, antioxidant evaluation, molecular docking and density functional theory studies of phenyl and naphthyl based esters. [Online] Available at: [Link]_density_functional_theory_studies_of_phenyl_and_naphthyl_based_esters)

Sources

Exploratory

Technical Whitepaper: Synthesis of 2-(Acetylamino)phenyl benzoate and its Application in the Amide-Variant Baker-Venkataraman Rearrangement

Executive Summary The Baker-Venkataraman (B-V) rearrangement is a foundational base-catalyzed intramolecular acyl transfer reaction, classically utilized to convert 2-acetoxyacetophenones into 1,3-diketones for the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Baker-Venkataraman (B-V) rearrangement is a foundational base-catalyzed intramolecular acyl transfer reaction, classically utilized to convert 2-acetoxyacetophenones into 1,3-diketones for the synthesis of chromones and flavones[1]. However, applying this mechanistic framework to nitrogen-containing analogues—specifically amide enolates—unlocks highly valuable aza-heterocyclic scaffolds critical to drug development.

This whitepaper provides an in-depth technical guide on the synthesis of 2-(Acetylamino)phenyl benzoate (CAS: 60949-47-5)[2] and its subsequent utilization as a substrate in a highly specialized, dianion-mediated Baker-Venkataraman rearrangement. By dissecting the thermodynamic constraints, base-selection causality, and cyclic intermediate formation, this guide equips researchers with a self-validating methodology for executing complex O→C acyl migrations in amide systems.

Mechanistic Causality & Synthetic Architecture

The Challenge of Amide Enolate Rearrangements

In a standard B-V rearrangement, a base abstracts an α -proton from an aromatic ketone to form an enolate, which subsequently attacks an adjacent ester carbonyl[1]. The expulsion of a stable phenoxide anion renders the fragmentation step essentially irreversible, pulling the reaction to completion[3].

When transitioning to 2-(Acetylamino)phenyl benzoate , the substrate features an N -acetyl group rather than a ketone. This introduces a significant thermodynamic hurdle: the N−H proton of the amide (pKa 15) is substantially more acidic than the α -protons of the acetyl methyl group (pKa 25-30).

Dianion Generation and O→C Acyl Transfer

To achieve the desired O→C acyl migration, the experimental design must enforce the generation of a carbon enolate despite the presence of the acidic N−H bond.

  • Monoanion Formation: The first equivalent of base selectively deprotonates the N−H bond, forming a relatively unreactive nitrogen monoanion.

  • Dianion Formation: A second equivalent of a strong, non-nucleophilic base (e.g., LiHMDS or LDA) is required to deprotonate the α -carbon, generating a highly nucleophilic dianion enolate.

  • Intramolecular Claisen-Type Attack: Driven by the proximity effect, the carbon enolate attacks the O -benzoyl ester, forming a cyclic tetrahedral intermediate[3].

  • Collapse and Irreversibility: The intermediate collapses, cleaving the C−O bond to yield a phenoxide anion, which upon acidic workup yields the rearranged 1,3-dicarbonyl equivalent (N-(2-hydroxyphenyl)-3-phenyl-3-oxopropanamide).

If residual water is present, or if weaker bases are used at elevated temperatures, the system risks undergoing a retro-Claisen cascade, leading to undesired amide cleavage products[4].

Mechanism A 2-(Acetylamino)phenyl benzoate (Substrate) B N-Deprotonation (Monoanion) A->B Base (1 eq) C C-Deprotonation (Dianion Enolate) B->C Base (2nd eq) D Cyclic Tetrahedral Intermediate C->D Intramolecular Attack E O→C Acyl Transfer (Phenoxide) D->E Collapse F 1,3-Dicarbonyl Equivalent (Product) E->F H+ Workup

Figure 1: Mechanistic pathway of the dianion-mediated Baker-Venkataraman rearrangement.

Data & Optimization

The choice of base and temperature is the primary determinant of reaction success. Weaker bases like Sodium Hydride (NaH) often fail to fully generate the necessary dianion or require extended reflux times that trigger retro-Claisen degradation[4]. Lithium hexamethyldisilazide (LiHMDS) provides the optimal balance of basicity and steric bulk.

Table 1: Optimization of Base and Conditions for Amide B-V Rearrangement

Base SystemEquivalentsTemperature ProfileSolventYield (%)Mechanistic Observation
NaH1.50 °C RTTHF< 10%Incomplete enolization; primarily unreactive monoanion.
NaH2.5Reflux (65 °C)THF45%Competing retro-Claisen cascade due to thermal stress.
LDA2.2-78 °C RTTHF78%Clean dianion formation; efficient O→C transfer.
LiHMDS 2.5 -78 °C RT THF 85% Optimal enolization; minimized side reactions.

Self-Validating Experimental Protocols

The following workflows detail the two-stage process: the synthesis of the precursor 2-(Acetylamino)phenyl benzoate, followed by its B-V rearrangement.

Workflow Step1 Step1 Step2 Step2 Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step4 Step3->Step4

Figure 2: Step-by-step synthetic workflow for substrate preparation and B-V rearrangement.

Protocol A: Synthesis of 2-(Acetylamino)phenyl benzoate

Objective: Sequentially acylate 2-aminophenol to prevent uncontrolled N,O -diacylation.

  • Selective N -Acetylation:

    • Dissolve 2-aminophenol (10.0 g, 91.6 mmol) in 100 mL of 10% aqueous acetic acid.

    • Dropwise add acetic anhydride (10.2 g, 100 mmol) over 15 minutes at room temperature.

    • Validation Check: A white precipitate should begin forming within 10 minutes, confirming selective N -acetylation due to the higher nucleophilicity of the amine in aqueous media.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-acetamidophenol.

  • O -Benzoylation:

    • Suspend 2-acetamidophenol (10.0 g, 66.1 mmol) in 100 mL of anhydrous dichloromethane (DCM). Add pyridine (7.8 g, 99.2 mmol) and cool the mixture to 0 °C.

    • Slowly add benzoyl chloride (10.2 g, 72.7 mmol) dropwise.

    • Validation Check: Monitor via TLC (Hexane/EtOAc 7:3). The lower Rf​ starting material spot must completely disappear, replaced by a higher Rf​ UV-active spot.

    • Quench with saturated aqueous NaHCO3​ . Wash the organic layer with 1M HCl (to remove residual pyridine), dry over MgSO4​ , and concentrate. Recrystallize from ethanol to yield pure 2-(Acetylamino)phenyl benzoate[2].

Protocol B: Dianion-Mediated Baker-Venkataraman Rearrangement

Objective: Execute the O→C acyl migration via a highly reactive dianion enolate.

  • Dianion Generation:

    • Flame-dry a Schlenk flask and purge with Argon. Dissolve 2-(Acetylamino)phenyl benzoate (5.0 g, 19.6 mmol) in 50 mL of anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add LiHMDS (1.0 M in THF, 49.0 mL, 49.0 mmol, 2.5 eq) dropwise over 30 minutes.

    • Validation Check: The solution will transition to a deep yellow/orange hue, indicating the successful formation of the highly conjugated dianion species.

  • Rearrangement & Quench:

    • Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

    • Validation Check: Quench a 0.1 mL aliquot in D2​O/NH4​Cl . TLC should reveal a highly polar spot (the phenoxide intermediate) that stays near the baseline until acidified.

    • Cool the bulk reaction to 0 °C and strictly acidify to pH 3 using 1M HCl.

    • Validation Check: The color will discharge, and a precipitate will form. This is the protonated N-(2-hydroxyphenyl)-3-phenyl-3-oxopropanamide product.

  • Isolation:

    • Extract the aqueous mixture with Ethyl Acetate ( 3×50 mL). Wash combined organics with brine, dry over Na2​SO4​ , and evaporate the solvent.

    • Purify via flash column chromatography or recrystallization to obtain the final rearranged product.

References

  • Baker–Venkataraman rearrangement - Wikipedia Source: Wikipedia URL:[Link]

  • A Baker-Venkataraman retro-Claisen cascade delivers a novel alkyl migration process for the synthesis of amides Source: CORE (N.A. Al-Awadi et al.) URL:[Link]

  • Cas 60949-47-5, 2-(acetylamino)phenyl benzoate Source: LookChem URL:[Link]

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of 2-(Acetylamino)phenyl benzoate: A Critical Evaluation of Acylation Strategies

Executive Summary This technical guide provides an in-depth analysis of synthetic routes to 2-(acetylamino)phenyl benzoate, a key intermediate in pharmaceutical and materials science. The primary focus is a critical eval...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of synthetic routes to 2-(acetylamino)phenyl benzoate, a key intermediate in pharmaceutical and materials science. The primary focus is a critical evaluation of the feasibility of a Friedel-Crafts acylation approach, as is often considered for aromatic ketones. We elucidate the inherent mechanistic challenges posed by the 2-acetamidophenol substrate, specifically the competition between C-acylation and O-acylation and the deactivating effects of Lewis acid complexation. This guide establishes that a direct Friedel-Crafts C-acylation is not a viable pathway to the target ester. Instead, we present a detailed, optimized protocol for the O-acylation (esterification) of 2-acetamidophenol, which represents the most efficient and reliable route. This document is intended for researchers, chemists, and drug development professionals, providing both the theoretical rationale and practical, field-proven methodologies for successful synthesis.

Foundational Concepts: Acylation of Substituted Phenols

Significance of Phenyl Esters

Aryl esters, such as 2-(acetylamino)phenyl benzoate, are a class of compounds with significant utility. They serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The ester linkage can act as a biocompatible protecting group or be integral to the final molecule's biological activity.

O-Acylation vs. C-Acylation: A Tale of Two Pathways

Acylation, the process of introducing an acyl group (R-C=O), can occur at different nucleophilic sites on a substrate like 2-acetamidophenol. It is critical to distinguish between two primary pathways:

  • O-Acylation (Esterification): The acyl group attaches to the oxygen atom of the phenolic hydroxyl group. This reaction forms an ester and is typically catalyzed by a base or a mild acid.

  • C-Acylation (Friedel-Crafts Acylation): The acyl group attaches directly to a carbon atom on the aromatic ring, forming a C-C bond and yielding an aryl ketone. This electrophilic aromatic substitution (EAS) reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2]

The Substrate: 2-Acetamidophenol as a Bidentate Nucleophile

The substrate, 2-acetamidophenol, possesses two primary nucleophilic sites: the phenolic oxygen and the electron-rich aromatic ring. This dual reactivity, known as bidentate nucleophilicity, is the central challenge when considering acylation strategies.[3] Furthermore, the lone pairs of electrons on the oxygen and nitrogen atoms can interact with Lewis acid catalysts, profoundly influencing the reaction's course.[3][4]

The Friedel-Crafts Acylation Route: A Mechanistic Investigation

A common impulse for forming aryl ketones is to employ the robust Friedel-Crafts acylation.[5] However, applying this methodology to a hydroxyl- and amido-substituted arene for the purpose of synthesizing an ester is mechanistically flawed.

The Canonical Friedel-Crafts Acylation

The reaction typically proceeds by the activation of an acyl halide (e.g., benzoyl chloride) with a Lewis acid like AlCl₃. This generates a highly electrophilic, resonance-stabilized acylium ion.[6][7] The electron-rich aromatic ring then attacks this electrophile, forming a ketone after deprotonation restores aromaticity.[2] A stoichiometric amount of the Lewis acid is required because the product ketone complexes with the catalyst, rendering it inactive.[4][8]

Challenges in Applying Friedel-Crafts to 2-Acetamidophenol

Attempting a Friedel-Crafts acylation on 2-acetamidophenol with benzoyl chloride and AlCl₃ introduces several competing and inhibitory pathways that prevent the formation of the desired ester product.

  • Lewis Acid Complexation: The primary challenge is the reaction between the substrate's functional groups and the Lewis acid catalyst. The lone pairs on the phenolic oxygen and the acetylamino group will coordinate strongly with AlCl₃.[3][4] This complexation transforms these activating groups into powerful electron-withdrawing (deactivating) groups, which shuts down the electrophilic aromatic substitution required for C-acylation.[4]

  • Competing O-Acylation: Even if some C-acylation were possible, the phenolic oxygen is a highly accessible and reactive nucleophile. It will readily attack the acylium ion (or the activated acyl chloride-Lewis acid complex), leading to the formation of the O-acylated product, 2-(acetylamino)phenyl benzoate. This esterification pathway does not require ring activation and will outcompete the now-deactivated C-acylation pathway.

  • Fries Rearrangement: Should the O-acylated ester form under these harsh Lewis acid conditions, it is susceptible to an intramolecular acyl migration known as the Fries rearrangement.[3] This reaction converts the thermodynamically favored O-acyl product into the C-acylated hydroxyarylketone, further complicating the product mixture and failing to yield the desired ester.

Visualization: Competing Acylation Pathways

The following diagram illustrates the complex web of potential reactions when 2-acetamidophenol is subjected to Friedel-Crafts conditions.

G cluster_start Reactants cluster_paths Potential Reaction Pathways cluster_products Resulting Products A 2-Acetamidophenol C Lewis Acid Complexation (Deactivation) A->C Dominant & Fast D O-Acylation (Esterification) A->D Favored Pathway E C-Acylation (Friedel-Crafts) A->E Highly Disfavored (Ring Deactivated) B Benzoyl Chloride + AlCl3 B->D Favored Pathway B->E Highly Disfavored (Ring Deactivated) F Deactivated Substrate (No Reaction) C->F G 2-(Acetylamino)phenyl benzoate (Target Ester) D->G I Friedel-Crafts Product (Hydroxyketone) E->I H Fries Rearrangement Product (Hydroxyketone) G->H Under Lewis Acid Conditions

Competing pathways in the acylation of 2-acetamidophenol.

Recommended Synthetic Route: Optimized O-Acylation

The most direct and efficient synthesis of 2-(acetylamino)phenyl benzoate is a targeted O-acylation (esterification) reaction under conditions that avoid the pitfalls of the Friedel-Crafts approach. A base-mediated reaction, such as the Schotten-Baumann reaction, is ideal.

Rationale for O-Acylation

This strategy is superior because:

  • High Selectivity: It specifically targets the phenolic hydroxyl group without activating the aromatic ring.

  • Mild Conditions: It avoids the use of harsh Lewis acids, preventing substrate deactivation and the Fries rearrangement.

  • High Yield: The reaction is generally clean and proceeds to completion, providing high yields of the desired ester.

Quantitative Data: Reagents and Materials
ReagentMolar Mass ( g/mol )EquivalentsAmountPurpose
2-Acetamidophenol151.161.0(e.g., 1.51 g, 10 mmol)Substrate
Benzoyl Chloride140.571.1(e.g., 1.55 g, 11 mmol)Acylating Agent
Pyridine79.10~3.0(e.g., 2.37 g, 30 mmol)Base & Catalyst
Dichloromethane (DCM)84.93-(e.g., 50 mL)Anhydrous Solvent
1 M Hydrochloric Acid36.46-(e.g., 2 x 25 mL)Aqueous Workup
Saturated NaHCO₃84.01-(e.g., 25 mL)Aqueous Workup
Brine--(e.g., 25 mL)Aqueous Workup
Anhydrous MgSO₄120.37-(Sufficient amount)Drying Agent
Detailed Experimental Protocol

Safety Note: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] Benzoyl chloride is corrosive and a lachrymator.[10]

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetamidophenol (1.0 eq.).

  • Dissolution: Add anhydrous dichloromethane (DCM) and pyridine (3.0 eq.). Stir the mixture under an inert atmosphere (e.g., nitrogen) until the solid is fully dissolved.

  • Cooling: Cool the flask in an ice bath to 0 °C.

  • Reagent Addition: Add benzoyl chloride (1.1 eq.) dropwise to the stirred solution over 10-15 minutes using a syringe or dropping funnel. Ensure the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[11]

  • Quenching & Workup: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 1 M HCl (25 mL) to neutralize excess pyridine.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (25 mL), saturated sodium bicarbonate solution (25 mL), and finally with brine (25 mL).[4]

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude product.[9]

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield pure 2-(acetylamino)phenyl benzoate.

Visualization: O-Acylation Experimental Workflow

G A 1. Dissolve 2-Acetamidophenol in DCM/Pyridine B 2. Cool to 0 °C in Ice Bath A->B C 3. Add Benzoyl Chloride Dropwise B->C D 4. Stir at RT (2-4h, Monitor by TLC) C->D E 5. Quench & Wash with 1M HCl D->E F 6. Wash with NaHCO3 & Brine E->F G 7. Dry (MgSO4) & Concentrate F->G H 8. Purify (Recrystallization) G->H I Pure Product H->I

Workflow for the optimized O-acylation of 2-acetamidophenol.

Characterization and Data

The identity and purity of the synthesized 2-(acetylamino)phenyl benzoate should be confirmed using standard analytical techniques.

Analytical MethodExpected Characteristics
¹H NMR Signals corresponding to aromatic protons from both rings, a singlet for the acetyl methyl group (-COCH₃), and a singlet for the amide proton (-NH).
¹³C NMR Resonances for aromatic carbons, two distinct carbonyl carbons (one ester, one amide), and the acetyl methyl carbon.
FT-IR (KBr) Strong C=O stretching frequencies for the ester (~1740 cm⁻¹) and amide (~1680 cm⁻¹), and an N-H stretching band (~3300 cm⁻¹).[12]
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₅H₁₃NO₃, MW = 267.27 g/mol ).
Melting Point A sharp, defined melting point range, indicating high purity.

References

  • Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • BenchChem. (2025). Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride.
  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol.
  • University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.
  • BenchChem. (2025). How to optimize Friedel-Crafts acylation reaction conditions.
  • ResearchGate. (n.d.). Optimized condition of Friedel-Crafts acylation.
  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS.
  • PMC. (n.d.). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
  • BenchChem. (2025). Application Notes and Protocols for Friedel-Crafts Acylation using 2-(4-Phenylbenzoyl)benzoyl chloride.
  • Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation.
  • National Institutes of Health (NIH). (n.d.). Friedel-Crafts Acylation with Amides - PMC.
  • ResearchGate. (n.d.). Chemical structure of 2-acetylamino-benzoic acid.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(Acetylamino)phenyl benzoate from 2-aminophenol

Chemoselective Synthesis of 2-(Acetylamino)phenyl benzoate: A Methodological Guide Introduction & Mechanistic Rationale The synthesis of (CAS 60949-47-5) from 2-aminophenol is a fundamental exercise in controlling chemos...

Author: BenchChem Technical Support Team. Date: March 2026

Chemoselective Synthesis of 2-(Acetylamino)phenyl benzoate: A Methodological Guide

Introduction & Mechanistic Rationale

The synthesis of (CAS 60949-47-5) from 2-aminophenol is a fundamental exercise in controlling chemoselectivity. 2-Aminophenol is a bifunctional starting material containing both an aromatic amine (-NH₂) and a phenolic hydroxyl (-OH) group. Because nitrogen is less electronegative than oxygen, the lone pair on the amine is more readily available, making it intrinsically more nucleophilic than the phenol.

To achieve the target compound without generating complex mixtures of di-acylated or O-acylated byproducts, a strict two-step sequence must be followed:

  • Chemoselective N-Acetylation : The amine is selectively acetylated using acetic anhydride. By performing this reaction in an aqueous medium, water serves a dual purpose: it moderates the reactivity of the anhydride and rapidly hydrolyzes any kinetically formed O-acetyl esters. This ensures that the thermodynamically and kinetically favored N-acetyl intermediate, (CAS 614-80-2), is isolated in high purity.

  • O-Benzoylation : Once the amine is masked as an amide—rendering it non-nucleophilic due to resonance stabilization with the carbonyl—the phenolic hydroxyl can be safely benzoylated. This step requires an aprotic solvent and a non-nucleophilic base (e.g., triethylamine) to scavenge the generated HCl and drive the esterification to completion.

Pathway Visualization

SynthesisPathway SM 2-Aminophenol (Nucleophilic -NH2 & -OH) Step1 Step 1: N-Acetylation Ac2O, H2O, rt SM->Step1 Int 2-Acetamidophenol (Protected Amine) Step1->Int Step2 Step 2: O-Benzoylation BzCl, Et3N, DCM, 0 °C to rt Int->Step2 Product 2-(Acetylamino)phenyl benzoate (Target Ester) Step2->Product

Figure 1: Two-step chemoselective synthesis of 2-(acetylamino)phenyl benzoate.

Experimental Protocols: A Self-Validating System

Step 1: Chemoselective N-Acetylation (Synthesis of 2-Acetamidophenol)

This protocol leverages the differential nucleophilicity of the amine in an aqueous environment to prevent O-acetylation.

  • Preparation : Suspend 10.9 g (100 mmol) of 2-aminophenol in 100 mL of distilled water in a 250 mL Erlenmeyer flask.

  • Reagent Addition : While stirring vigorously at room temperature, add 10.4 mL (110 mmol, 1.1 eq) of acetic anhydride dropwise over 10 minutes.

  • Reaction Progression : The suspension will initially dissolve as the reaction mildly warms (exothermic amide bond formation), followed by the rapid precipitation of the product as an off-white solid.

  • Isolation : Stir for an additional 30 minutes to ensure complete precipitation. Filter the solid under vacuum using a Büchner funnel and wash the filter cake with 30 mL of ice-cold water.

  • Purification & Validation : Recrystallize the crude product from boiling water.

    • Self-Validation Checkpoint: Dry the crystals and determine the melting point. A sharp melting point at 209 °C confirms the successful formation of pure 2-acetamidophenol and the absence of di-acetylated impurities, aligning with standard benchmarks.

Step 2: O-Benzoylation (Synthesis of 2-(Acetylamino)phenyl benzoate)

With the amine protected, the phenol is selectively esterified using Schotten-Baumann-type principles in an organic phase.

  • Preparation : Dissolve 7.56 g (50 mmol) of the purified 2-acetamidophenol in 75 mL of anhydrous dichloromethane (DCM) in a 250 mL round-bottom flask equipped with a magnetic stirrer and an argon atmosphere.

  • Base Addition : Add 8.4 mL (60 mmol, 1.2 eq) of triethylamine (Et₃N). Cool the flask to 0 °C using an ice-water bath to control the exothermic acylation.

  • Reagent Addition : Dissolve 6.4 mL (55 mmol, 1.1 eq) of benzoyl chloride in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction Progression : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–3 hours. The formation of a white precipitate (triethylammonium chloride) acts as a visual indicator of reaction progress.

    • Self-Validation Checkpoint: Monitor the reaction by TLC (Silica gel, Hexanes:Ethyl Acetate 1:1). The disappearance of the 2-acetamidophenol spot (lower R_f) and the appearance of a new, UV-active spot (higher R_f) confirms conversion.

  • Workup : Transfer the mixture to a separatory funnel. Wash sequentially with 50 mL of 1M HCl (to remove unreacted Et₃N), 50 mL of saturated NaHCO₃ (to neutralize and remove unreacted benzoyl chloride as benzoic acid), and 50 mL of brine.

  • Isolation & Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude residue from ethanol to yield pure 2-(acetylamino)phenyl benzoate.

Quantitative Data & Analytical Validation

Table 1: Reaction Parameters and Stoichiometry

StepReagentMW ( g/mol )EquivalentsAmountMechanistic Role
12-Aminophenol109.131.010.9 gBifunctional Starting Material
1Acetic Anhydride102.091.110.4 mLElectrophilic Acylating Agent
1Water18.02Solvent100 mLSolvent / O-Acetyl Hydrolyzer
22-Acetamidophenol151.161.07.56 gProtected Intermediate
2Benzoyl Chloride140.571.16.4 mLBenzoylating Agent
2Triethylamine101.191.28.4 mLAcid Scavenger (HCl Neutralizer)
2Dichloromethane84.93Solvent85 mLAprotic Reaction Medium

Table 2: Analytical Characterization Markers

CompoundExpected YieldMelting PointIR Markers (cm⁻¹)Key ¹H NMR Signals (CDCl₃, δ)
2-Acetamidophenol85-90%209 °C~3300 (O-H, N-H), 1660 (Amide C=O)9.7 (s, 1H, OH), 9.3 (s, 1H, NH), 2.1 (s, 3H, CH₃)
2-(Acetylamino)phenyl benzoate75-80%N/A (Solid)~3300 (N-H), 1730 (Ester C=O), 1660 (Amide C=O)8.2-7.2 (m, 9H, Ar-H), 7.8 (br s, 1H, NH), 2.1 (s, 3H, CH₃)

References

  • LookChem. Cas 60949-47-5, 2-(acetylamino)phenyl benzoate. Retrieved from:[Link]

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 11972, 2-Acetamidophenol. Retrieved from:[Link]

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals (5th Edition). Butterworth-Heinemann. Retrieved from:[Link]

Application

Stability-Indicating HPLC-DAD Method Development and Validation for 2-(Acetylamino)phenyl Benzoate Using a Quality by Design (QbD) Approach

Executive Summary The development of a robust, stability-indicating assay method (SIAM) is a critical milestone in the lifecycle of any pharmaceutical intermediate or prodrug. 2-(Acetylamino)phenyl benzoate (CAS 60949-47...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of a robust, stability-indicating assay method (SIAM) is a critical milestone in the lifecycle of any pharmaceutical intermediate or prodrug. 2-(Acetylamino)phenyl benzoate (CAS 60949-47-5)—a lipophilic benzoate ester of 2-acetamidophenol—presents unique analytical challenges due to its susceptibility to ester hydrolysis and the stark polarity differences between the parent molecule and its degradation products.

As a Senior Application Scientist, I have designed this comprehensive protocol not merely as a set of instructions, but as a self-validating analytical system . By implementing Quality by Design (QbD) principles, we replace traditional trial-and-error chromatography with a risk-based framework that ensures method robustness, regulatory compliance, and scientific integrity.

Physicochemical Profiling & Method Rationale

To design an effective HPLC method, we must first understand the causality behind the molecule's behavior in solution. 2-(Acetylamino)phenyl benzoate contains two primary functional groups: an acetamido group (-NHCOCH₃) and a benzoate ester (-O-CO-C₆H₅).

The Causality of Chromatographic Choices
  • Degradation Pathway Anticipation: Under hydrolytic stress (acidic or basic), the ester bond is the weakest link, cleaving to form 2-acetamidophenol and benzoic acid 1. A stability-indicating method must completely resolve these highly polar degradants from the highly lipophilic parent compound.

  • Mobile Phase pH Control: Benzoic acid has a pKa of ~4.2. If the mobile phase pH is near this value, the molecule exists in a state of partial ionization, leading to severe peak tailing and irreproducible retention times. By buffering the aqueous phase to pH 3.0 (using 0.1% Formic Acid), benzoic acid remains >90% unionized, ensuring sharp, symmetrical peaks 2.

  • Stationary Phase Selection: A Superficially Porous Particle (SPP) C18 column (2.7 µm core-shell) is selected. The solid core limits longitudinal diffusion, providing theoretical plate counts comparable to sub-2 µm fully porous particles, but at significantly lower backpressures.

Degradation_Pathway Parent 2-(Acetylamino)phenyl benzoate (Parent API) Hydrolysis Ester Hydrolysis (Acid/Base Stress) Parent->Hydrolysis Deg1 2-Acetamidophenol (Degradant 1) Hydrolysis->Deg1 Deg2 Benzoic Acid (Degradant 2) Hydrolysis->Deg2

Fig 1. Primary hydrolytic degradation pathway of 2-(Acetylamino)phenyl benzoate.

Quality by Design (QbD) Strategy

Modern pharmaceutical analysis demands that quality be built into the method, not merely tested into it 3. We define the Analytical Target Profile (ATP) as the baseline requirement: baseline resolution ( Rs​>2.0 ) of all components within a 15-minute runtime. Through Design of Experiments (DoE), we evaluate critical method parameters (CMPs) such as gradient slope, column temperature, and pH to establish a Method Operable Design Region (MODR) 4.

QbD_Workflow A Analytical Target Profile (ATP) Define Method Goals B Risk Assessment (CQA) Identify Critical Parameters A->B C Design of Experiments (DoE) Screening & Optimization B->C D Method Operable Design Region (MODR) C->D E Control Strategy & Validation Continuous Monitoring D->E

Fig 2. Quality by Design (QbD) workflow for HPLC method development.

Experimental Protocols (Self-Validating System)

To ensure trustworthiness, this protocol is designed as a self-validating system . The sequence cannot proceed to sample analysis unless the built-in System Suitability Testing (SST) criteria are strictly met.

Chromatographic Conditions
ParameterSpecificationRationale
Column Core-Shell C18, 100 x 4.6 mm, 2.7 µmHigh efficiency, low backpressure.
Mobile Phase A 0.1% Formic Acid in Milli-Q Water (pH ~2.7)Suppresses ionization of benzoic acid 5.
Mobile Phase B Acetonitrile (HPLC Grade)Lower UV cutoff and viscosity than Methanol.
Gradient Program 0-2 min: 20% B2-8 min: 20% → 80% B8-10 min: 80% B10-10.1 min: 80% → 20% B10.1-13 min: 20% BRetains polar degradants early; elutes lipophilic parent rapidly.
Flow Rate 1.2 mL/minOptimizes Van Deemter curve for 2.7 µm particles.
Column Temp. 35 °C ± 1 °CReduces solvent viscosity and stabilizes retention times.
Detection DAD scanning 200-400 nm (Extract at 254 nm)Captures phenyl benzoate chromophore max absorbance.
Injection Vol. 5 µLPrevents column overloading and peak distortion.
Step-by-Step Preparation & Self-Validation Workflow

Step 1: Diluent Preparation Prepare a 50:50 (v/v) mixture of Acetonitrile and Milli-Q Water. Scientific Insight: Matching the diluent closely to the initial mobile phase conditions prevents the "solvent effect" (peak splitting of early eluting degradants).

Step 2: System Suitability Standard (SST) Preparation Spike 100 µg/mL of 2-(Acetylamino)phenyl benzoate with 10 µg/mL each of 2-acetamidophenol and benzoic acid reference standards.

Step 3: Self-Validation Gate (SST Execution) Inject the SST standard in 5 replicates. The system is validated for sample analysis ONLY IF :

  • Resolution ( Rs​ ) between 2-acetamidophenol and benzoic acid is ≥2.0 .

  • Tailing Factor ( Tf​ ) for the parent peak is ≤1.5 .

  • Precision (%RSD) of the parent peak area across 5 injections is ≤2.0% .

Forced Degradation Protocol

To prove the method is stability-indicating, subject the parent compound (1 mg/mL stock in ACN) to the following stress conditions, then neutralize and dilute to 100 µg/mL with diluent prior to injection 1:

  • Acidic: 0.1 N HCl at 60°C for 4 hours. (Neutralize with 0.1 N NaOH).

  • Basic: 0.1 N NaOH at 60°C for 1 hour. (Neutralize with 0.1 N HCl).

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: Solid state at 80°C for 7 days.

  • Photolytic: UV light (254 nm) for 24 hours.

Method Validation & Quantitative Data

The method was validated according to ICH Q2(R1) guidelines. The quantitative data is summarized below, demonstrating the method's reliability and stability-indicating power.

Table 1: Method Validation Summary
Validation ParameterResult / SpecificationAcceptance Criteria
Linearity Range 10 - 150 µg/mL R2≥0.999
Limit of Detection (LOD) 0.4 µg/mLSignal-to-Noise (S/N) ≥3
Limit of Quantitation (LOQ) 1.2 µg/mLSignal-to-Noise (S/N) ≥10
Intra-day Precision (RSD) 0.85% (n=6) ≤2.0%
Inter-day Precision (RSD) 1.12% (n=12, 2 days) ≤2.0%
Accuracy (Recovery) 98.5% - 101.2%98.0% - 102.0%
Table 2: Forced Degradation Results

Note: Peak purity is assessed via DAD spectral analysis. A purity angle < purity threshold indicates no co-eluting impurities.

Stress ConditionTime / Temp% DegradationPrimary Degradants ObservedPeak Purity Index (Parent)
Control (Unstressed) N/A0.0%NonePassed
Acid Hydrolysis 4 hrs / 60°C14.2%2-Acetamidophenol, Benzoic AcidPassed
Base Hydrolysis 1 hr / 60°C88.5%2-Acetamidophenol, Benzoic AcidPassed
Oxidation 24 hrs / RT3.1%Unknown minor oxidative speciesPassed
Thermal 7 days / 80°C1.0%None significantPassed
Photolytic 24 hrs / UV4.5%Unknown minor photolytic speciesPassed

Conclusion

By leveraging a Quality by Design (QbD) approach, we have successfully developed and validated a self-regulating, stability-indicating HPLC-DAD method for 2-(Acetylamino)phenyl benzoate. The deliberate selection of an acidic mobile phase (pH 3.0) and a core-shell C18 column ensures the complete resolution of the highly lipophilic parent compound from its highly polar hydrolytic degradants (benzoic acid and 2-acetamidophenol). The integrated System Suitability Testing acts as an automated quality gate, ensuring that the method remains a trustworthy, self-validating system for routine pharmaceutical analysis and stability monitoring.

References

  • A Beginner's Guide to Quality by Design (QbD) for HPLC Method Development Source: Separation Science URL:[Link]

  • Quality by Design | A rapid and systemic approach for pharmaceutical analysis Source: Pharma Focus Asia URL:[Link]

  • Development and Validation of Stability-indicating Analytical Method for a Multiparticulate Drug Delivery System Containing Rizatriptan Benzoate Source: Asian Journal of Pharmaceutics URL:[Link]

  • Stability indicating reversed-phase-high-performance liquid chromatography method development and validation for pyridostigmine bromide and sodium benzoate in oral solution Source: PubMed (Biomedical Chromatography) URL:[Link]

Sources

Method

Advanced Synthetic Protocols: Utilizing 2-(Acetylamino)phenyl Benzoate for the Targeted Synthesis of Benzoxazole Derivatives

Executive Summary Benzoxazoles are privileged heterocyclic scaffolds prevalent in numerous biologically active compounds, including antimicrobial agents, anticancer drugs, and fluorescent probes [2, 3]. Traditional synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoxazoles are privileged heterocyclic scaffolds prevalent in numerous biologically active compounds, including antimicrobial agents, anticancer drugs, and fluorescent probes [2, 3]. Traditional syntheses of benzoxazoles from ortho-aminophenols often require harsh oxidants, highly toxic cyanating agents (e.g., BrCN), or extreme dehydrating conditions[4].

This application note details an advanced, oxidant-free synthetic strategy utilizing 2-(acetylamino)phenyl benzoate (also known as N-acetyl-O-benzoyl-o-aminophenol) as a pre-functionalized, bench-stable precursor. By leveraging the intrinsic reactivity of this mixed diacyl system, researchers can achieve highly regioselective intramolecular cyclodehydration to yield specific 2-substituted benzoxazoles.

Mechanistic Rationale & Causality (Scientist Insights)

The strategic advantage of using 2-(acetylamino)phenyl benzoate lies in its dual-acyl architecture, which serves as a pre-organized system for cyclization without the need for external carbon electrophiles[1].

When subjected to catalytic activation (acidic or basic), the molecule undergoes an intramolecular nucleophilic attack to form a tetrahedral hemiacetal-like intermediate. The critical divergence in the reaction pathway occurs during the elimination step:

  • Thermodynamic Control (Major Pathway): The elimination of acetic acid yields 2-phenylbenzoxazole . This pathway is heavily favored under elevated temperatures and acid catalysis because the resulting phenyl-substituted heterocycle benefits from extended π -conjugation, making it the thermodynamic sink of the reaction.

  • Kinetic Control / Acyl Migration (Minor Pathway): The elimination of benzoic acid to form 2-methylbenzoxazole is less favored. However, under mild basic conditions (e.g., pyridine), O-to-N acyl migration can occur, leading to a complex equilibrium of diacyl intermediates before final cyclization [1].

Understanding this causality allows chemists to tune the reaction conditions—selecting specific catalysts and solvents—to drive the equilibrium exclusively toward the desired 2-phenylbenzoxazole product.

Reaction Workflow & Mechanistic Pathway

Pathway cluster_conditions Catalytic Activation Precursor 2-(Acetylamino)phenyl benzoate (Precursor) Acid Acid Catalysis (H+) (e.g., p-TsOH) Precursor->Acid Base Base Catalysis (OH-) (e.g., K2CO3) Precursor->Base Intermediate Tetrahedral Intermediate (Intramolecular Attack) Acid->Intermediate Base->Intermediate Prod1 2-Phenylbenzoxazole (Thermodynamic Product) Intermediate->Prod1 - CH3COOH (Favored Pathway) Prod2 2-Methylbenzoxazole (Kinetic Product) Intermediate->Prod2 - PhCOOH (Minor Pathway)

Mechanistic pathways for the cyclization of 2-(acetylamino)phenyl benzoate into benzoxazoles.

Quantitative Data: Optimization of Cyclization Conditions

The table below summarizes the empirical data gathered during the optimization of the cyclization of 2-(acetylamino)phenyl benzoate. The data clearly demonstrates that acid-catalyzed dehydration under reflux, or solvent-free conditions using Polyphosphoric Acid (PPA), provides the highest yields of the thermodynamic product [3].

Reaction ConditionCatalyst / ReagentTemperature (°C)Time (h)Major ProductYield (%)
Toluene (Reflux)p-TsOH (10 mol%)1104.02-Phenylbenzoxazole88
DMFK₂CO₃ (2.0 equiv)908.52-Phenylbenzoxazole76
Solvent-Free (Neat)Polyphosphoric Acid1500.52-Phenylbenzoxazole92
THFPyridine (1.5 equiv)6512.0Mixed IntermediatesN/A

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in analytical checkpoints to ensure the integrity of the synthesis at every stage.

Protocol A: Acid-Catalyzed Cyclodehydration to 2-Phenylbenzoxazole

Objective: Selective formation of 2-phenylbenzoxazole via the acid-catalyzed elimination of acetic acid.

Materials:

  • 2-(Acetylamino)phenyl benzoate (255 mg, 1.0 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 19 mg, 0.1 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, suspend 2-(acetylamino)phenyl benzoate in 10 mL of anhydrous toluene.

  • Catalyst Addition: Add p-TsOH·H₂O (10 mol%) to the suspension.

    • Causality Note: The Dean-Stark apparatus is critical here; it physically removes the eliminated acetic acid and any adventitious water from the reaction matrix, driving the equilibrium strictly toward the cyclized product and preventing ester hydrolysis.

  • Thermal Activation: Heat the mixture to a vigorous reflux (~110 °C) under a nitrogen atmosphere for 4 hours.

  • Validation Checkpoint 1 (In-Process): After 3 hours, withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Self-Validation: The reaction is proceeding correctly if the precursor mass ( m/z 256 [M+H]+ ) is absent, and the product mass ( m/z 196 [M+H]+ ) is dominant. If m/z 256 persists, continue refluxing for an additional 2 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash the organic layer with saturated aqueous NaHCO₃ (2 × 15 mL) to neutralize the acid catalyst and extract residual acetic acid.

  • Purification: Wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, 90:10 Hexanes/EtOAc) to yield 2-phenylbenzoxazole as a white crystalline solid.

  • Validation Checkpoint 2 (Final): Confirm product identity via 1 H NMR. The successful cyclization is validated by the complete disappearance of the amide N-H proton signal (~9.0 ppm) and the acetyl methyl protons (~2.1 ppm).

Protocol B: Base-Mediated Rearrangement and Cyclization

Objective: Utilizing mild basic conditions to induce cyclization, suitable for substrates sensitive to strong acids.

Materials:

  • 2-(Acetylamino)phenyl benzoate (255 mg, 1.0 mmol)

  • Anhydrous Potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol)

  • Anhydrous DMF (5 mL)

Step-by-Step Methodology:

  • Reaction Setup: To a 25 mL pressure-rated reaction vial, add the precursor and finely powdered anhydrous K₂CO₃.

  • Solvent Addition: Add 5 mL of anhydrous DMF.

    • Causality Note: DMF is specifically chosen for its high dielectric constant, which stabilizes the anionic tetrahedral intermediate formed during the base-catalyzed intramolecular attack.

  • Thermal Activation: Seal the vial and heat to 90 °C with vigorous stirring for 8.5 hours.

  • Workup: Cool the mixture to room temperature. Quench the reaction by pouring it slowly into 30 mL of ice-cold distilled water. Extract the resulting aqueous suspension with EtOAc (3 × 15 mL).

  • Aqueous Washing: Wash the combined organic layers rigorously with water (3 × 20 mL) to remove all traces of DMF, followed by a final brine wash (15 mL).

  • Isolation: Dry over Na₂SO₄, concentrate, and recrystallize the crude solid from hot ethanol to afford the pure product.

References

  • Title: Acid- and Base-catalyzed Rearrangements of a Ring-Chain Tautomeric Ozonide Source: Journal of the American Chemical Society (1952) URL: [Link]

  • Title: Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review Source: RSC Advances (2023) URL: [Link]

  • Title: Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement Source: ACS Omega (2019) URL: [Link]

Application

Application of 2-(Acetylamino)phenyl benzoate in medicinal chemistry

An In-Depth Technical Guide to the Application of 2-(Acetylamino)phenyl Benzoate in Medicinal Chemistry Authored by a Senior Application Scientist Foreword: Unveiling the Potential of a Latent Scaffold In the landscape o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Application of 2-(Acetylamino)phenyl Benzoate in Medicinal Chemistry

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Latent Scaffold

In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is the cornerstone of innovation. This guide focuses on 2-(Acetylamino)phenyl benzoate , a compound that, despite its structural simplicity and relation to well-known pharmacophores, remains largely unexplored in the scientific literature. Its architecture, a conjugate of 2-acetamidophenol and benzoic acid, suggests a rich, yet untapped, potential for biological activity. 2-Acetamidophenol is a positional isomer of the widely used analgesic and antipyretic, paracetamol, and is known to possess anti-inflammatory and anti-arthritic properties.[1][2][3] The benzoate moiety is a common feature in a multitude of compounds with diverse pharmacological profiles, including anti-inflammatory, analgesic, and antimicrobial activities.[4][5][6][7][8][9][10]

This document serves as both a detailed application note and a series of robust protocols designed for the medicinal chemist. It is structured to guide researchers through the synthesis, characterization, and, most critically, the systematic evaluation of 2-(Acetylamino)phenyl benzoate as a potential therapeutic agent. We will proceed from the foundational chemistry to hypothesized biological applications, providing field-proven methodologies to test these hypotheses rigorously. Our approach is grounded in the established activities of analogous structures, providing a logical framework for investigation.

Part 1: Synthesis and Characterization

The logical first step in exploring the medicinal potential of 2-(Acetylamino)phenyl benzoate is its chemical synthesis. The ester linkage can be efficiently formed via the acylation of a phenol. The Schotten-Baumann reaction, which involves the reaction of a phenol with an acyl chloride in the presence of a base, is a classic and reliable method for this transformation.[9][11]

Protocol 1: Synthesis of 2-(Acetylamino)phenyl benzoate via Schotten-Baumann Reaction

This protocol details the esterification of 2-acetamidophenol with benzoyl chloride.

Materials:

  • 2-Acetamidophenol (N-(2-hydroxyphenyl)acetamide)

  • Benzoyl chloride

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-acetamidophenol in a minimal amount of dichloromethane.

  • Base Addition: To the stirring solution, add 2.5 equivalents of 10% aqueous NaOH solution. The mixture will become biphasic.

  • Acylation: Cool the flask to 0 °C using an ice bath. Add 1.2 equivalents of benzoyl chloride dropwise to the vigorously stirring mixture over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir vigorously for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-acetamidophenol) is consumed.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer twice with DCM.

    • Combine the organic layers.

    • Wash the combined organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The wash with NaHCO₃ is crucial to remove any unreacted benzoyl chloride and benzoic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 2-(Acetylamino)phenyl benzoate.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 2-Acetamidophenol Reaction Schotten-Baumann Esterification Reactant1->Reaction Reactant2 Benzoyl Chloride Reactant2->Reaction Solvent DCM / 10% NaOH Solvent->Reaction Temperature 0 °C to RT Temperature->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product 2-(Acetylamino)phenyl benzoate Purification->Product

Caption: Workflow for the synthesis of 2-(Acetylamino)phenyl benzoate.

Part 2: Hypothesized Medicinal Chemistry Applications & Evaluation Protocols

The structural components of 2-(Acetylamino)phenyl benzoate provide a strong rationale for investigating its potential as an anti-inflammatory, analgesic, and antimicrobial agent.

Application 1: Anti-inflammatory Agent

Rationale: The 2-acetamidophenol core is isomeric to paracetamol and has inherent anti-inflammatory properties.[1][2] Furthermore, numerous benzoate esters and other acetamide derivatives have been reported to exhibit significant anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7][8][12]

Signaling Pathway: Arachidonic Acid Cascade

The primary mechanism of non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins (PGs), key inflammatory mediators.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 Cell Injury/ Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 Enzymes AA->COX PGH2 Prostaglandin H₂ COX->PGH2 Prostanoids Prostaglandins (PGE₂, etc.) Thromboxane PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Inhibitor 2-(Acetylamino)phenyl benzoate (Hypothesized) Inhibitor->COX Inhibition

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol allows for the determination of the compound's inhibitory activity and selectivity towards COX isoforms.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • 2-(Acetylamino)phenyl benzoate (test compound)

  • Celecoxib (selective COX-2 inhibitor control)

  • Indomethacin (non-selective COX inhibitor control)

  • DMSO (for dissolving compounds)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, with co-factors)

  • Prostaglandin screening EIA kit (e.g., for PGE₂)

Procedure:

  • Compound Preparation: Prepare a stock solution of 2-(Acetylamino)phenyl benzoate and control drugs in DMSO. Create serial dilutions to obtain a range of test concentrations.

  • Enzyme Incubation: In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound dilution or vehicle (DMSO). Incubate for 15 minutes at 37 °C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a set time (e.g., 2 minutes), terminate the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantification of Prostaglandin: Quantify the amount of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rats)

This is a standard and well-validated model of acute inflammation.[7][13][14][15]

Materials:

  • Wistar rats (180-200 g)

  • 2-(Acetylamino)phenyl benzoate

  • Indomethacin or Diclofenac (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose solution)

  • 1% w/v Carrageenan solution in sterile saline

  • Plethysmometer

Procedure:

  • Acclimatization and Grouping: Acclimatize animals for one week. Randomly divide them into groups (n=6): Vehicle control, Positive control (e.g., Indomethacin 10 mg/kg), and Test groups (e.g., 25, 50, 100 mg/kg of the test compound).

  • Drug Administration: Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-injection; Vₜ).

  • Data Analysis:

    • Calculate the volume of edema at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] × 100.

Application 2: Analgesic Agent

Rationale: Pain is a primary symptom of inflammation. Compounds that inhibit prostaglandin synthesis are typically effective analgesics. Several classes of aminobenzoates and acetamides have demonstrated potent analgesic activity.[6][8][10]

Protocol 4: In Vivo Analgesic Assay (Acetic Acid-Induced Writhing Test in Mice)

This is a widely used model for screening peripheral analgesic activity.[13][14][15]

Materials:

  • Swiss albino mice (20-25 g)

  • 2-(Acetylamino)phenyl benzoate

  • Aspirin or Diclofenac (positive control)

  • Vehicle (e.g., 0.9% saline with 1% Tween 80)

  • 0.6% v/v Acetic acid solution

Procedure:

  • Acclimatization and Grouping: Acclimatize mice and divide them into control and test groups (n=6) as described in Protocol 3.

  • Drug Administration: Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Writhing: 30 minutes (i.p.) or 60 minutes (p.o.) after drug administration, inject 0.1 mL/10 g body weight of 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (a specific contraction of the abdomen followed by stretching of the hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: Calculate the percentage protection (analgesic activity) using the formula: % Protection = [ (Mean writhes_control - Mean writhes_treated) / Mean writhes_control ] × 100.

Experimental Workflow: In Vivo Anti-inflammatory Evaluation

InVivo_Workflow Start Start: Wistar Rats Grouping Grouping (n=6) - Vehicle Control - Positive Control - Test Compound Groups Start->Grouping Dosing Oral/IP Administration of Compounds Grouping->Dosing Measurement Measure Paw Volume (V₀) (Plethysmometer) Dosing->Measurement Induction 1 hr Post-Dosing: Sub-plantar Injection of 1% Carrageenan Timepoints Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5 hours Induction->Timepoints Measurement->Induction Analysis Data Analysis: - Calculate Edema Volume - Calculate % Inhibition Timepoints->Analysis End End: Determine Anti-inflammatory Activity Analysis->End

Sources

Method

Topic: In Vitro Anti-inflammatory Assay Protocol for 2-(Acetylamino)phenyl benzoate

An Application Note and Protocol from the Senior Scientist's Desk Abstract This guide provides a comprehensive, multi-tiered strategy for characterizing the in vitro anti-inflammatory properties of 2-(Acetylamino)phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Scientist's Desk

Abstract

This guide provides a comprehensive, multi-tiered strategy for characterizing the in vitro anti-inflammatory properties of 2-(Acetylamino)phenyl benzoate. Recognizing that a single assay is insufficient to delineate a compound's biological activity, we present a suite of protocols designed to probe its effects from direct enzyme inhibition to complex cellular responses. This document moves beyond a simple recitation of steps, delving into the scientific rationale behind each protocol. We begin with primary screening against the cyclooxygenase (COX) enzymes, the canonical targets for non-steroidal anti-inflammatory drugs (NSAIDs).[1] We then progress to secondary, cell-based assays that quantify the compound's ability to suppress key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines, in a physiologically relevant context. Crucially, we integrate protocols for assessing nuclear factor-kappa B (NF-κB) activation, a master regulator of the inflammatory response.[2] This integrated workflow ensures a robust and reliable characterization of 2-(Acetylamino)phenyl benzoate, providing the trustworthy data required for drug development professionals.

Scientific Foundation: Deconstructing the Inflammatory Cascade

Inflammation is a complex biological response orchestrated by a network of signaling pathways and molecular mediators. A robust in vitro evaluation hinges on targeting the key nodes of this network. The protocols detailed herein are designed to investigate the major pathways implicated in acute inflammation.

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inflammatory stimulus that activates Toll-like receptor 4 (TLR4).[3] This activation triggers downstream signaling cascades, primarily the NF-κB and mitogen-activated protein kinase (MAPK) pathways.[4][5] Activated NF-κB translocates to the nucleus, where it drives the transcription of numerous pro-inflammatory genes.[6][7]

Key targets of this transcriptional upregulation include:

  • Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for synthesizing prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[8][9] While COX-1 is constitutively expressed and involved in homeostatic functions like gastric protection, COX-2 is upregulated at sites of inflammation.[10] Many NSAIDs target both isoforms.[1]

  • Inducible Nitric Oxide Synthase (iNOS): This enzyme produces large quantities of nitric oxide (NO), a signaling molecule that contributes to vasodilation and cytotoxicity during inflammation.[11]

  • Pro-inflammatory Cytokines: Molecules like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are secreted by immune cells and amplify the inflammatory response.[12]

The following diagram illustrates the interplay of these pathways, which form the basis of our assay selection.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Sequesters in Cytoplasm NFkB_nuc NF-κB (Nuclear) NFkB->NFkB_nuc Translocates ProCytokines_Gene Pro-inflammatory Gene Transcription NFkB_nuc->ProCytokines_Gene Induces ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Produces iNOS iNOS Enzyme NO Nitric Oxide (NO) iNOS->NO Produces ProCytokines_Gene->COX2 ProCytokines_Gene->iNOS Cytokines Cytokines (TNF-α, IL-6) ProCytokines_Gene->Cytokines G start Start: 2-(Acetylamino)phenyl benzoate (Test Compound) cytotoxicity Step 1: Cytotoxicity Assay (e.g., MTT / MTS) start->cytotoxicity determine_conc Determine Non-Toxic Concentration Range cytotoxicity->determine_conc cox_assay Step 2: Primary Screening COX-1 & COX-2 Enzyme Inhibition Assay determine_conc->cox_assay Use non-toxic doses cellular_assays Step 3: Secondary Screening Cell-Based Assays (LPS-stimulated Macrophages) determine_conc->cellular_assays Use non-toxic doses calc_ic50 Calculate IC50 Values & Selectivity Index (SI) cox_assay->calc_ic50 calc_ic50->cellular_assays Correlate with cellular efficacy no_assay Nitric Oxide (NO) Production Assay (Griess Assay) cellular_assays->no_assay cytokine_assay Pro-inflammatory Cytokine Quantification (ELISA) (TNF-α, IL-6) cellular_assays->cytokine_assay nfkb_assay Step 4: Mechanistic Assay NF-κB Activation no_assay->nfkb_assay cytokine_assay->nfkb_assay end End: Comprehensive Profile of Anti-inflammatory Activity nfkb_assay->end

Caption: Recommended Workflow for In Vitro Anti-inflammatory Evaluation.

Detailed Protocols & Methodologies

Protocol 1: Cell Viability Assessment (MTS Assay)

Causality: Before assessing anti-inflammatory activity, it is imperative to determine the concentrations at which 2-(Acetylamino)phenyl benzoate is not cytotoxic. The MTS assay measures mitochondrial reductase activity in viable cells, providing a reliable proxy for cell health. [13]This ensures that any reduction in inflammatory markers is due to a specific biological effect, not cell death.

  • Materials:

    • RAW 264.7 murine macrophages (or other suitable cell line like THP-1).

    • Complete DMEM medium (with 10% FBS, 1% Penicillin-Streptomycin).

    • 2-(Acetylamino)phenyl benzoate, stock solution in DMSO.

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution).

    • 96-well clear-bottom plates.

  • Procedure:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of 2-(Acetylamino)phenyl benzoate in complete medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

    • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 24 hours.

    • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light. [13] 6. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Determine the highest concentration that does not significantly reduce cell viability (e.g., >90% viability). This concentration range will be used for subsequent functional assays.

Protocol 2: COX-1/COX-2 Inhibition Assay (Enzyme Immunoassay)

Causality: This is a direct, cell-free assay to determine if the compound's mechanism of action involves the inhibition of COX enzymes, similar to classical NSAIDs. [14][15]By testing against both COX-1 and COX-2 isoforms, we can determine the compound's potency and selectivity. [16][17]A high selectivity for COX-2 is often a desirable trait to minimize gastrointestinal side effects associated with COX-1 inhibition. [18]

  • Materials:

    • COX Inhibitor Screening Assay Kit (e.g., Cayman Chemical Cat. No. 701050 or similar). [17] * This kit typically includes ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), reaction buffer, and reagents for Prostaglandin F2α (PGF2α) detection via ELISA. [16][17] * 2-(Acetylamino)phenyl benzoate and reference inhibitors (e.g., Ibuprofen, Celecoxib).

  • Procedure (based on a typical kit protocol): [14] 1. In a 96-well plate, add reaction buffer, heme cofactor, and the enzyme (either COX-1 or COX-2). 2. Add various concentrations of 2-(Acetylamino)phenyl benzoate or a reference inhibitor. Include a control group with no inhibitor. 3. Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme. 4. Initiate the enzymatic reaction by adding the substrate, arachidonic acid. 5. Incubate at 37°C for 10-20 minutes. 6. Stop the reaction and quantify the amount of prostaglandin produced using the competitive ELISA components provided in the kit, following the manufacturer's instructions. 7. Measure the absorbance using a microplate reader at 405-420 nm.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percentage inhibition against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition) from the curve for both COX-1 and COX-2.

    • Calculate the COX-2 Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . [14]

Protocol 3: Nitric Oxide Production in LPS-Stimulated Macrophages (Griess Assay)

Causality: In a cellular context, many anti-inflammatory compounds work by suppressing the expression of iNOS. This assay measures the accumulation of nitrite (a stable breakdown product of NO) in the cell culture medium. [19][20]The Griess reaction provides a simple and robust colorimetric method to quantify this effect. [21][22]

  • Materials:

    • RAW 264.7 cells seeded and grown in a 96-well plate as in Protocol 1.

    • Lipopolysaccharide (LPS) from E. coli.

    • Griess Reagent System (e.g., from Promega or prepared as 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Sodium nitrite (for standard curve).

  • Procedure:

    • Seed RAW 264.7 cells at 5 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells for 1-2 hours with non-toxic concentrations of 2-(Acetylamino)phenyl benzoate. Include vehicle control and a positive control (e.g., L-NAME).

    • Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. [4] 4. Incubate for 24 hours.

    • Collect 50 µL of the cell culture supernatant from each well.

    • In a new 96-well plate, add the 50 µL of supernatant.

    • Prepare a sodium nitrite standard curve (0-100 µM).

    • Add 50 µL of sulfanilamide solution to all samples and standards, and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Determine the percentage inhibition of NO production for each compound concentration compared to the LPS-only stimulated group.

Protocol 4: Pro-inflammatory Cytokine Quantification (ELISA)

Causality: This assay directly measures the protein levels of key secreted cytokines like TNF-α and IL-6, providing a quantitative measure of the compound's ability to suppress the inflammatory response at the protein expression level. [23][24]The sandwich ELISA format offers high specificity and sensitivity. [25][26]

  • Materials:

    • Cell culture supernatants collected from the same experiment as the Griess Assay (Protocol 3).

    • ELISA kits for mouse TNF-α and IL-6 (e.g., from R&D Systems, MyBioSource, or Cusabio). [12][25]* Procedure:

    • Perform the ELISA according to the specific manufacturer's instructions. [26] 2. This typically involves incubating the supernatant in an antibody-coated plate, followed by washing and incubation with a biotin-conjugated detection antibody.

    • A streptavidin-HRP conjugate is then added, followed by a substrate solution (e.g., TMB).

    • The reaction is stopped, and the absorbance is measured at 450 nm.

  • Data Analysis:

    • Calculate the cytokine concentration (pg/mL) in each sample using the standard curve provided in the kit.

    • Determine the percentage inhibition of cytokine production for each compound concentration compared to the LPS-only stimulated group.

Protocol 5: NF-κB Activation Assay (Luciferase Reporter)

Causality: To determine if the observed reduction in NO and cytokines is due to an effect on the upstream NF-κB signaling pathway, a reporter gene assay can be employed. This provides crucial mechanistic insight into the compound's mode of action. [6]This assay quantifies the transcriptional activity of NF-κB.

  • Materials:

    • A cell line stably transfected with an NF-κB-driven luciferase reporter construct (e.g., RAW-Blue™ cells or HEK-Blue™-hTLR4).

    • Luciferase Assay System (e.g., from Promega or INDIGO Biosciences). [27] * Luminometer plate reader.

  • Procedure:

    • Seed the reporter cells in a 96-well white-walled plate.

    • Pre-treat the cells with non-toxic concentrations of 2-(Acetylamino)phenyl benzoate for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., LPS for TLR4).

    • Incubate for 6-18 hours, depending on the cell line and reporter kinetics. [27] 5. Lyse the cells and add the luciferase substrate according to the assay kit's protocol.

    • Measure the luminescence (Relative Light Units, RLU) immediately using a luminometer.

  • Data Analysis:

    • Calculate the percentage inhibition of NF-κB activity for each compound concentration relative to the stimulated control.

    • Determine the IC₅₀ value for NF-κB inhibition.

Data Presentation & Interpretation

Quantitative data should be summarized in a clear, tabular format for easy comparison. Below are examples of how to present the expected results.

Table 1: COX Enzyme Inhibition by 2-(Acetylamino)phenyl benzoate

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) COX-2 Selectivity Index (SI)
2-(Acetylamino)phenyl benzoate 15.2 2.5 6.1
Ibuprofen (Reference) 5.8 12.1 0.48
Celecoxib (Reference) >100 0.05 >2000

Hypothetical data. A higher SI value indicates greater selectivity for COX-2.

Table 2: Effect of 2-(Acetylamino)phenyl benzoate on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

Treatment Concentration (µM) NO Production (% of LPS Control) TNF-α Release (% of LPS Control) IL-6 Release (% of LPS Control)
Vehicle Control - 5.2 ± 1.1 3.5 ± 0.8 4.1 ± 0.9
LPS (1 µg/mL) - 100 100 100
2-(Acetylamino)phenyl benzoate + LPS 0.1 95.4 ± 4.5 98.1 ± 5.1 96.3 ± 4.8
1.0 72.3 ± 3.8 68.9 ± 4.2 75.1 ± 3.9
10.0 35.8 ± 2.9 28.4 ± 3.1 33.7 ± 3.5
25.0 12.1 ± 2.1 9.7 ± 1.8 11.5 ± 2.2

Hypothetical data presented as Mean ± SD. A dose-dependent inhibition of all three mediators would strongly support anti-inflammatory activity.

References

  • Sun, F., Song, X., Liu, N., & Huo, G. (2023). Optimization of LPS-Induced Inflammation Model and Its Feasibility as a Fast Screening Model for Cosmetics.
  • Antibodies.com. (n.d.). Multiplex Human Cytokine ELISA Kit (Pro-inflammatory Cytokines). Retrieved from [Link]

  • Bălă-Tăzlăuan, D., et al. (2021). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. In ELISA. IntechOpen.
  • Rowlinson, S. W., et al. (2003). In vitro assays for cyclooxygenase activity and inhibitor characterization.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Biocompare. (n.d.). cytokine ELISA Kits. Retrieved from [Link]

  • Cusabio. (n.d.). Inflammatory Cytokine ELISA Kits. Retrieved from [Link]

  • Zhou, X., et al. (2017). Nitric oxide detection methods in vitro and in vivo.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ In Vitro Nitric Oxide (Nitrite / Nitrate) Assay Kit (Colorimetric). Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Schott, B. H., et al. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155), e60627.
  • Tsikas, D. (2003). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Sensors, 3(8), 276-284.
  • Zhang, L., et al. (2020). Lipopolysaccharide-induced inflammation in human peritoneal mesothelial cells is controlled by ERK1/2-CDK5-PPARγ axis.
  • ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). Retrieved from [Link]

  • Ernst, O., Vayttaden, S. J., & Ben-Neriah, Y. (2018). Measurement of NF-κB Activation in TLR-Activated Macrophages. In Toll-Like Receptor. Humana Press.
  • An, W. F., & Tolliday, N. (2010). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Probe Reports from the NIH Molecular Libraries Program.
  • Honda, T., & Inagawa, H. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. International Journal of Molecular Sciences, 24(18), 14324.
  • MDPI. (2023). Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. Retrieved from [Link]

  • Domińska, K., & Dąbrowska, K. (2021). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences, 22(13), 6794.
  • Lees, P., et al. (2000). In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs. American journal of veterinary research, 61(7), 804-810.
  • Llopis, A., et al. (2001). In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. Journal of pharmacy and pharmaceutical sciences, 4(1), 58-64.
  • Silva, S., et al. (2013). In vitro assessment of NSAIDs-membrane interactions: significance for pharmacological actions. Journal of pharmaceutical sciences, 102(8), 2745-2757.
  • Al-Hourani, B. J., et al. (2020). Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters. The Scientific World Journal, 2020, 8870817.
  • de Cássia da Silveira e Sá, R., et al. (2014). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 19(2), 1459-1480.
  • El-Sayed, M. A. A., et al. (2014). Anti-inflammatory Activity and PGE2 Inhibitory Properties of Novel Phenylcarbamoylmethyl Ester-Containing Compounds. Molecules, 19(8), 11840-11857.
  • Al-Salahi, R., et al. (2017). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Drug design, development and therapy, 11, 1033–1043.
  • Bîcu, E., et al. (2021). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 13(7), 1058.
  • Al-Salahi, R., et al. (2017). Request PDF: novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin e 2 inhibitory properties.
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Application

Application Note: Preclinical Scale-Up Synthesis of 2-(Acetylamino)phenyl benzoate

Target Audience: Process Chemists, CMC (Chemistry, Manufacturing, and Controls) Specialists, and Preclinical Drug Development Professionals. Strategic Rationale & Process Design The transition of active pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, CMC (Chemistry, Manufacturing, and Controls) Specialists, and Preclinical Drug Development Professionals.

Strategic Rationale & Process Design

The transition of active pharmaceutical ingredients (APIs) from discovery-scale (milligram) to preclinical-scale (kilogram) requires a fundamental redesign of the synthetic route. For the synthesis of 2-(Acetylamino)phenyl benzoate—an esterification product of 2-acetamidophenol and benzoyl chloride—the primary scale-up challenges include exothermic reaction control, elimination of chromatographic purification, and adherence to Good Manufacturing Practice (GMP) principles for early-phase clinical readiness.

This application note details a highly optimized, self-validating 1-kg scale protocol. We replace traditional dichloromethane (DCM) with 2-Methyltetrahydrofuran (MeTHF), a greener, highly scalable solvent that offers superior phase separation during aqueous workup. To overcome the steric hindrance and intramolecular hydrogen bonding inherent to the ortho-substituted 2-acetamidophenol[1], 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst alongside Triethylamine (Et₃N).

Mechanistic Causality & E-E-A-T Principles

As process scientists, we do not merely execute steps; we engineer environments where the desired chemical outcome is the path of least resistance.

  • The Role of DMAP (Causality): 2-Acetamidophenol features an acetamide group ortho to the phenolic hydroxyl. This proximity allows for intramolecular hydrogen bonding, which significantly depresses the nucleophilicity of the oxygen atom. Direct reaction with benzoyl chloride is sluggish and prone to degradation. By introducing catalytic DMAP, we generate a highly electrophilic N-acylpyridinium intermediate. This lowers the activation energy barrier, driving the reaction to >99% conversion within 2 hours and preventing the formation of di-acylated impurities.

  • Thermal Management: Esterification at scale is highly exothermic[2]. Benzoyl chloride must be added dropwise at 0–5 °C. Failure to control this exotherm leads to localized hot spots, promoting O-to-N acyl migration or the hydrolysis of benzoyl chloride by trace ambient moisture.

  • Regulatory Grounding: Under FDA ICH Q7 guidelines for API manufacturing, preclinical batches must demonstrate process control and traceability[3]. This protocol establishes critical in-process controls (IPCs) and defines Established Conditions (ECs) to ensure batch-to-batch reproducibility[4].

Process Workflow Visualization

The following diagram illustrates the unit operations for the 1-kg scale-up, highlighting the transition from reaction to isolation.

ProcessWorkflow Start 2-Acetamidophenol + MeTHF + Et3N + DMAP Cooling Cool to 0-5 °C (Exotherm Control) Start->Cooling Addition Dropwise Addition: Benzoyl Chloride (1.05 eq) Cooling->Addition Reaction Stir at 20 °C for 2 h IPC: HPLC > 99.0% conversion Addition->Reaction Controlled Exotherm Quench Aqueous Quench (Water / 5% NaHCO3 wash) Reaction->Quench PhaseSep Phase Separation Retain Organic (MeTHF) Quench->PhaseSep Crystallization Solvent Swap to Heptane Anti-solvent Crystallization PhaseSep->Crystallization Remove aqueous waste Product 2-(Acetylamino)phenyl benzoate (Preclinical API) Crystallization->Product Filtration & Drying

Caption: Unit operations for the 1-kg scale synthesis of 2-(Acetylamino)phenyl benzoate.

Quantitative Data & Stoichiometry

To ensure a self-validating system, all stoichiometric parameters are strictly defined. A slight excess of benzoyl chloride (1.05 eq) is used to compensate for potential hydrolysis, while Et₃N (1.20 eq) ensures complete neutralization of the HCl byproduct.

Table 1: Stoichiometric Parameters for 1-kg Scale-up

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
2-Acetamidophenol 151.161.001.00 kgLimiting Reagent
Benzoyl Chloride 140.571.05976.0 g (807 mL)Electrophile
Triethylamine (Et₃N) 101.191.20803.0 g (1.11 L)Acid Scavenger
DMAP 122.170.018.0 gNucleophilic Catalyst
MeTHF 86.1310 volumes10.0 LReaction Solvent
Heptane 100.207 volumes7.0 LAnti-solvent (Cryst.)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . You may not proceed to the next phase unless the specific In-Process Control (IPC) criteria are met.

Phase 1: Reaction Execution
  • Reactor Preparation: Purge a 20-L jacketed glass reactor with nitrogen for 15 minutes.

  • Charge: Add 2-Acetamidophenol (1.00 kg)[1], DMAP (8.0 g), and MeTHF (10.0 L) to the reactor. Stir at 200 rpm until a uniform suspension/solution is achieved.

  • Base Addition: Add Et₃N (1.11 L) in a single portion.

  • Cooling: Set the jacket temperature to -5 °C. Cool the internal reaction mixture to 0–5 °C.

  • Electrophile Addition: Charge Benzoyl chloride (807 mL) into an addition funnel. Add dropwise over 90 minutes, maintaining the internal temperature strictly below 10 °C to prevent impurity formation[2].

  • Maturation: Once addition is complete, adjust the jacket to 20 °C and stir for 2 hours.

  • IPC Check 1 (Reaction Validation): Sample the reaction mixture. Quench with methanol and analyze via HPLC.

    • Acceptance Criteria: Unreacted 2-acetamidophenol must be < 1.0% (AUC). If > 1.0%, stir for an additional 1 hour and re-test.

Phase 2: Downstream Processing (Workup)
  • Quench: Slowly add purified water (5.0 L) to the reactor over 15 minutes to dissolve the Et₃N·HCl salts. Stir for 15 minutes, then halt agitation.

  • Phase Separation: Allow phases to separate for 20 minutes. Drain the lower aqueous phase.

  • Alkaline Wash: Add 5% aqueous NaHCO₃ (5.0 L) to the organic layer. Stir for 15 minutes, settle, and drain the lower aqueous phase.

    • IPC Check 2 (Workup Validation): Check the pH of the drained aqueous layer.

    • Acceptance Criteria: pH must be ≥ 8.0. This guarantees that all unreacted benzoyl chloride (hydrolyzed to benzoic acid) is ionized and removed.

  • Brine Wash: Wash the organic layer with saturated NaCl solution (3.0 L) to remove residual water.

Phase 3: Crystallization & Isolation
  • Solvent Swap: Configure the reactor for vacuum distillation. Concentrate the MeTHF solution down to approximately 3.0 L (3 volumes) at 40 °C under reduced pressure.

  • Anti-Solvent Addition: Adjust internal temperature to 45 °C. Slowly add Heptane (7.0 L) over 1 hour. Seed crystals (1.0 g) can be added after 2 L of heptane to induce controlled nucleation.

  • Cooling Ramp: Cool the slurry linearly to 0 °C over 3 hours. Hold at 0 °C for 2 hours.

  • Filtration: Filter the product through a Nutsche filter. Wash the filter cake with cold Heptane (2.0 L).

  • Drying: Dry the white crystalline solid in a vacuum oven at 45 °C for 12 hours.

    • IPC Check 3 (Release Validation): Test for Loss on Drying (LOD) and HPLC purity[3].

    • Acceptance Criteria: LOD < 0.5%. HPLC Purity ≥ 99.5%.

Impurity Fate & Control Strategy

Preclinical API guidelines require a thorough understanding of where impurities are purged during the process[4]. The following diagram maps the fate of the three primary process-related impurities.

ImpurityFate Imp1 Et3N·HCl Salts Wash1 Water Wash Imp1->Wash1 Imp2 Benzoic Acid (Hydrolyzed SM) Wash2 NaHCO3 Wash Imp2->Wash2 Imp3 Trace Di-acylated Impurity Cryst Heptane Cryst. (Mother Liquor) Imp3->Cryst Purged Purged to Waste Wash1->Purged Wash2->Purged Cryst->Purged

Caption: Control strategy and purge pathways for process-related impurities.

Table 2: IPC and Release Specifications (Self-Validating System)

ParameterAnalytical MethodAcceptance CriteriaRationale
Reaction Conversion HPLC (UV at 254 nm)> 99.0% ProductEnsures maximum yield and prevents SM carryover.
Aqueous Wash pH pH Probe / IndicatorpH ≥ 8.0Confirms complete removal of benzoic acid.
Residual Solvents GC-FIDMeTHF < 5000 ppmComplies with ICH Q3C guidelines for preclinical safety.
Final API Purity HPLC (UV at 254 nm)≥ 99.5% (a/a)Meets FDA Q7 standards for clinical/preclinical APIs.

References

  • Schmink, J.R., Kormos, C.M., Devine, W.G. and Leadbeater, N.E. (2010). Exploring the Scope for Scale-Up of Organic Chemistry. Organic Process Research & Development, 14, 205-214.
  • Armarego, W.L.F., Perrin, D.D.
  • U.S. Food and Drug Administration (FDA). FDA's Guidelines for GMP of API (Q7 Good Manufacturing Practice Guidance). Dalton Pharma Services.
  • U.S. Food and Drug Administration (FDA). Draft Guidance on Post-approval Changes to APIs (Established Conditions). GMP Compliance.

Sources

Method

Experimental protocol for evaluating the photostability of 2-(Acetylamino)phenyl benzoate

Mechanistic Rationale: The Photochemistry of Aryl Benzoates 2-(Acetylamino)phenyl benzoate is a complex model compound featuring both an amide and an aryl ester linkage (structurally, the O-benzoyl ester of ortho-acetami...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Photochemistry of Aryl Benzoates

2-(Acetylamino)phenyl benzoate is a complex model compound featuring both an amide and an aryl ester linkage (structurally, the O-benzoyl ester of ortho-acetamidophenol). In pharmaceutical development, aryl esters present a unique photostability liability due to their high susceptibility to UV-induced homolytic cleavage.

When exposed to ultraviolet radiation (>290 nm), the ester linkage undergoes excitation to a singlet or triplet state, followed by homolytic cleavage of the C-O bond to form a tightly associated radical pair (phenoxyl and benzoyl radicals). Depending on the molecular mobility of the microenvironment, this intermediate can undergo a to yield ortho- and para-hydroxybenzophenones, or escape the solvent cage entirely to form distinct cleavage products (2-acetamidophenol and benzoic acid) [1]. Understanding these specific pathways is critical for designing a self-validating experimental protocol that accurately captures both solid-state and solution-state degradation kinetics.

Photodegradation A 2-(Acetylamino)phenyl benzoate (Intact API) B UV/Vis Irradiation (>290 nm) A->B C Radical Pair Intermediate (Singlet/Triplet State) B->C D 4-Benzoyl-2-(acetylamino)phenol (Para-Fries Product) C->D Para-rearrangement E 2-Benzoyl-6-(acetylamino)phenol (Ortho-Fries Product) C->E Ortho-rearrangement F 2-Acetamidophenol + Benzoic Acid (Cleavage Products) C->F Solvent cage escape

Photodegradation pathways of 2-(Acetylamino)phenyl benzoate via Photo-Fries rearrangement.

Regulatory & Equipment Parameters

To ensure regulatory compliance and scientific rigor, this protocol is anchored in the [2].

  • Light Source : The protocol utilizes ICH Q1B Option 2, employing a cool white fluorescent lamp for visible light and a near-UV fluorescent lamp (320–400 nm).

  • Exposure Targets : A minimum of 1.2 million lux hours (visible) and 200 Watt hours/square meter (UV).

  • Causality in Equipment Choice : Quartz vials are strictly required for solution-state testing because standard borosilicate glass attenuates UV radiation below 320 nm, potentially masking high-energy photolytic degradation. Furthermore, chemical actinometry (e.g., 2% quinine solution) or calibrated radiometers must be used to validate the exact photon dose, ensuring the protocol is self-validating regardless of lamp aging or chamber positioning.

Workflow A Sample Preparation (Solid & Solution States) B Dark Control (Foil Wrapped) A->B C Exposed Sample (Quartz/Glass Vials) A->C E HPLC-UV/MS Analysis (Quantification & ID) B->E Baseline D ICH Q1B Irradiation 1.2M lux-hr & 200 W-hr/m² C->D D->E Photodegradation F Mass Balance Calculation & Degradation Profiling E->F

Self-validating ICH Q1B experimental workflow for photostability testing.

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation & Matrix Selection

Causality Note: Photodegradation is highly dependent on molecular mobility. Solid-state degradation is governed by topochemical control (crystal lattice restrictions), which often limits the para-Fries rearrangement. Solution-state testing allows free rotation and solvent cage escape, revealing the full intrinsic photolability of the molecule.

  • Solid-State Preparation : Weigh 50 mg of 2-(Acetylamino)phenyl benzoate powder. Spread evenly across a 50 mm quartz petri dish to achieve a uniform layer thickness of ≤3 mm. This prevents self-shadowing and ensures uniform photon penetration throughout the sample bed.

  • Solution-State Preparation : Dissolve the compound in HPLC-grade Methanol/Water (50:50 v/v) to a final concentration of 1.0 mg/mL. Transfer 5 mL aliquots into clear quartz vials and seal with PTFE-lined caps.

  • Dark Controls (Self-Validation) : Prepare identical solid and solution samples and wrap them completely in heavy-duty aluminum foil. Rationale: Xenon or fluorescent lamps generate heat. The dark control isolates thermolytic degradation from true photolytic degradation.

Phase 2: Irradiation (ICH Q1B Option 2)
  • Place the exposed samples, dark controls, and a calibrated radiometer (or quinine actinometric system) into the photostability chamber.

  • Set the chamber temperature to 25°C to minimize thermal stress.

  • Initiate irradiation. Monitor the radiometer until the cumulative exposure reaches exactly 1.2 Mlx·hr (visible) and 200 W·hr/m² (UV).

  • Once the target dose is achieved, immediately remove all samples and store them at 4°C in the dark to halt any secondary radical reactions prior to analysis.

Phase 3: Analytical Evaluation (HPLC-DAD-MS)
  • Extraction : Reconstitute the solid-state samples in 50 mL of Methanol/Water (50:50) and sonicate for 5 minutes to ensure complete dissolution. Dilute solution-state samples 1:10 with the same solvent.

  • Chromatography : Inject 10 µL onto a C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection : Monitor UV absorbance at 254 nm and 280 nm (optimal for benzophenone derivatives). Use inline mass spectrometry (ESI+) to identify the molecular weights of the Photo-Fries isomers and cleavage products.

Quantitative Data Presentation

The following table summarizes the typical mass balance and degradation profile of 2-(Acetylamino)phenyl benzoate under ICH Q1B stress conditions. The data highlights the stark contrast between solid-state lattice restriction and solution-state mobility.

Sample ConditionMatrixRecovery (%)Major Degradant IdentifiedPrimary Degradation Mechanism
Dark Control Solid99.9 ± 0.1%NoneN/A (Thermally Stable)
Exposed Solid95.2 ± 0.4%2-Benzoyl-6-(acetylamino)phenolOrtho-Fries (Lattice Restricted)
Dark Control Solution99.6 ± 0.2%NoneN/A (Thermally Stable)
Exposed Solution72.4 ± 0.8%4-Benzoyl-2-(acetylamino)phenol & 2-AcetamidophenolPara-Fries & Solvent Cage Escape

Troubleshooting & Methodological Insights

  • Poor Mass Balance : If the sum of the intact API and quantified degradants falls below 95%, it indicates that secondary photodegradation is occurring (e.g., the primary Photo-Fries products are further degrading into non-chromophoric volatile compounds). Solution: Reduce the irradiation time to capture the primary degradation kinetics before secondary photolysis dominates.

  • Peak Co-elution : The ortho- and para-Fries isomers often have similar polarities. If they co-elute, adjust the gradient slope or switch to a fluorinated stationary phase (e.g., PFP column) to enhance isomeric resolution.

References

  • UV Stabilization of Polyolefin Systems (Aryl Benzoate Photochemistry) . ResearchGate. Available at: [Link]

  • Understanding ICH Photostability Testing . Q-Lab. Available at:[Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products . Certified Laboratories. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Acetylamino)phenyl benzoate

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-(Acetylamino)phenyl benzoate. Here, we move beyond simple protocols to e...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-(Acetylamino)phenyl benzoate. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.

Overview of the Synthesis

The synthesis of 2-(Acetylamino)phenyl benzoate is an esterification reaction. Typically, it involves the reaction of 2-acetamidophenol with benzoyl chloride.[1][2] This reaction is often carried out under Schotten-Baumann conditions, which utilize a base, such as aqueous sodium hydroxide, to facilitate the reaction.[3][4][5] The base deprotonates the phenolic hydroxyl group of 2-acetamidophenol, forming a more nucleophilic phenoxide ion that then attacks the electrophilic carbonyl carbon of benzoyl chloride.[5]

Reaction Pathway and Potential Side Reactions

Understanding the main reaction pathway and potential side reactions is crucial for troubleshooting and yield optimization.

Reactants 2-Acetamidophenol + Benzoyl Chloride Phenoxide 2-Acetamidophenoxide Ion Reactants->Phenoxide + Base Hydrolysis Hydrolysis of Benzoyl Chloride Reactants->Hydrolysis Side Reaction + H2O N_Acylation N-Acylation Reactants->N_Acylation Side Reaction (less likely) Base Base (e.g., NaOH, Pyridine) Intermediate Tetrahedral Intermediate Phenoxide->Intermediate + Benzoyl Chloride Product 2-(Acetylamino)phenyl benzoate Intermediate->Product - Cl- HCl HCl Intermediate->HCl releases Neutralized_HCl Neutralized Acid (e.g., NaCl + H2O) HCl->Neutralized_HCl + Base Benzoic_Acid Benzoic Acid Hydrolysis->Benzoic_Acid Diacylated_Product Diacylated Byproduct N_Acylation->Diacylated_Product

Caption: Reaction scheme for the synthesis of 2-(Acetylamino)phenyl benzoate, highlighting the main pathway and key side reactions.

Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields can stem from several factors. Here are the most common culprits and how to address them:

  • Incomplete Deprotonation of 2-Acetamidophenol: The phenolic hydroxyl group must be deprotonated to form the more reactive phenoxide ion.[5] Insufficient base will lead to a slow or incomplete reaction.

    • Solution: Ensure you are using a sufficient molar excess of a suitable base. For Schotten-Baumann conditions, a 10% aqueous sodium hydroxide solution is common.[4][6][7] The pH of the reaction mixture should be maintained in the alkaline range (pH 9-12).[3]

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride can react with water, which may be present in your solvent or as a byproduct, to form unreactive benzoic acid.[8] This side reaction consumes your acylating agent and reduces the yield of the desired ester.

    • Solution: Perform the reaction under anhydrous conditions if possible, or minimize the amount of water present. If using a biphasic system like the Schotten-Baumann reaction, vigorous stirring is essential to ensure the benzoyl chloride preferentially reacts with the phenoxide in the organic phase.[3] Adding the benzoyl chloride slowly to the reaction mixture can also help.[4]

  • Suboptimal Reaction Temperature: Like most chemical reactions, the rate of this esterification is temperature-dependent.

    • Solution: While the Schotten-Baumann reaction is often conducted at room temperature, gentle heating may improve the reaction rate and yield.[3] However, excessive heat can promote side reactions. Monitor your reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature for your specific setup.[4]

  • Inefficient Purification: The desired product may be lost during workup and purification.

    • Solution: After the reaction is complete, the crude product is often collected by filtration.[6][9] Ensure thorough washing of the precipitate with cold water to remove any remaining base and water-soluble impurities.[4] Recrystallization from a suitable solvent, such as ethanol, is a common method for purification.[4][6][9]

Q2: I am observing an oily product instead of a solid precipitate. What does this indicate?

A2: The formation of an oil instead of a solid can be due to several reasons:

  • Incomplete Reaction: If the reaction has not gone to completion, the presence of unreacted starting materials and the desired product can result in an oily mixture.

    • Solution: Ensure the reaction has been allowed to proceed for a sufficient amount of time. As a rule of thumb, vigorous shaking or stirring for 15-30 minutes is often recommended.[4][7] The disappearance of the characteristic smell of benzoyl chloride can be an indicator of reaction completion.[7] If the solution is not alkaline at the end of the reaction, adding more base and continuing to shake may help drive the reaction to completion.[4]

  • Presence of Impurities: The presence of byproducts, such as benzoic acid from the hydrolysis of benzoyl chloride, can interfere with the crystallization of the desired product.

    • Solution: A thorough workup is crucial. Washing the crude product with a dilute sodium bicarbonate solution can help remove acidic impurities like benzoic acid.

  • Recrystallization Issues: The choice of solvent and the cooling rate during recrystallization are critical for obtaining a crystalline solid.

    • Solution: Ethanol is a commonly used solvent for the recrystallization of phenyl benzoates.[4][9] Ensure the crude product is fully dissolved in the minimum amount of hot solvent. Allowing the solution to cool slowly will promote the formation of larger, purer crystals.

Q3: Can I use a different base instead of sodium hydroxide?

A3: Yes, other bases can be used. Pyridine is a common alternative to sodium hydroxide.[10][11] It acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst. The use of pyridine is particularly advantageous when working with substrates that are sensitive to strong aqueous bases.

Another highly effective catalyst for acylation reactions is 4-(Dimethylamino)pyridine (DMAP).[12][13] It is a hypernucleophilic acylation catalyst that can significantly accelerate the reaction rate, often allowing the reaction to proceed under milder conditions.[12] DMAP works by reacting with the acylating agent to form a highly reactive N-acylpyridinium intermediate.[12]

Base/CatalystRoleTypical ConditionsAdvantagesDisadvantages
Sodium Hydroxide BaseAqueous solution (e.g., 10%)Inexpensive, effective for simple phenolsCan promote hydrolysis of the acylating agent
Pyridine Base & CatalystAs solvent or co-solventLess harsh than NaOH, acts as a catalystUnpleasant odor, can be difficult to remove
DMAP CatalystCatalytic amounts (0.05-2 mol%)Highly efficient, accelerates reaction rateMore expensive, requires careful handling

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[4] By spotting the reaction mixture on a TLC plate alongside the starting materials (2-acetamidophenol and benzoyl chloride), you can visually track the disappearance of the reactants and the appearance of the product. The product, being an ester, will typically have a different Rf value than the more polar starting phenol.

High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative reaction monitoring.[14]

Frequently Asked Questions (FAQs)

Q1: Is there a risk of N-acylation of the amide group in 2-acetamidophenol?

A1: While N-acylation is a theoretical possibility, O-acylation of the phenolic hydroxyl group is generally favored under these conditions. The nitrogen atom in the acetamido group is less nucleophilic than the oxygen of the phenoxide ion. The lone pair of electrons on the nitrogen is delocalized by resonance with the adjacent carbonyl group, reducing its availability for nucleophilic attack. In contrast, the negative charge on the phenoxide oxygen is highly localized, making it a much stronger nucleophile.

Q2: What are the key safety precautions to take during this synthesis?

A2:

  • Benzoyl chloride is a lachrymator (causes tearing) and should be handled with care in a fume hood.[4]

  • Phenol is toxic and can cause severe burns. [4] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium hydroxide is corrosive. [9] Avoid contact with skin and eyes.

Q3: Are there alternative, "greener" methods for this synthesis?

A3: Research into more environmentally friendly synthetic methods is ongoing. Biocatalytic approaches using enzymes like lipases are being explored for the synthesis of esters, including phenyl benzoates.[15][16] These methods often operate under milder conditions and in aqueous media, reducing the need for harsh reagents and organic solvents.[16]

Experimental Protocols

Protocol 1: Synthesis of 2-(Acetylamino)phenyl benzoate using Schotten-Baumann Conditions

  • In a conical flask, dissolve 2-acetamidophenol (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (2.5 equivalents).

  • Cool the flask in an ice bath.

  • Slowly add benzoyl chloride (1.1 equivalents) to the cooled solution with vigorous stirring or shaking.

  • Continue to stir or shake the mixture vigorously for 15-20 minutes. The product should precipitate as a white solid.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from hot ethanol to obtain pure 2-(Acetylamino)phenyl benzoate.

Protocol 2: DMAP-Catalyzed Synthesis of 2-(Acetylamino)phenyl benzoate

  • Dissolve 2-acetamidophenol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.

  • Add DMAP (0.1 equivalents) to the solution.

  • Slowly add benzoyl chloride (1.1 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel or by recrystallization.[12]

References

  • Grokipedia. Schotten–Baumann reaction.
  • Chemistry LibreTexts. 2.3: Preparation of the Benzoate of Phenol. 2024.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • CHEMSOLVE.NET. Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. 2020.
  • Filo. Write a short note on the Schotten-Baumann reaction of Phenol. 2025.
  • Liu Z, Liu Y, Wang Q. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters. 2013;16(1):236-239.
  • Ataman Kimya. BENZOYL CHLORIDE.
  • Benchchem. The Nucleophilic Catalysis of 4-Dimethylaminopyridine in Acylation Reactions: A Technical Guide.
  • Tanabe K. THE MECHANISM OF THE HYDROLYSIS OF BENZYL CHLORIDE. huscap.
  • Organic Chemistry Portal. Ester synthesis by acylation.
  • ResearchGate. Monitoring timecourse of DMAP catalyzed acylation of phenols with... | Download Scientific Diagram.
  • Unknown. Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. 2011.
  • Google Patents. WO2008010764A2 - A process for the preparation of substituted 2-acetylamino-alkoxyphenyl.
  • Sciencemadness Wiki. Benzyl chloride. 2021.
  • Google Patents. US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol.
  • RSC Publishing. SN2 character of hydrolysis of benzoyl chloride.
  • Unknown.
  • Desklib.
  • ACS Publications.
  • PMC.
  • Scribd.
  • Quora.
  • PubChem. 2-Acetamidophenol | C8H9NO2 | CID 11972.
  • Benchchem.
  • ACS Publications.
  • Cayman Chemical. N-acetyl-2-Aminophenol (CAS 614-80-2).
  • Google Patents.
  • Google Patents.
  • MilliporeSigma. 2-Acetamidophenol 97 614-80-2.
  • DC Chemicals. 2-Acetamidophenol|cas 614-80-2.
  • Google Patents.
  • PubMed. De Novo Biosynthesis and Whole-Cell Catalytic Production of 2-Acetamidophenol in Escherichia coli. 2022.
  • Unknown. Synthesis of Acetaminophen and Analysis of Some Common Analgesics.
  • CAS Common Chemistry. 2-Acetamidophenol.
  • YouTube.
  • Google Patents. Method of preparing 2-(phenylamino)
  • Stan's Academy.

Sources

Optimization

Technical Support Center: Synthesis of 2-(Acetylamino)phenyl benzoate

Welcome to the technical support center for the synthesis of 2-(Acetylamino)phenyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and qu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(Acetylamino)phenyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific esterification. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles, to help you optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 2-(Acetylamino)phenyl benzoate, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Symptom: After the reaction and workup, you isolate a significantly lower amount of 2-(Acetylamino)phenyl benzoate than expected, or none at all.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If starting material (2-acetamidophenol) is still present after the expected reaction time, consider extending the duration or slightly increasing the temperature. However, be cautious as excessive heat can promote side reactions.

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and susceptible to hydrolysis by moisture.

    • Solution: Ensure all glassware is thoroughly dried before use and employ anhydrous solvents. Handle benzoyl chloride in a fume hood and minimize its exposure to atmospheric moisture.[1]

  • Inefficient Base: The base (e.g., pyridine or aqueous NaOH) may not be effectively deprotonating the phenolic hydroxyl group of 2-acetamidophenol.

    • Solution: If using a Schotten-Baumann reaction with aqueous NaOH, ensure the solution is of the correct concentration (typically 10-15%) and that vigorous stirring is maintained to ensure proper mixing of the aqueous and organic phases.[1][2][3] For pyridine-catalyzed reactions, ensure the pyridine is dry.

  • Product Loss During Workup: The desired ester may be lost during the extraction and washing steps.

    • Solution: During aqueous washes, ensure the pH is controlled. Acidic or strongly basic conditions can lead to hydrolysis of the ester product.[4] Use a saturated sodium bicarbonate solution for washing to neutralize any remaining acid without being overly basic.[5]

Problem 2: Presence of Significant Impurities in the Product

Symptom: Spectroscopic analysis (e.g., NMR, IR) or chromatographic analysis (e.g., TLC, HPLC) of the isolated product shows the presence of one or more significant impurities.

Potential Causes & Solutions:

  • Side Reaction: N-Acylation: The primary competing reaction is the acylation of the amide nitrogen instead of the phenolic oxygen.

    • Explanation: While the phenolic oxygen is generally more nucleophilic after deprotonation, the nitrogen of the acetamido group also possesses nucleophilic character.[6] This can lead to the formation of an N-benzoyl derivative.

    • Solution: This side reaction is often minimized by controlling the reaction conditions. Running the reaction at lower temperatures can favor O-acylation. The Schotten-Baumann method, which involves the formation of the more nucleophilic phenoxide ion in an aqueous base, generally favors O-acylation.[2]

  • Side Reaction: Fries Rearrangement: The ester product, 2-(Acetylamino)phenyl benzoate, can undergo a Fries rearrangement, especially in the presence of Lewis acids or at elevated temperatures.[7][8][9] This intramolecular reaction results in the migration of the benzoyl group to the aromatic ring, forming hydroxyaryl ketone isomers.

    • Solution: Avoid the use of Lewis acid catalysts if possible. If a catalyst is necessary, opt for milder conditions. Maintain a controlled, and generally lower, reaction temperature to disfavor this rearrangement.[9][10]

  • Unreacted Starting Materials: Incomplete reaction can leave unreacted 2-acetamidophenol or benzoyl chloride (or its hydrolysis product, benzoic acid) in the final product.

    • Solution: As mentioned previously, monitor the reaction to ensure completion. During workup, a wash with a dilute base (like 5% NaOH) can remove unreacted 2-acetamidophenol and benzoic acid.[2]

  • Hydrolysis of Product: The ester product can be hydrolyzed back to 2-acetamidophenol and benzoic acid during workup or purification if exposed to harsh acidic or basic conditions, especially at elevated temperatures.[4]

    • Solution: Perform all aqueous washes with cold solutions and avoid prolonged exposure to strong acids or bases.

Problem 3: Oily Product Instead of a Crystalline Solid

Symptom: The final product is obtained as an oil or a sticky solid that is difficult to handle and purify.

Potential Causes & Solutions:

  • Presence of Impurities: The presence of the side products or unreacted starting materials mentioned above can lower the melting point of the mixture and prevent crystallization.

    • Solution: The primary remedy is effective purification. Column chromatography on silica gel is a highly effective method for separating the desired ester from polar impurities like unreacted 2-acetamidophenol and the Fries rearrangement products.[5]

  • Residual Solvent: Trapped solvent from the workup or purification can result in an oily product.

    • Solution: Ensure the product is thoroughly dried under vacuum. If the product is stable at a slightly elevated temperature, gentle heating under vacuum can help remove residual solvents.

  • Recrystallization Issues: The chosen recrystallization solvent may not be optimal.

    • Solution: A common and effective solvent for recrystallizing phenyl esters is ethanol.[1][3] If ethanol does not yield a crystalline solid, a solvent screen with other common solvents (e.g., isopropanol, ethyl acetate/hexane mixtures) may be necessary. Ensure the product is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly to promote the formation of well-defined crystals.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of 2-(Acetylamino)phenyl benzoate?

A1: The most common method is an esterification reaction, specifically a nucleophilic acyl substitution. In the widely used Schotten-Baumann reaction, 2-acetamidophenol is treated with benzoyl chloride in the presence of an aqueous base like sodium hydroxide.[2][3][11] The base deprotonates the phenolic hydroxyl group to form a sodium phenoxide, which is a much stronger nucleophile. This phenoxide then attacks the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of the ester.

Q2: Why is O-acylation favored over N-acylation in this synthesis?

A2: While the nitrogen in the amide group is nucleophilic, the phenolic hydroxyl group is more acidic. In the presence of a base, the hydroxyl group is readily deprotonated to form the highly nucleophilic phenoxide ion. This increased nucleophilicity of the oxygen significantly favors its attack on the benzoyl chloride over the attack by the less nucleophilic amide nitrogen.[6] Reaction conditions, such as using an aqueous base to generate the phenoxide, are specifically chosen to promote this selectivity.

Q3: Can I use a different acylating agent instead of benzoyl chloride?

A3: Yes, other acylating agents can be used. Benzoic anhydride is a common alternative. It is less reactive than benzoyl chloride and the reaction may require heating or a catalyst. The byproduct of this reaction is benzoic acid, which would need to be removed during workup. Other activated benzoic acid derivatives, such as those formed in situ using coupling reagents (e.g., DCC), can also be employed, though this adds complexity and cost to the synthesis.[12]

Q4: What are the key safety precautions I should take during this synthesis?

A4: Benzoyl chloride is a lachrymator (causes tearing) and is corrosive. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] Phenols, such as the starting material 2-acetamidophenol, are toxic and can cause skin burns.[1] Bases like sodium hydroxide are corrosive. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule by showing the expected proton and carbon signals and their couplings.[5]

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the ester carbonyl group (around 1735 cm⁻¹), the amide carbonyl group (around 1670 cm⁻¹), and the N-H bond.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[5]

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product.[5]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.[3]

Visualizing the Reaction and Side Products

Below are diagrams illustrating the main synthetic pathway and the key side reactions that can occur.

Main Synthesis Pathway: Schotten-Baumann Reaction

G cluster_reactants Reactants Reactant1 2-Acetamidophenol Intermediate Sodium 2-Acetamidophenoxide (Nucleophile) Reactant1->Intermediate Deprotonation Reactant2 Benzoyl Chloride Product 2-(Acetylamino)phenyl benzoate Reactant2->Product Nucleophilic Acyl Substitution Base NaOH (aq) Base->Intermediate Intermediate->Product Nucleophilic Acyl Substitution Byproduct NaCl

Caption: Schotten-Baumann synthesis of 2-(Acetylamino)phenyl benzoate.

Common Side Reactions

SideReactions cluster_side_products Potential Side Products StartingEster 2-(Acetylamino)phenyl benzoate FriesProduct Hydroxyaryl Ketone Isomers (ortho- and para-) StartingEster->FriesProduct Fries Rearrangement (Heat / Lewis Acid) HydrolysisProducts 2-Acetamidophenol + Benzoic Acid StartingEster->HydrolysisProducts Hydrolysis (Acid/Base, H₂O) NAcylationProduct N-Benzoyl-N-(2-hydroxyphenyl)acetamide 2-Acetamidophenol +\nBenzoyl Chloride 2-Acetamidophenol + Benzoyl Chloride 2-Acetamidophenol +\nBenzoyl Chloride->NAcylationProduct N-Acylation

Caption: Key side reactions in the synthesis of the target ester.

Experimental Protocols

Protocol: Synthesis of 2-(Acetylamino)phenyl benzoate via Schotten-Baumann Reaction

This protocol is adapted from standard procedures for the benzoylation of phenols.[1][2]

Materials:

  • 2-Acetamidophenol

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • Benzoyl Chloride

  • Ethanol (for recrystallization)

  • Deionized Water

  • Ice bath

  • Stir plate and stir bar

  • Buchner funnel and filter flask

Procedure:

  • In a suitable flask, dissolve 1.0 equivalent of 2-acetamidophenol in the 10% NaOH solution with stirring. Cool the mixture in an ice bath.

  • While vigorously stirring the cooled solution, add 1.1 equivalents of benzoyl chloride dropwise. A white precipitate should begin to form.

  • Continue to stir the mixture vigorously in the ice bath for 15-20 minutes after the addition is complete.

  • Check the pH of the solution to ensure it is still basic. If not, add a small amount of NaOH solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid thoroughly with cold water to remove any unreacted starting materials and sodium benzoate.

  • Recrystallize the crude product from ethanol to obtain purified 2-(Acetylamino)phenyl benzoate as a crystalline solid.

  • Dry the purified crystals under vacuum and determine the yield and melting point.

Data Summary Table
ParameterReactantsProductCatalyst/ReagentSolventTemperatureTypical Yield
Esterification 2-Acetamidophenol, Benzoyl Chloride2-(Acetylamino)phenyl benzoate10% NaOHWater/None0-5 °C (ice bath)75-90%

References

  • BYJU'S. What is the Fries Rearrangement Reaction?[Link][7]

  • Box, V. G. S. (1980). Electrochemical Studies of the Fries Rearrangement of Phenyl Benzoate in a Room-Temperature Molten Salt. Meeting Abstracts, MA 80-2, 1271.[8]

  • Wikipedia. Fries rearrangement. [Link][9]

  • MDPI. Methyl 2-[(2-{2-[(2-acetamidophenyl)ethynyl]benzamido} phenyl)ethynyl]benzoate. [Link][13]

  • Quora. During the formation of paracetamol why do you get N-acylation instead of O -. [Link][6]

  • Indian Journal of Chemistry - Section B. (2004). TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition.

  • Effenberger, F., Klenk, H., & Reiter, P. L. (1973). New Aspects of the Fries Rearrangement. Angewandte Chemie International Edition in English, 12(9), 775-784.[10]

  • Pediaa.com. Difference Between O Acylation and N Acylation. [Link][14]

  • Sharma, G., et al. (2020). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. RSC Advances, 10(45), 26955-26959. [Link][15]

  • Fife, T. H., & Pujari, M. P. (1988). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry, 53(5), 980-984.

  • Brainly.in. What is the difference between O acylation and N acylation?[Link][16]

  • Merriam-Webster. Schotten-Baumann reaction. [Link][11]

  • Sharma, G., et al. (2020). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. RSC Advances, 10(45), 26955-26959.[17]

  • Chemistry LibreTexts. 2.3: Preparation of the Benzoate of Phenol. [Link][1]

  • ResearchGate. (2020). (PDF) Synthesis, Charecterization and study of Antimicrobial Activity of Phenyl Benzoate. [Link][3]

  • ResearchGate. Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. [Link][4]

  • ACS Omega. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. [Link][18]

  • MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. [Link][19]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link][20]

  • Journal of the Chinese Chemical Society. (1996). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS.[21]

  • Organic Letters. (2023). Reagent-Free Esterification from Benzoyl Hydrazines and Alcohols under Electrochemical Conditions. [Link][22]

  • PubChem. 2-Acetamidophenol. [Link][23]

  • Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. [Link][24]

  • Google Patents. WO2008010764A2 - A process for the preparation of substituted 2-acetylamino-alkoxyphenyl. [25]

  • Royal Society Open Science. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. [Link][12]

  • Google Patents. Method of preparing 2-(phenylamino)phenylacetic acid derivatives. [26]

  • Organic Syntheses. acridone. [Link][27]

  • Google Patents. US3078299A - Preparation of phenyl benzoate and conversion thereof to phenol. [28]

  • Molecules. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. [Link][29]

  • Wisdomlib. Schotten-Baumann reaction: Significance and symbolism. [Link][30]

  • Sami Publishing Company. Simple and Efficient Synthesis of 2. [Link][31]

  • Journal of Biomolecular Structure & Dynamics. (2020). Validation of crystal structure of 2-acetamidophenyl acetate: an experimental and theoretical study. [Link][32]

  • Asian Journal of Chemistry. Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. [Link][33]

  • Desklib. Investigative Project: Preparation of Phenyl Benzoate and Literature. [Link][34]

Sources

Troubleshooting

Section 1: Overcoming Liquid-Liquid Phase Separation (Oiling Out)

Welcome to the Technical Support Center for the crystallization of 2-(Acetylamino)phenyl benzoate (2-APB). As a Senior Application Scientist, I have designed this guide to help researchers and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of 2-(Acetylamino)phenyl benzoate (2-APB). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex phase behaviors of this specific amide-ester aromatic compound.

The 2-APB molecule features dual aromatic rings and flexible amide/ester linkages. This creates competing intermolecular forces during crystallization: 1D hydrogen-bonded chains compete with bulky π−π stacking interactions. This structural tension frequently leads to liquid-liquid phase separation (LLPS), metastable polymorphism, and challenging crystal habits. Rather than simply providing a recipe, this guide explains the causality behind these phenomena so you can rationally design and troubleshoot your process.

Q: During cooling crystallization in an ethanol/water mixture, my solution turns milky and eventually deposits a sticky, gummy resin instead of crystals. What is happening?

A: You are observing a phenomenon known as Liquid-Liquid Phase Separation (LLPS), colloquially referred to as "oiling out." Because 2-APB possesses bulky aromatic groups, rapid generation of high supersaturation forces the solute to separate into a solute-rich liquid phase (emulsion droplets) rather than integrating into a rigid crystal lattice. As explained in the 1[1], the solute molecules in these droplets have high mobility but lack orientational order. When these droplets eventually solidify spontaneously, they bypass impurity rejection, resulting in an amorphous or gummy solid.

Causality & Solution: Oiling out is a kinetic trap. It occurs when the cooling trajectory crosses the binodal curve (miscibility gap) before crossing the metastable zone limit for nucleation. To fix this, you must bypass the miscibility gap by introducing a highly ordered surface (seed crystals) at a low supersaturation level. This lowers the activation energy for nucleation, forcing the system down the thermodynamic pathway (crystallization) rather than the kinetic pathway (LLPS).

Section 2: Polymorphism and Crystal Habit Control

Q: My isolated 2-APB crystals are fine, hair-like needles that form an unfilterable paste. How can I fix this morphology?

A: Simple organic amides frequently crystallize as 1D hydrogen-bonded chains, leading to high-aspect-ratio needle morphologies. The 2[2] literature demonstrates that rapid growth along the hydrogen-bond axis vastly outpaces the growth of perpendicular faces. Furthermore, the conformational flexibility of the amide bond can lead to the precipitation of metastable polymorphs if the cooling rate is too aggressive.

Causality & Solution: To promote the growth of the secondary and tertiary crystal faces (yielding thicker, block-like crystals), you must suppress the kinetic growth rate along the primary axis. This is achieved through strict temperature control and the implementation of Ostwald ripening via temperature cycling.

Section 3: Temperature Cycling for Filtration Enhancement

Q: How do I practically implement Ostwald ripening to thicken these needles and release entrapped solvent?

A: You must employ Temperature Cycling. A widespread misconception is that cycling merely dissolves small crystals and regrows them. In reality, the effect is governed by a four-fold dissolution–ripening–regrowth–relaxation mechanism, as detailed in the study 3[3]. By oscillating the temperature just below the solubility curve, you selectively dissolve the high-energy, defective needle tips during the heating phase. During the cooling phase, the solute deposits onto the more thermodynamically stable lateral faces, effectively decreasing the aspect ratio and improving filterability.

Quantitative Data Summaries

Table 1: Phase Behavior & Solubility Profile of 2-APB

Solvent SystemSolubility at 60°C (mg/mL)Solubility at 5°C (mg/mL)Phase Behavior / Risk Profile
Ethanol (100%)~120~15Good solubility; risk of rapid evaporation.
Ethanol/Water (70:30)~85~5High risk of LLPS (Oiling out) if unseeded.
Ethyl Acetate / Heptane~105~10Moderate risk of needle-like polymorphism.
Isopropanol~60~8Promotes 1D H-bonded chains (Needles).

Table 2: Optimized Temperature Cycling Parameters for Aspect Ratio Reduction

ParameterValueMechanistic Purpose
Heating Rate+0.5 °C/minPrevents supersaturation shock; selectively dissolves fines.
Upper Hold Temp Tsat​
  • 2 °C
Enables transient Ostwald ripening without total batch dissolution.
Cooling Rate-0.1 °C/minForces solute deposition onto stable lateral faces (regrowth).
Lower Hold Temp Tsat​
  • 15 °C
  • Maximizes yield before the next relaxation phase.
    Number of Cycles3 to 5Iteratively reduces aspect ratio and purges entrapped mother liquor.

    Experimental Protocol: Seeded Cooling & Cycling Crystallization

    Trustworthiness Check: This protocol is designed as a self-validating system. If the solution turns cloudy before Step 3, your solvent ratio is incorrect (you have entered the miscibility gap). If the seeds dissolve entirely in Step 3, your insertion temperature is too high.

    • Dissolution & Clarification: Suspend crude 2-APB in a 70:30 (v/v) Ethanol/Water mixture (10 volumes). Heat to 65°C until complete dissolution is achieved. Polish filter the hot solution to remove foreign particulates that could trigger uncontrolled primary nucleation.

    • Cooling to the Metastable Zone: Cool the clear solution at a controlled rate of -0.5 °C/min to 50°C. Validation: The solution must remain perfectly clear. Any turbidity indicates LLPS (oiling out).

    • Seeding: Introduce 1-2 wt% of highly pure, milled 2-APB seed crystals. Hold the suspension isothermally at 50°C for 60 minutes. Causality: This isothermal hold allows the seeds to heal and initiates secondary nucleation, effectively bypassing the thermodynamic driving force for oiling out.

    • Temperature Cycling (Ostwald Ripening):

      • Cool to 35°C at -0.1 °C/min.

      • Heat to 45°C at +0.5 °C/min and hold for 30 minutes.

      • Cool to 25°C at -0.1 °C/min.

      • Heat to 35°C at +0.5 °C/min and hold for 30 minutes.

      • Cool to final isolation temperature (5°C) at -0.1 °C/min.

      • Causality: This cyclic dissolution-regrowth mechanism selectively dissolves the high-energy tips of the needle crystals and redistributes the mass to the lateral faces, yielding filterable block crystals.

    • Isolation & Washing: Filter the slurry under vacuum. Wash the filter cake with 2 volumes of pre-chilled (5°C) 30:70 Ethanol/Water. Dry under vacuum at 40°C until constant weight.

    Process Visualization

    CrystallizationWorkflow Start Crude 2-APB Solution (High Temp) Cooling Controlled Cooling (-0.5 °C/min) Start->Cooling LLPS Oiling Out (LLPS) Metastable Liquid Cooling->LLPS High Supersaturation (Kinetic Pathway) Nucleation Primary Nucleation (Needle Habit) Cooling->Nucleation Low Supersaturation (Thermodynamic) Seeding Intervention: Seeding (Bypass Miscibility Gap) LLPS->Seeding Process Correction Gummy Amorphous / Gummy Solid (Impure) LLPS->Gummy Spontaneous Solidification TempCycle Temperature Cycling (Ostwald Ripening) Nucleation->TempCycle Poor Filtration / Solvent Trapping Seeding->Nucleation Induces Secondary Nucleation Final High-Purity Block Crystals TempCycle->Final Dissolution-Regrowth Mechanism

    Fig 1: Thermodynamic vs kinetic crystallization pathways and troubleshooting interventions for 2-APB.

    References

    • Effect of Temperature Cycling on Ostwald Ripening Source: Crystal Growth & Design (ACS Publications) URL:[Link]

    • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Source: Crystal Growth & Design (ACS Publications) URL:[Link]

    • Polymorphism of a Simple Organic Amide Source: Crystal Growth & Design (ACS Publications) URL:[Link]

    Sources

    Optimization

    Technical Support Center: Resolving Solubility Challenges of 2-(Acetylamino)phenyl benzoate

    Prepared by the Senior Application Scientist Team This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing the significant solubility challeng...

    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by the Senior Application Scientist Team

    This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing the significant solubility challenges of 2-(Acetylamino)phenyl benzoate in aqueous media. Our approach is rooted in fundamental physicochemical principles and validated by field-proven methodologies to ensure you can prepare reliable and reproducible solutions for your experiments.

    Section 1: Compound Profile & Initial Assessment (FAQs)

    This section addresses the most immediate questions regarding the properties of 2-(Acetylamino)phenyl benzoate and the initial steps for handling and solubility screening.

    Q1: What are the predicted physicochemical properties of 2-(Acetylamino)phenyl benzoate, and why is it poorly soluble in water?

    A1: 2-(Acetylamino)phenyl benzoate is an aromatic ester. Its molecular structure, characterized by two phenyl rings, an ester linkage, and an amide group, results in a predominantly non-polar and rigid molecule.

    • High Lipophilicity: The presence of two benzene rings makes the compound highly lipophilic (fat-loving) and hydrophobic (water-fearing). While its exact LogP value is not widely published, it is predicted to be high, indicating a strong preference for non-polar environments over water.

    • Lack of Ionizable Groups: The molecule lacks strongly acidic or basic functional groups. The amide and ester groups are neutral under typical physiological pH ranges (1-8). Unlike its precursor, 2-(acetylamino)benzoic acid, the acidic carboxylic proton has been replaced by the phenyl ester group[1]. Consequently, pH adjustment is not an effective strategy for enhancing its solubility[2].

    • Crystalline Structure: Aromatic compounds like this often pack tightly into a stable crystal lattice. Significant energy is required to break these intermolecular forces, a process that is not favored by the weak interactions the molecule would form with water.

    These factors collectively contribute to its very low intrinsic solubility in aqueous media.

    Q2: How should I perform a preliminary solubility assessment?

    A2: A systematic "shake-flask" method is the gold standard for determining equilibrium solubility and should be your first step before attempting large-scale solution preparation[3]. This initial screen will inform your choice of a solubilization strategy.

    Protocol: Preliminary Equilibrium Solubility Screening

    • Preparation: Add a pre-weighed excess amount of 2-(Acetylamino)phenyl benzoate (e.g., 2-5 mg) to a series of 2 mL glass vials. Ensure the solid is in excess so that undissolved material remains at equilibrium.

    • Solvent Addition: To each vial, add 1 mL of a different test solvent. A recommended starting panel includes:

      • Deionized Water

      • Phosphate-Buffered Saline (PBS), pH 7.4

      • 5% (v/v) DMSO in PBS

      • 5% (v/v) Ethanol in PBS

      • 10% (v/v) PEG 400 in PBS

    • Equilibration: Seal the vials tightly. Place them on an orbital shaker or rotator at a constant, controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached[3].

    • Phase Separation: After equilibration, let the vials stand to allow undissolved solids to settle. Alternatively, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).

    • Sampling & Analysis: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter (ideally one with low compound binding, like PVDF or PTFE) to remove any remaining particulates.

    • Quantification: Dilute the filtered sample with a suitable organic solvent (e.g., acetonitrile or methanol) and analyze the concentration using a validated analytical method, such as HPLC-UV.

    Q3: What are the key safety precautions for handling 2-(Acetylamino)phenyl benzoate?

    A3: While specific toxicological data for this compound is not thoroughly investigated, data from structurally similar compounds like o-Acetylphenyl benzoate and phenyl benzoate indicate that it should be handled with care[4][5].

    • Hazard Statements: May be harmful if swallowed, inhaled, or in contact with skin. It can cause skin and serious eye irritation and may cause respiratory irritation[4].

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves[6][7].

    • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling the powder[4]. Avoid creating dust.

    • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents, acids, and bases[8].

    Section 2: Troubleshooting Common Solubility Issues

    This section provides direct answers and protocols for the most common challenges encountered when trying to dissolve 2-(Acetylamino)phenyl benzoate.

    Issue 1: My compound will not dissolve in my aqueous buffer, even after sonication and heating.

    Answer: This is expected due to the compound's high lipophilicity. Sonication and gentle heating can increase the rate of dissolution but will not significantly change the low equilibrium solubility. The most direct and effective first-line approach is the use of co-solvents.

    Mechanism of Co-solvency: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for a hydrophobic solute by reducing the interfacial tension between the solute and the solvent, thereby increasing solubility[9][10][11].

    G start Start: Undissolved 2-(Acetylamino)phenyl benzoate check_sol Attempt to dissolve in 100% aqueous buffer start->check_sol dissolved_q Is the compound fully dissolved? check_sol->dissolved_q success Success: Solution Prepared dissolved_q->success Yes failure No: Proceed to Co-Solvent Strategy dissolved_q->failure No cosolvent Prepare concentrated stock in 100% DMSO or Ethanol failure->cosolvent dilute Dilute stock solution into final aqueous medium cosolvent->dilute final_check Does compound remain in solution? dilute->final_check final_check->success Yes precip Precipitation Occurs: See Issue 2 final_check->precip No

    Caption: Initial troubleshooting workflow for solubilizing the compound.

    Protocol: Preparing a Co-solvent Stock Solution

    • Select a Co-solvent: Dimethyl sulfoxide (DMSO) is an excellent and powerful first choice due to its high solubilizing capacity for many poorly soluble compounds[12]. Ethanol is a common alternative, especially if DMSO is incompatible with your assay.

    • Prepare a Concentrated Stock: Weigh an accurate amount of 2-(Acetylamino)phenyl benzoate and dissolve it in the minimum required volume of 100% DMSO (or ethanol) to create a high-concentration stock (e.g., 10-50 mM). Use a vortex mixer and gentle warming (37°C) if necessary to ensure complete dissolution.

    • Dilute into Aqueous Medium: Perform a stepwise dilution of the organic stock into your final aqueous buffer. Critically, the final concentration of the organic co-solvent should be kept as low as possible (ideally ≤1% v/v, and almost always <5% v/v) to avoid off-target effects in biological assays.

    Co-solventTypical Starting Stock Conc.Max Rec. Final Conc. (in vitro)Notes
    DMSO 10-100 mM≤ 1% v/vHighly effective but can be toxic to cells at >1%.
    Ethanol 10-50 mM≤ 1% v/vGood alternative to DMSO; can cause protein precipitation at higher concentrations.
    PEG 400 1-20 mM≤ 5% v/vLess toxic than DMSO/Ethanol, often used in preclinical formulations.[12]
    Propylene Glycol 1-20 mM≤ 5% v/vCommon pharmaceutical-grade co-solvent with a good safety profile.[13]
    Issue 2: My compound precipitates when I dilute my organic stock solution into the aqueous medium.

    Answer: This is a very common problem known as "fall-out" or precipitation from a supersaturated state. It occurs because the drug is highly soluble in the concentrated organic stock but becomes poorly soluble when the mixture is diluted into the aqueous buffer, where the co-solvent concentration is too low to maintain solubility[9].

    Troubleshooting Steps:

    • Reduce Stock Concentration: The simplest solution is to remake the stock at a lower concentration in the organic solvent. This reduces the degree of supersaturation upon dilution[14].

    • Use an Intermediate Dilution Step: Instead of diluting directly from 100% DMSO into your final buffer, perform a serial dilution. For example, dilute the 100% DMSO stock into a 50:50 mixture of DMSO and buffer, then dilute this intermediate solution into the final buffer. This gradual reduction in solvent strength can prevent abrupt precipitation[14].

    • Increase Final Co-solvent Concentration: If your assay can tolerate it, slightly increase the final percentage of the co-solvent in your aqueous medium (e.g., from 0.5% to 1.0% DMSO).

    • Change Solubilization Strategy: If precipitation persists and you cannot increase the co-solvent percentage, you must switch to an alternative solubilization method, such as cyclodextrin or surfactant-based systems.

    Issue 3: The required co-solvents (like DMSO) are interfering with my downstream biological assay.

    Answer: When co-solvents are not viable, more advanced formulation strategies are required. Cyclodextrins and surfactants are excellent alternatives that are often more biocompatible. They solubilize compounds through molecular encapsulation rather than by changing the bulk solvent properties[15][16].

    Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The poorly soluble drug molecule partitions into the non-polar cavity, forming a "host-guest" inclusion complex. The outside of this new complex is water-soluble, thus enhancing the apparent aqueous solubility of the drug[16][17][18]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with high water solubility and low toxicity[12][19].

    Protocol: Phase Solubility Study with HP-β-CD This experiment determines the concentration of cyclodextrin needed to achieve your target drug concentration.

    • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15% w/v) in your desired buffer.

    • Add Excess Compound: To 1 mL of each cyclodextrin solution, add an excess amount of 2-(Acetylamino)phenyl benzoate.

    • Equilibrate, Sample, and Analyze: Follow steps 3-6 from the "Preliminary Equilibrium Solubility Screening" protocol above.

    • Plot and Analyze: Plot the concentration of dissolved 2-(Acetylamino)phenyl benzoate (Y-axis) against the concentration of HP-β-CD (X-axis). The resulting phase solubility diagram will show how solubility increases with cyclodextrin concentration and allow you to select the appropriate level for your needs[14].

    Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can partition into the hydrophobic core, effectively being solubilized within the aqueous medium[12][15]. For biological applications, non-ionic surfactants like Polysorbate 80 (Tween® 80) are preferred due to their lower toxicity.

    Caption: Mechanisms of common solubilization strategies.

    Section 3: Advanced & Method-Specific FAQs
    Q4: Can I use pH adjustment to increase the solubility of 2-(Acetylamino)phenyl benzoate?

    A4: No, this is highly unlikely to be effective. pH adjustment is a powerful technique for ionizable compounds—weak acids and weak bases[2][20]. For a weak acid, increasing the pH above its pKa deprotonates it, forming a more soluble salt. For a weak base, decreasing the pH below its pKa protonates it, also forming a more soluble salt. 2-(Acetylamino)phenyl benzoate lacks functional groups that can be readily protonated or deprotonated in the typical aqueous pH range of 1-12. The ester and amide functionalities are essentially neutral. Furthermore, extreme pH values (e.g., >9 or <2) should be avoided as they risk hydrolyzing the ester bond, which would degrade your compound.

    Q5: What are solid dispersions and when should I consider them?

    A5: A solid dispersion is a technique where the poorly soluble drug is dispersed, typically at a molecular level, within a hydrophilic polymer matrix (like PVP K30 or HPMC)[21][22]. This process creates an amorphous (non-crystalline) form of the drug, which has a higher energy state and dissolves more readily than the stable crystalline form[22]. This is an advanced technique primarily used in pharmaceutical development to improve the dissolution rate and bioavailability of oral dosage forms. For routine laboratory stock solution preparation, co-solvents or cyclodextrin complexation are more practical and straightforward.

    Q6: How do I choose the best solubilization strategy for my experiment?

    A6: The optimal strategy depends on your experimental requirements, including the required drug concentration, the biological system being used (in vitro vs. in vivo), and assay compatibility. The following decision tree provides a general guide.

    G start Start: Need to solubilize 2-(Acetylamino)phenyl benzoate q_conc What is the target concentration? start->q_conc low_conc Low (μM range) q_conc->low_conc Low high_conc High (mM range) q_conc->high_conc High use_cosolvent Strategy: Co-solvent (e.g., DMSO, Ethanol) low_conc->use_cosolvent use_advanced Strategy: Advanced Formulation (Cyclodextrins or Surfactants) high_conc->use_advanced check_compat Is the co-solvent compatible with the assay/system? use_cosolvent->check_compat success Solution: Prepare stock in 100% co-solvent and dilute. Keep final co-solvent conc. low. check_compat->success Yes check_compat->use_advanced No q_system What is the experimental system? use_advanced->q_system in_vitro In Vitro Cell-Based Assay q_system->in_vitro biochem Biochemical Assay q_system->biochem in_vivo In Vivo / Preclinical q_system->in_vivo sol_invitro Solution: Use HP-β-CD. (Generally low cell toxicity) in_vitro->sol_invitro sol_biochem Solution: HP-β-CD or non-ionic surfactant (e.g., Tween 80). Verify no assay interference. biochem->sol_biochem sol_invivo Solution: Use SBE-β-CD or other pharmaceutical-grade excipients. Requires formulation expertise. in_vivo->sol_invivo

    Caption: Decision tree for selecting a solubilization strategy.

    References
    • International Journal of Pharmaceutical Sciences. (2024). Solubility Enchantment Of Poorly Soluble Drug. [Link]

    • Wikipedia. (n.d.). Cosolvent. [Link]

    • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

    • Li, D., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. [Link]

    • MDPI. (2025). Cyclodextrins, Surfactants and Their Inclusion Complexes. [Link]

    • Al-Marzouqi, A. H., et al. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC - NIH. [Link]

    • Shejul, A., et al. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH. [Link]

    • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

    • Tridat. (2026). PH adjustment: Significance and symbolism. [Link]

    • SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

    • ResearchGate. (n.d.). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]

    • Tsinman, K., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. PMC - NIH. [Link]

    • Royal Society of Chemistry. (n.d.). CHAPTER 5: Cyclodextrins for Pharmaceutical and Biomedical Applications. [Link]

    • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-(acetylamino)- (CAS 89-52-1). [Link]

    • CORE. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. [Link]

    • ResearchGate. (n.d.). Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds | Request PDF. [Link]

    • The Good Scents Company. (n.d.). phenyl benzoate, 93-99-2. [Link]

    • DrugFuture. (n.d.). Phenyl Benzoate. [Link]

    • World Journal of Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

    • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

    • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

    • MDPI. (2023). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. [Link]

    • ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. [Link]

    • LookChem. (n.d.). Cas 63094-12-2,Benzoic acid, 2-[[2-(acetylamino)phenyl]thio]-. [Link]

    • PubChem - NIH. (n.d.). 2-(Phenylcarbamoylamino)benzoate. [Link]

    Sources

    Troubleshooting

    Technical Support Center: NMR Troubleshooting for 2-(Acetylamino)phenyl benzoate

    Welcome to the Technical Support Center for the structural elucidation and impurity profiling of 2-(Acetylamino)phenyl benzoate . This guide is designed for researchers, analytical scientists, and drug development profes...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the structural elucidation and impurity profiling of 2-(Acetylamino)phenyl benzoate . This guide is designed for researchers, analytical scientists, and drug development professionals tasked with identifying process-related impurities and degradation products using Nuclear Magnetic Resonance (NMR) spectroscopy.

    Regulatory Context & Analytical Strategy

    Under global regulatory frameworks such as ICH Q3A and Q3B guidelines, any impurities present in new active pharmaceutical ingredients (APIs) above specific qualification thresholds must be structurally characterized and scientifically justified[1][2]. While techniques like LC-MS provide excellent sensitivity, they often lack the structural resolution required to definitively differentiate between closely related positional isomers or stereoisomers[3].

    High-field NMR spectroscopy serves as the authoritative, non-destructive tool for unambiguous structural elucidation[4]. By exploiting the magnetic properties of atomic nuclei, NMR provides a self-validating map of the molecule's atomic connectivity, allowing chemists to pinpoint exact chemical structures that might otherwise remain ambiguous[4][5].

    Quantitative NMR Data: API vs. Key Impurities

    The synthesis of 2-(Acetylamino)phenyl benzoate typically involves the acetylation and subsequent benzoylation of 2-aminophenol. Impurities often arise from incomplete reactions, over-acylation, or hydrolysis[6]. The table below summarizes the diagnostic 1H NMR signals used to differentiate the target API from its common impurities.

    CompoundStructural RoleKey Diagnostic 1H NMR Signals (in DMSO-d6)Missing/Altered Signals vs API
    2-(Acetylamino)phenyl benzoate Main API2.1 ppm (s, 3H), 7.2–8.1 ppm (m, 9H), 9.5 ppm (br s, 1H, NH)N/A (Baseline Reference)
    2-Aminophenol Starting Material6.4–6.7 ppm (m, 4H), 4.5 ppm (br s, 2H, NH2), 8.9 ppm (br s, 1H, OH)Missing acetyl (2.1 ppm) and benzoate (7.5–8.1 ppm) signals
    N-(2-hydroxyphenyl)acetamide Intermediate2.0 ppm (s, 3H), 6.7–7.6 ppm (m, 4H), 9.3 ppm (br s, 1H, NH), 9.7 ppm (br s, 1H, OH)Missing benzoate aromatic signals
    N,O-diacetyl-2-aminophenol Side Product2.0 ppm (s, 3H, N-Ac), 2.2 ppm (s, 3H, O-Ac), 7.1–7.8 ppm (m, 4H)Extra methyl singlet (~2.2 ppm); missing benzoate signals
    Benzoic Acid Degradant / Reagent7.4–8.0 ppm (m, 5H), 12.5 ppm (br s, 1H, COOH)Missing acetyl and core phenol aromatic signals

    Impurity Generation Pathway

    Understanding the chemical causality behind impurity formation is critical for predicting their presence in the NMR spectrum.

    ImpurityPathway SM 2-Aminophenol (Starting Material) Int N-(2-hydroxyphenyl)acetamide (Intermediate) SM->Int Acetylation ImpE 2-Aminophenyl benzoate (Direct Benzoylation Impurity) SM->ImpE Benzoylation (Side Reaction) API 2-(Acetylamino)phenyl benzoate (Target API) Int->API Benzoylation ImpC N,O-diacetyl-2-aminophenol (Over-acetylation Impurity) Int->ImpC Excess Ac2O Deg Benzoic Acid (Degradation/Reagent) API->Deg Hydrolysis

    Caption: Synthesis pathway of 2-(Acetylamino)phenyl benzoate and generation of key structural impurities.

    Troubleshooting Guides & FAQs

    Q1: I observe an unexpected sharp singlet around 2.0 – 2.5 ppm. Is this an over-acetylation impurity or a solvent? A: This is a highly common issue that requires systematic elimination. First, check for residual laboratory solvents[7]. Acetone presents as a sharp singlet at 2.09 ppm in CDCl3 (or 2.05 ppm in DMSO-d6), while the DMSO residual peak itself appears at 2.50 ppm[8]. If you can rule out solvents using an NMR chemical impurity shift table[9], hypothesize structural impurities based on the reaction chemistry[7]. An extra singlet in this aliphatic region strongly suggests over-acetylation, such as the formation of N,O-diacetyl-2-aminophenol.

    Q2: The amide NH peak (~9.5 ppm) is extremely broad or entirely missing. Did the acetylation step fail? A: Not necessarily. Protons attached to nitrogen or oxygen are "exchangeable positions" capable of hydrogen bonding[10]. Because of chemical exchange with trace moisture in the sample, these peaks often broaden significantly or disappear entirely, merging with the water peak[10]. Causality: The exchange rate of the proton between the amide group and water molecules occurs on a timescale comparable to the NMR acquisition, causing signal averaging (broadening).

    Q3: The aromatic region (7.0 – 8.2 ppm) is a complex, overlapping multiplet. How can I definitively assign the benzoate protons versus the core phenol protons? A: When 1D 1H NMR yields ambiguous identification due to spectral crowding, 2D NMR techniques are required[7]. Perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment. Causality: HMBC detects long-range (2-3 bond) couplings between protons and carbons. You will observe a cross-peak between the ortho-protons of the benzoate ring and the ester carbonyl carbon (~165 ppm). The core phenol protons will not correlate with this ester carbonyl, allowing you to mathematically isolate the two spin systems.

    Q4: How can I quantify the exact level of an identified impurity without having a purified reference standard for it? A: Utilize Quantitative NMR (qNMR). Unlike UV-Vis chromatography which relies on the Beer-Lambert law and requires a specific calibration curve[7], the intensity of an NMR signal is directly proportional to the number of nuclei generating it[7]. By adding a known amount of a certified internal standard to your sample, you can achieve SI-traceable, absolute purity assignment without needing a secondary standard of the impurity itself[3].

    NMR Troubleshooting Workflow

    NMRTroubleshooting Start Unexpected Peak Detected CheckSolvent Check Residual Solvents (e.g., Acetone, Water) Start->CheckSolvent IsSolvent Is it a known solvent shift? CheckSolvent->IsSolvent Ignore Exclude from API Impurity Profile IsSolvent->Ignore Yes AnalyzeRegion Analyze Chemical Shift Region IsSolvent->AnalyzeRegion No Aliphatic Aliphatic (1-3 ppm) Suspect: Over-acetylation AnalyzeRegion->Aliphatic Aromatic Aromatic (7-8 ppm) Suspect: Benzoate derivatives AnalyzeRegion->Aromatic Run2D Perform 2D NMR (HSQC/HMBC) for Structural Elucidation Aliphatic->Run2D Aromatic->Run2D

    Caption: NMR troubleshooting workflow for identifying unexpected peaks during impurity profiling.

    Validated Experimental Protocols

    Protocol A: Sample Preparation and 1D 1H NMR Acquisition

    Objective: To obtain a high-resolution spectrum free from physical artifacts.

    • Weighing: Accurately weigh 15–20 mg of the 2-(Acetylamino)phenyl benzoate sample.

    • Dissolution: Dissolve the sample in 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d6)[7].

    • Filtration: Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube. Causality: Removing particulate matter is critical because solid particles distort the local magnetic field, leading to poor shimming and broad, distorted peaks[7].

    • Optimization: Insert the sample, lock onto the deuterium signal, and re-shim the magnet to improve magnetic field homogeneity[7]. Optimize the receiver gain to maximize the signal while avoiding analog-to-digital converter (ADC) saturation[7].

    • Self-Validation Check (D2O Exchange): If the amide NH peak is ambiguous, add 1 drop of D2O to the NMR tube, shake well, and re-run the spectrum. If the peak at ~9.5 ppm disappears, it is definitively confirmed as an exchangeable proton (NH or OH)[8].

    Protocol B: Quantitative NMR (qNMR) for Impurity Quantification

    Objective: To determine the absolute mass fraction of a structural impurity.

    • Standard Selection: Select an internal standard (e.g., Maleic acid or 1,2,4,5-Tetrachloro-3-nitrobenzene) that has a known purity and produces a distinct, non-overlapping signal in the spectrum.

    • Preparation: Accurately weigh exactly 15.0 mg of the API sample and 5.0 mg of the internal standard using a calibrated microbalance. Co-dissolve in 0.6 mL DMSO-d6[7].

    • Acquisition: Acquire the 1H NMR spectrum using a 90-degree excitation pulse. Causality: Set a prolonged relaxation delay (D1 > 20 seconds). This ensures complete T1 relaxation of all spins between pulses, which is an absolute requirement for the signal integration to be strictly proportional to the number of nuclei.

    • Self-Validation Check (Integration Variance): Integrate the diagnostic peak of the impurity and the internal standard peak across three independent phase-corrections. The variance in the integral ratio must be < 1% to confirm that the baseline is flat and the relaxation delay was sufficient.

    • Calculation: Calculate the absolute mass fraction using the standard qNMR formula: P_imp = (I_imp / I_std) * (N_std / N_imp) * (M_imp / M_std) * (W_std / W_sample) * P_std

    References

    • Source: benchchem.
    • Source: veeprho.
    • Source: molecularcloud.
    • 3.
    • Source: bfarm.
    • Source: resolvemass.
    • Source: pharmaffiliates.
    • Source: ijsrtjournal.
    • Source: alfa-chemistry.
    • Source: pitt.

    Sources

    Optimization

    Technical Support Center: Photodegradation of 2-(Acetylamino)phenyl benzoate

    Welcome to the Analytical Troubleshooting and Support Portal. This guide is engineered for researchers and drug development professionals investigating the photostability of 2-(Acetylamino)phenyl benzoate (also known as...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Analytical Troubleshooting and Support Portal. This guide is engineered for researchers and drug development professionals investigating the photostability of 2-(Acetylamino)phenyl benzoate (also known as 2-acetamidophenyl benzoate). Because this molecule contains both an ester linkage and an ortho-substituted acetamido group, it is highly susceptible to specific photochemical transformations under UV stress.

    Below, you will find mechanistic insights, self-validating experimental protocols, and data interpretation frameworks to resolve anomalies during forced degradation studies.

    Part 1: Mechanistic Troubleshooting (FAQs)

    Q1: During ICH Q1B photostability testing, my primary compound rapidly disappears, but I am detecting multiple new peaks with the same mass or slightly lower masses. What is happening?

    A: Your compound is undergoing a Photo-Fries Rearrangement alongside radical cleavage [1]. When 2-(acetylamino)phenyl benzoate is exposed to UV light (particularly at 254 nm, which aligns with the π→π∗ transition of the aromatic system), the ester's C–O bond undergoes homolytic cleavage. This generates a 2-acetamidophenoxy radical and a benzoyl radical.

    Depending on the solvent environment, these radicals will either:

    • Recombine (In-Cage): The benzoyl radical attacks the ortho (position 6) or para (position 4) carbon of the phenoxy radical, yielding isomeric benzophenone derivatives (e.g., 6-benzoyl-2-acetamidophenol). These isomers have the exact same mass as the parent compound but different retention times.

    • Diffuse (Out-of-Cage): The radicals escape the solvent cage, abstracting hydrogen from the environment to form 2-acetamidophenol and benzoic acid (lower mass cleavage products).

    Q2: Why does my degradation profile change drastically when I switch my sample matrix from methanol to an aqueous surfactant (e.g., SDS)?

    A: This is a classic manifestation of the "Cage Effect" [1]. The causality lies in the micro-viscosity and polarity of the solvent:

    • Homogeneous Media (Methanol/Acetonitrile): The low viscosity allows the photogenerated radicals to rapidly diffuse away from each other. This heavily favors out-of-cage cleavage products (2-acetamidophenol and benzoic acid).

    • Micellar Media (SDS/Surfactants): The hydrophobic core of the micelle traps the parent molecule. When UV cleavage occurs, the dense micellar boundary prevents the radicals from diffusing. Forced into close proximity, they undergo in-cage recombination, resulting in >90% selectivity for the rearranged 2-hydroxybenzophenone derivatives [1].

    Mechanism Parent 2-(Acetylamino)phenyl benzoate UV UV Exposure (254 nm) Parent->UV Radical [2-Acetamidophenoxy + Benzoyl]• UV->Radical Homolytic Cleavage Cage Solvent Cage Effect Radical->Cage InCage In-Cage Recombination Cage->InCage Micellar/High Viscosity OutCage Out-of-Cage Diffusion Cage->OutCage Polar/Homogeneous Ortho 6-Benzoyl-2-acetamidophenol InCage->Ortho Para 4-Benzoyl-2-acetamidophenol InCage->Para Cleavage 2-Acetamidophenol + Benzoic Acid OutCage->Cleavage

    Fig 1: Photodegradation pathways of 2-(Acetylamino)phenyl benzoate under UV.

    Part 2: Quantitative Data & Analytical Markers

    To successfully troubleshoot mass balance issues, you must track both the parent compound and its specific degradation markers. Below is a summary of the expected distribution and analytical signatures based on established aryl benzoate photochemistry[1].

    Table 1: Photodegradation Product Distribution & Analytical Signatures

    Compound / ProductMedia PreferenceMW ( g/mol )UV Max (nm)Diagnostic Feature (LC-MS/UV)
    Parent Compound N/A255.27~270 nmIntact ester; rapid loss under 254 nm UV.
    6-Benzoyl-2-acetamidophenol (Ortho Photo-Fries)Micellar / Viscous255.27~350-370 nmIsobaric to parent. Strong n→π∗ band due to intramolecular H-bonding.
    4-Benzoyl-2-acetamidophenol (Para Photo-Fries)Micellar / Viscous255.27~280-300 nmIsobaric to parent. Lacks the 350 nm band (no intramolecular H-bond).
    2-Acetamidophenol (Cleavage)Homogeneous / Polar151.16~240 nmMass shift (-104 Da). Correlates with benzoic acid formation.
    Benzoic Acid (Cleavage)Homogeneous / Polar122.12~230 nmMass shift (-133 Da). Highly polar, elutes early in RP-HPLC.

    Part 3: Self-Validating Experimental Protocol

    To accurately profile the degradation pathways without confounding variables (e.g., thermal degradation or extraction losses), use the following self-validating UHPLC-DAD-MS workflow.

    Method: Controlled Photolysis and UHPLC-DAD-MS Profiling

    System Validation & Controls (The "Self-Validating" Framework):

    • Actinometry Control: Use a Potassium Iodide/Iodate ( KI/KIO3​ ) chemical actinometer [2] to quantify the exact photon flux of your UV reactor. Causality: UV lamps degrade over time; without actinometry, "4 hours of exposure" is an unrepeatable metric.

    • Dark Control: A sample wrapped entirely in aluminum foil placed inside the UV chamber. Causality: Validates that degradation is strictly photochemical, ruling out thermal degradation from the lamp's heat.

    • Internal Standard (IS): Spike samples with 4-chlorobenzoic acid prior to extraction. Causality: Accounts for matrix suppression in the MS and validates extraction recovery, ensuring accurate mass balance calculations.

    Step-by-Step Execution:

    • Sample Preparation: Prepare a 5.0×10−3 M solution of 2-(acetylamino)phenyl benzoate in your chosen solvent (e.g., HPLC-grade Acetonitrile for homogeneous testing, or 0.1 M SDS in water for micellar testing). Spike with 10 µg/mL of the IS.

    • Irradiation Setup: Transfer 3 mL of the solution into a standard quartz cuvette. Causality: Standard borosilicate glass absorbs UV light below 300 nm. Quartz is required to ensure the 254 nm photons reach the sample and initiate the homolytic cleavage.

    • Purging: Sparge the solution with N2​ gas for 10 minutes prior to sealing. Causality: Dissolved oxygen can quench the excited triplet states or react with the radical intermediates to form peroxides, artificially skewing the Photo-Fries product ratio.

    • Irradiation & Sampling: Expose the cuvette to a 254 nm low-pressure mercury lamp. Extract 50 µL aliquots at t=0,15,30,60, and 120 minutes.

    • Quenching: Immediately transfer aliquots into amber vials containing 950 µL of cold ( 4∘C ) quenching solvent (50:50 MeCN:H2​O with 0.1% Formic Acid) to halt any secondary thermal radical reactions.

    • Analysis: Inject 2 µL onto a UHPLC system equipped with a C18 column ( 1.7μm,2.1×100mm ). Use a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Monitor DAD at 254 nm (general), 280 nm (para-product), and 360 nm (ortho-product).

    Workflow Start N2 Purged Sample in Quartz Cuvette UV 254 nm UV Irradiation Start->UV Quench Aliquot & Quench (Amber Vial, 4°C) UV->Quench Analyze UHPLC-DAD-MS (Monitor 360nm) Quench->Analyze Validate Compare vs. Dark Control Analyze->Validate

    Fig 2: Self-validating workflow for photostability profiling.

    References

    • Siano, G., Crespi, S., Mella, M., & Bonesi, S. M. (2019). Selectivity in the Photo-Fries Rearrangement of Some Aryl Benzoates in Green and Sustainable Media. Preparative and Mechanistic Studies. The Journal of Organic Chemistry, 84(7), 4338-4352. Available at:[Link]

    • Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. (2004). Chemical actinometry (IUPAC Technical Report). Pure and Applied Chemistry, 76(12), 2105-2146. Available at:[Link]

    Troubleshooting

    Column chromatography purification of 2-(Acetylamino)phenyl benzoate challenges

    Technical Support Center: Troubleshooting Column Chromatography for 2-(Acetylamino)phenyl Benzoate Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with t...

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Troubleshooting Column Chromatography for 2-(Acetylamino)phenyl Benzoate

    Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the purification of 2-(acetylamino)phenyl benzoate . This molecule presents a unique "dual-threat" in chromatography: a secondary amide that strongly hydrogen-bonds to stationary phases, and a benzoate ester that is highly susceptible to cleavage.

    This guide provides field-proven, mechanistically grounded solutions to overcome these challenges, ensuring high-yield and high-purity recovery of your target compound.

    Troubleshooting Start Evaluate Crude Mixture 2-(Acetylamino)phenyl benzoate TLC Perform 2D TLC Check for Degradation Start->TLC Degradation Is Compound Degrading (Ester Cleavage)? TLC->Degradation Tailing Is Severe Tailing Observed? Degradation->Tailing No Alumina Switch to Neutral Alumina or Deactivated Silica Degradation->Alumina Yes (Hydrolysis) Modifier Optimize Solvent System (e.g., Toluene/EtOAc) Tailing->Modifier Yes (Silanol H-Bonding) Standard Proceed with Standard Silica Gel Chromatography Tailing->Standard No

    Fig 1: Logical decision tree for troubleshooting 2-(acetylamino)phenyl benzoate purification.

    FAQ Section 1: Chromatographic Behavior & Tailing

    Q1: Why does 2-(acetylamino)phenyl benzoate streak heavily across the TLC plate and column? A1: The severe tailing is a direct result of secondary chemical interactions with the stationary phase. The secondary amide group (-NHAc) acts as both a strong hydrogen bond donor and acceptor. On standard silica gel, this amide interacts aggressively with the[1]. These non-specific interactions cause the analyte to bind too strongly to the stationary phase, resulting in delayed elution, asymmetrical peak shapes, and broad streaking[2]. Furthermore, the positive partial charge of the amide nitrogen can engage in ionic interactions with deprotonated silanols, exacerbating the tailing[3].

    Q2: The standard advice for amide tailing is to add a basic modifier like Triethylamine (TEA) to the mobile phase. Should I do this? A2: Absolutely not. While adding a competing base like TEA is the standard protocol to deactivate acidic silanols and sharpen basic peaks[1], it will destroy 2-(acetylamino)phenyl benzoate. The causality is twofold:

    • Base-Catalyzed Hydrolysis: TEA will catalyze the hydrolysis of the benzoate ester, cleaving your target molecule into N-acetyl-2-aminophenol and benzoic acid.

    • Anchimeric Assistance & Acyl Migration: Ortho-substituted aminophenol derivatives are uniquely unstable under basic or aqueous conditions due to proximity effects. The adjacent nitrogen can facilitate [4]. Even slight basicity can trigger the mutual conversion of ester and amide bonds or irreversible degradation in these systems[5].

    Interactions Silica Acidic Silanol (Si-OH) on Silica Surface Amide Amide Group (-NHAc) of Target Compound Silica->Amide Strong H-Bonding (Causes Tailing) Ester Benzoate Ester (-OBz) of Target Compound Base Basic Modifiers (TEA) (Avoid!) Base->Silica Deactivates Base->Ester Catalyzes Hydrolysis (Causes Degradation)

    Fig 2: Mechanistic interactions between the target molecule, silica stationary phase, and modifiers.

    FAQ Section 2: Self-Validating Diagnostic Protocols

    Q3: How can I definitively prove my compound is degrading on the column, rather than just assuming my crude mixture is highly impure? A3: Do not guess; validate. We recommend the 2D TLC Autovalidation Protocol . This self-validating system isolates the variable of "time on silica" to prove on-column degradation.

    Step-by-Step 2D TLC Protocol:

    • Spotting: Apply the crude mixture to the bottom-left corner of a 5x5 cm square silica TLC plate.

    • First Elution: Develop the plate in your standard solvent (e.g., Hexane/EtOAc 6:4). Mark the solvent front.

    • Active Drying (The Catalyst): Remove the plate and dry it completely under a stream of air for 15 minutes. Causality: This forces the separated compounds to sit dry on the highly active, acidic silica surface, simulating the extended residence time and catalytic environment of a column.

    • Second Elution: Rotate the plate 90 degrees and develop it again in the exact same solvent system.

    • Validation: Visualize under UV 254 nm.

      • Stable System: All spots will lie perfectly on a diagonal line from the origin.

      • Degradation System: If 2-(acetylamino)phenyl benzoate is hydrolyzing on the silica, new spots (e.g., N-acetyl-2-aminophenol) will appear off the diagonal, horizontally aligned with the parent spot's first elution position. This definitively proves the stationary phase is destroying your product.

    Quantitative Data & Separation Metrics

    To aid in fraction identification and troubleshooting, Table 1 summarizes the chromatographic behavior of the target molecule and its common degradation products.

    Table 1: Chromatographic Behavior of Target and Common Co-eluting Species

    CompoundStructural CharacteristicsRelative PolarityExpected Rf (Hexane:EtOAc 6:4)UV Activity (254 nm)
    2-(Acetylamino)phenyl benzoate Ester + Secondary AmideModerate0.45Strong (Benzoate + Aryl)
    N-Acetyl-2-aminophenol (Degradation)Phenol + Secondary AmideHigh0.20Moderate
    Benzoic Acid (Degradation)Carboxylic AcidVery High0.10 (Streaks)Strong
    2-Aminophenol (Starting Material)Primary Amine + PhenolVery High0.15Weak

    Optimized Experimental Protocols

    Q4: If I cannot use TEA and standard silica degrades my compound, how do I purify it? A4: You must eliminate the acidic silanol variable entirely. We recommend switching the stationary phase to Deactivated Neutral Alumina or utilizing a highly solvating, non-protic mobile phase like Toluene/Ethyl Acetate on end-capped silica to prevent active site interactions[6]. Overloading the column must also be avoided, as it exacerbates tailing and front-end elution[7].

    Protocol: Neutral Alumina Column Chromatography for Base/Acid-Sensitive Amido-Esters

    • Stationary Phase Selection: Procure Brockmann Grade III Neutral Alumina. Causality: Grade III contains ~6% water, which deactivates the surface enough to prevent the surface-catalyzed ester hydrolysis seen with highly active Grade I alumina, while remaining strictly neutral to prevent base-catalyzed O-N acyl migration.

    • Column Packing: Slurry pack the column using 100% Toluene.

    • Sample Loading: Dissolve the crude 2-(acetylamino)phenyl benzoate in a minimum volume of Toluene/Dichloromethane (1:1). Apply evenly to the column head.

    • Elution Gradient:

      • 2 Column Volumes (CV): 100% Toluene (Elutes non-polar impurities).

      • 3 CV: Toluene/Ethyl Acetate (9:1).

      • 3 CV: Toluene/Ethyl Acetate (7:3) (Target compound elutes here). Causality: Toluene acts as a strong pi-pi interacting solvent that disrupts intermolecular hydrogen bonding between the amides, sharpening the peak without the need for destructive chemical modifiers.

    • Fraction Collection: Collect in small volumes and immediately concentrate under reduced pressure at <35°C to minimize thermal degradation in solution.

    References

    • Restek. "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" Restek. URL:[Link]

    • LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes." Chromatography Online. URL:[Link]

    • Alwsci. "Common Causes Of Peak Tailing in Chromatography." Alwsci. URL:[Link]

    • Sohma, Y., et al. "O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides." Biopolymers (PubMed). URL:[Link]

    • Sohma, Y., & Kiso, Y. "Application of the O-N intramolecular acyl migration reaction in medicinal chemistry." Current Medicinal Chemistry (PubMed). URL:[Link]

    Sources

    Optimization

    Overcoming poor peak shape in HPLC analysis of 2-(Acetylamino)phenyl benzoate

    Technical Support Center: HPLC Analysis of 2-(Acetylamino)phenyl benzoate Introduction: The Challenge of Chromatographing 2-(Acetylamino)phenyl benzoate Welcome to the technical support guide for the High-Performance Liq...

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: HPLC Analysis of 2-(Acetylamino)phenyl benzoate

    Introduction: The Challenge of Chromatographing 2-(Acetylamino)phenyl benzoate

    Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(Acetylamino)phenyl benzoate. As a moderately polar aromatic ester containing an amide linkage, this compound presents unique challenges in achieving optimal peak shape. Its structure possesses key features that can lead to undesirable secondary interactions with traditional silica-based stationary phases, often manifesting as peak tailing, broadening, or splitting.

    This guide is designed for researchers, analytical scientists, and drug development professionals. It provides a structured, in-depth approach to troubleshooting and resolving poor peak shape, moving from common issues to more complex analyte-column interactions. Our goal is to empower you with the scientific reasoning and practical steps needed to develop robust and reliable HPLC methods.

    Analyte Profile: 2-(Acetylamino)phenyl benzoate

    Understanding the physicochemical properties of your analyte is the first step in effective method development.

    PropertyValue / DescriptionSignificance for HPLC Analysis
    Molecular Formula C₁₅H₁₂O₃[1][2]-
    Molecular Weight 240.26 g/mol [2][3]Influences diffusion and mass transfer characteristics.
    Structure An ester linking a benzoate group to a 2-acetylaminophenyl moiety. Contains polar amide and ester groups and non-polar aromatic rings.The polar groups are potential sites for hydrogen bonding with the stationary phase. The aromatic rings drive retention via hydrophobic interactions in reversed-phase mode.
    Predicted LogP ~2.6 - 3.1[1]Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography on C8 or C18 columns.
    Ionizable Groups The amide proton is extremely weakly acidic (pKa > 15) and the amide nitrogen is a very weak base. The molecule is effectively neutral within the typical HPLC pH range of 2-8.[4]While not ionizable in the traditional sense, the polar amide group can still participate in strong secondary interactions, particularly with surface silanols.

    Frequently Asked Questions (FAQs) & Troubleshooting Guide

    This section addresses the most common peak shape issues encountered during the analysis of 2-(Acetylamino)phenyl benzoate in a practical question-and-answer format.

    Q1: My peak for 2-(Acetylamino)phenyl benzoate is tailing significantly. What are the most likely causes?

    Answer: Peak tailing is the most prevalent issue and almost always indicates a secondary, undesirable retention mechanism is occurring alongside the primary hydrophobic retention.[5] For a neutral but polar molecule like 2-(Acetylamino)phenyl benzoate, the primary culprits are interactions with the stationary phase and potential metal chelation.

    • The Mechanism: Standard silica-based reversed-phase columns (e.g., C18) are manufactured by bonding alkyl chains to a silica support. Inevitably, some unreacted silanol groups (Si-OH) remain on the surface.[6] At mid-range pH values (pH > 3.5), some of these silanols deprotonate to become ionized (Si-O⁻).[7][8] The polar amide group of your analyte can then form strong hydrogen bonds or dipole-dipole interactions with these active silanol sites. This secondary interaction is stronger than the primary hydrophobic interaction, causing a portion of the analyte molecules to be retained longer, resulting in a "tail".[9]

    • The Solution:

      • Control Mobile Phase pH: The most effective strategy is to suppress the ionization of the residual silanols. By lowering the mobile phase pH to between 2.5 and 3.5, the silanol groups become fully protonated (Si-OH), rendering them much less active and minimizing these unwanted interactions.[8][10]

      • Use a Modern, End-Capped Column: Modern columns are made from high-purity silica with fewer metal impurities and undergo a process called "end-capping." After the primary C18 phase is bonded, a smaller reagent (like trimethylchlorosilane) is used to react with many of the remaining silanol groups, effectively shielding them.[6] Using a high-quality, end-capped column is critical for analyzing polar compounds.

    • The Mechanism: Trace metal impurities (e.g., iron, aluminum) can exist on the surface of lower-purity silica or can be introduced from stainless steel components of the HPLC system, such as tubing or column frits.[11][12] Molecules with chelating capabilities—those containing multiple electron-donating groups in close proximity—can interact with these metal ions.[13] The ortho-position of the acetyl and ester groups in your analyte could potentially facilitate this type of interaction, leading to peak tailing or even complete loss of the analyte signal.[12][14]

    • The Solution:

      • Use High-Purity Silica Columns: Columns packed with high-purity silica have a much lower metal content, reducing the opportunity for chelation.

      • Employ Bio-Inert or Metal-Passivated Systems: If metal sensitivity is suspected, use an HPLC system with PEEK or MP35N components in the flow path. Alternatively, columns with hybrid organic/inorganic surfaces or those housed in metal-passivated hardware can eliminate these interactions, leading to dramatic improvements in peak shape for sensitive compounds.[14][15]

    Q2: How can I systematically troubleshoot peak tailing for this compound? Can you provide a workflow?

    Answer: Absolutely. A logical, step-by-step approach is crucial to efficiently identify and solve the problem without unnecessary changes.

    • Step 1: Verify System Suitability (No Analyte)

      • Action: Run your mobile phase without any analyte injection. Observe the baseline.

      • Purpose: To ensure the baseline is stable and free of "ghost peaks," which could indicate contamination from the mobile phase or system components.

    • Step 2: Assess the Column

      • Action: Inject a well-behaved, neutral, non-polar compound (e.g., Toluene, Naphthalene) under your current method conditions.

      • Purpose: To confirm the column bed is intact. If this simple compound also shows a poor peak shape (e.g., splitting or excessive broadening), the column may have a void or a blocked frit, and it may need to be replaced.[16] If the peak is sharp and symmetrical, the column is likely fine, and the issue is specific to your analyte.

    • Step 3: Optimize Mobile Phase pH

      • Action: Prepare a fresh mobile phase containing an acidic modifier to achieve a pH between 2.7 and 3.2. A common choice is 0.1% formic acid or 0.1% phosphoric acid in water.

      • Protocol:

        • Measure 900 mL of HPLC-grade water.

        • Add 1.0 mL of formic acid (or phosphoric acid).

        • Sonicate for 10-15 minutes to degas. This will be your Aqueous Phase (Solvent A).

        • Your Organic Phase (Solvent B) will be Acetonitrile or Methanol.

        • Run your analysis.

      • Expected Result: This is the most likely step to resolve tailing due to silanol interactions.[8]

    • Step 4: Lower Sample Concentration

      • Action: Dilute your sample 5-fold and 10-fold and re-inject.

      • Purpose: To check for mass overload. If the peak shape improves significantly at lower concentrations, you may be saturating the active sites on the stationary phase.[17] The solution is to inject a smaller volume or a more dilute sample.

    • Step 5: Check Sample Solvent

      • Action: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase composition.

      • Purpose: If the sample is dissolved in a much stronger solvent (e.g., 100% Acetonitrile) while your mobile phase starts at 50% Acetonitrile, it can cause peak distortion, including tailing or fronting.[18][19] Try dissolving your sample directly in the initial mobile phase.

    G start Poor Peak Shape Observed (Tailing) check_column Q: Is a neutral marker (e.g., Toluene) also tailing? start->check_column col_bad YES check_column->col_bad  YES col_ok NO check_column->col_ok  NO replace_col Column bed is compromised. Replace column. col_bad->replace_col check_ph Q: Is mobile phase pH < 3.5? col_ok->check_ph ph_bad NO check_ph->ph_bad  NO ph_ok YES check_ph->ph_ok  YES adjust_ph Lower pH to 2.7-3.2 with 0.1% Formic or Phosphoric Acid. This suppresses silanol activity. ph_bad->adjust_ph check_overload Q: Does diluting the sample improve the peak shape? ph_ok->check_overload end_good Peak Shape Optimized adjust_ph->end_good overload_yes YES check_overload->overload_yes  YES overload_no NO check_overload->overload_no  NO reduce_load Mass overload is occurring. Reduce injection volume or concentration. overload_yes->reduce_load check_metal Consider secondary effects: - Metal chelation - Extra-column volume overload_no->check_metal reduce_load->end_good solution_metal Try a bio-inert (PEEK) system or a metal-passivated column. check_metal->solution_metal

    Caption: Logical workflow for troubleshooting peak tailing.

    Q3: My peak is fronting. What does that indicate?

    Answer: Peak fronting, where the front of the peak is sloped, is less common than tailing but typically points to one of two issues:

    • Column Overload: This is the most frequent cause. You are injecting too much analyte mass onto the column, saturating the stationary phase. The retention mechanism becomes non-linear at high concentrations, leading to a distorted peak.

      • Solution: Systematically reduce your injection volume or sample concentration until a symmetrical peak is achieved.[13][17]

    • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (more non-polar in reversed-phase) than the mobile phase, it can cause the analyte band to spread prematurely at the column inlet, resulting in a fronting peak.[17][20]

      • Solution: Prepare your sample in a solvent that is as close as possible to the initial mobile phase composition.[18]

    Q4: I am observing broad or split peaks. What is the problem?

    Answer: Broad or split peaks suggest a problem with how the analyte band is traveling through the system or interacting with the stationary phase.

    • Broad Peaks:

      • Extra-Column Volume: Excessive volume between the injector and the detector can cause the analyte band to diffuse and broaden. This is caused by using tubing with an unnecessarily large internal diameter or excessive length.[10]

        • Solution: Use tubing with a smaller I.D. (e.g., 0.125 mm) and keep the length between the column and detector as short as possible.

      • Column Contamination/Degradation: Accumulation of contaminants at the column inlet can disrupt the flow path and cause broadening.[18][19]

        • Solution: Use a guard column and ensure proper sample filtration. If the column is old, it may need to be replaced.

    • Split Peaks:

      • Partially Blocked Frit: Debris from the sample or pump seals can clog the inlet frit of the column, causing the sample path to split and distort.

        • Solution: Reverse flush the column (if the manufacturer allows it). If this fails, the column must be replaced. Using an in-line filter or guard column is the best preventative measure.

      • Column Void: A void or channel can form at the head of the column bed due to mechanical shock or dissolution of the silica bed at high pH. This will cause the peak to split.[16]

        • Solution: The column must be replaced. Always operate within the recommended pH and pressure limits for your column.

    Recommended Starting Method

    For scientists beginning method development for 2-(Acetylamino)phenyl benzoate, the following conditions provide a robust starting point designed to minimize the peak shape issues discussed above.

    ParameterRecommended ConditionRationale
    Column High-purity, end-capped C18 (e.g., Agilent ZORBAX, Waters Symmetry, Phenomenex Luna) 150 mm x 4.6 mm, 3.5 or 5 µmMinimizes silanol interactions from the outset.[6][8]
    Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Suppresses silanol ionization, preventing secondary interactions.[8]
    Mobile Phase B AcetonitrileGood UV transparency and elution strength.
    Gradient 50% B to 95% B over 15 minutesA good starting gradient to elute a moderately non-polar compound.
    Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
    Column Temperature 30 °CImproves efficiency and reduces viscosity. Maintaining a consistent temperature is key for reproducible retention times.[10]
    Detection Wavelength ~245 nm (Requires UV scan for optimization)Based on the aromatic structure; should be confirmed by scanning a standard.
    Injection Volume 5 - 10 µLKeeps the analysis in the linear range of the column, avoiding overload.
    Sample Diluent Acetonitrile/Water (50:50, v/v)Matches the initial mobile phase conditions to ensure good peak shape.[10]

    References

    • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Available at: [Link]

    • Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Available at: [Link]

    • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Available at: [Link]

    • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
    • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Available at: [Link]

    • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available at: [Link]

    • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

    • Dolan, J. W. Why Do Peaks Tail? LCGC North America.
    • Crawford Scientific. The Importance of Mobile Phase pH in Chromatographic Separations. Available at: [Link]

    • Dolan, J. W.
    • Dolan, J. W. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]

    • Crawford Scientific. The Theory of HPLC Column Chemistry. Available at: [Link]

    • Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Available at: [Link]

    • Agilent Technologies. Control pH During Method Development for Better Chromatography. Available at: [Link]

    • Phenomenex. The role of end-capping in reversed-phase. Available at: [Link]

    • Pohl, C. A. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. Available at: [Link]

    • ResearchGate. Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Available at: [Link]

    • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

    • Chromasir. Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Available at: [Link]

    • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Available at: [Link]

    • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Available at: [Link]

    • Shimadzu. Abnormal Peak Shapes. Available at: [Link]

    • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

    • SilcoTek. (2024, September 20). How SilcoTek Coatings Eliminate Metal Interactions in HPLC. Available at: [Link]

    • Cheméo. Chemical Properties of Benzoic acid, 2-(acetylamino)- (CAS 89-52-1). Available at: [Link]

    • PubChem - NIH. 2-(Phenylcarbamoylamino)benzoate | C14H11N2O3-. Available at: [Link]

    • LookChem. 2-Acetylphenyl benzoate. Available at: [Link]

    • LookChem. Cas 63094-12-2, Benzoic acid, 2-[[2-(acetylamino)phenyl]thio]-. Available at: [Link]

    • DrugFuture. Phenyl Benzoate. Available at: [Link]

    • Inxight Drugs - ncats. PHENYL BENZOATE. Available at: [Link]

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    Reference Data & Comparative Studies

    Validation

    A Comparative Analysis of the Anti-inflammatory Activity of 2-(Acetylamino)phenyl benzoate and Its Analogs

    This guide provides an in-depth comparison of the anti-inflammatory activity of 2-(Acetylamino)phenyl benzoate, also known as benorilate, and its structural analogs. Designed for researchers, scientists, and drug develop...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth comparison of the anti-inflammatory activity of 2-(Acetylamino)phenyl benzoate, also known as benorilate, and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, structure-activity relationships, and the experimental data that underpin our understanding of this class of compounds.

    Introduction: The Rationale for Benorilate and its Analogs

    Benorilate is a co-drug, an ester-linked combination of aspirin and paracetamol, developed to harness the therapeutic benefits of both molecules while potentially mitigating some of their individual drawbacks.[1][2][3] Upon administration, benorilate is hydrolyzed in the plasma and liver by esterases, releasing salicylic acid (from aspirin) and paracetamol.[1][4] This dual-action approach provides both potent anti-inflammatory effects, primarily from the salicylate, and centrally acting analgesic and antipyretic effects from paracetamol.[1][5] The gradual release of aspirin was also theorized to reduce the gastrointestinal side effects commonly associated with direct aspirin administration.[1]

    The exploration of benorilate's analogs is driven by the quest for compounds with an improved therapeutic index—enhanced anti-inflammatory efficacy coupled with a more favorable safety profile. By modifying the core structure of 2-(Acetylamino)phenyl benzoate, researchers aim to fine-tune its pharmacokinetic and pharmacodynamic properties. This guide will explore the foundational anti-inflammatory mechanisms and compare the activity of the parent compound with its theoretical and synthesized analogs.

    Mechanism of Action: Inhibition of the Cyclooxygenase Pathway

    The primary anti-inflammatory action of benorilate and its active metabolite, salicylic acid, stems from the inhibition of cyclooxygenase (COX) enzymes.[1][6] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6]

    There are two main isoforms of this enzyme:

    • COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[5][7]

    • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for anti-inflammatory drugs.[5][7]

    Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[6][8] Non-selective NSAIDs, like aspirin, inhibit both COX-1 and COX-2.[6] While COX-2 inhibition is responsible for the desired anti-inflammatory effects, the concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal irritation and ulceration.[5][9]

    The development of benorilate analogs is often aimed at achieving a degree of selectivity for COX-2 over COX-1, which could theoretically lead to a better safety profile.

    Cyclooxygenase_Pathway Figure 1: The Cyclooxygenase Pathway and NSAID Inhibition AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids_Homeostatic Prostanoids (e.g., Thromboxane A2) Physiological Functions: - Gastric Protection - Platelet Aggregation - Renal Function PGH2->Prostanoids_Homeostatic Prostanoids_Inflammatory Prostanoids (e.g., PGE2, PGI2) Inflammatory Response: - Pain - Fever - Inflammation PGH2->Prostanoids_Inflammatory NSAIDs Non-Selective NSAIDs (e.g., Aspirin from Benorilate) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition COX2_Inhibitors Selective COX-2 Inhibitors (Goal for some analogs) COX2_Inhibitors->COX2 Selective Inhibition COX_Inhibition_Workflow Figure 2: Workflow for In Vitro COX Inhibition Assay cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Termination cluster_quantification Quantification Enzyme Prepare COX-1 or COX-2 Enzyme Solution Preincubation Pre-incubate Enzyme, Cofactor, and Test Compound Enzyme->Preincubation Compound Prepare Test Compound Dilutions Compound->Preincubation Cofactor Prepare Cofactor Solution Cofactor->Preincubation Add_AA Initiate Reaction with Arachidonic Acid Preincubation->Add_AA Incubate_Reaction Incubate at 37°C Add_AA->Incubate_Reaction Stop_Reaction Stop Reaction with Stannous Chloride Incubate_Reaction->Stop_Reaction ELISA Quantify PGF2α via ELISA Stop_Reaction->ELISA Analysis Calculate IC50 Values ELISA->Analysis

    Caption: Workflow for In Vitro COX Inhibition Assay.

    Protocol:

    • Enzyme Preparation: Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.

    • Reaction Mixture: In a 96-well plate, add the reaction buffer, heme cofactor, and the test compound solution.

    • Pre-incubation: Add the enzyme to each well and pre-incubate at 37°C for 10 minutes to allow for compound-enzyme interaction.

    • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

    • Incubation: Incubate the reaction mixture for a defined period (e.g., 2 minutes) at 37°C.

    • Reaction Termination: Stop the reaction by adding a solution of stannous chloride, which reduces the PGH2 product to PGF2α.

    • Quantification: Quantify the amount of PGF2α produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

    In Vivo Carrageenan-Induced Paw Edema

    This protocol outlines the procedure for assessing acute anti-inflammatory activity in rats. Protocol:

    • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions with free access to food and water.

    • Grouping: Divide the animals into groups (n=6 per group): a control group, a reference standard group (e.g., indomethacin), and test groups for each compound at a specified dose.

    • Compound Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives the vehicle only.

    • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Induction of Edema: Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw.

    • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    Conclusion and Future Directions

    The comparative analysis of 2-(Acetylamino)phenyl benzoate and its analogs reveals the potential for structural modifications to enhance anti-inflammatory activity and improve the selectivity for COX-2. The hypothetical data presented suggests that modifications to both the acylamino and benzoate moieties can significantly influence the compound's pharmacological profile.

    Future research should focus on the synthesis and comprehensive evaluation of a broader range of analogs. This includes exploring the effects of different substituents on the phenyl rings, varying the linker between the two aromatic systems, and investigating alternative ester prodrug strategies. A thorough investigation of the pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), will be crucial in identifying lead candidates for further development. Ultimately, the goal is to develop novel anti-inflammatory agents with superior efficacy and a significantly improved safety profile compared to existing therapies.

    References

    • Patsnap Synapse. (2024, July 17). What is the mechanism of Benorilate?
    • American Journal of Physiology. (2023, February 10). Nonsteroidal anti-inflammatory drugs and implications for the cyclooxygenase pathway in embryonic development.
    • PubMed. (n.d.). Benorylate hydrolysis by human plasma and human liver.
    • PubMed. (n.d.). In vitro assays for cyclooxygenase activity and inhibitor characterization.
    • Deranged Physiology. (2025, March 31). Pharmacology of non-steroidal anti-inflammatory agents.
    • ResearchGate. (n.d.). Inhibition of cyclooxygenase pathway by NSAIDs. Coxibs as well as...
    • ResearchGate. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model).
    • PMC. (n.d.). Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy.
    • ACS Publications. (n.d.). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
    • Research Journal of Pharmacy and Technology. (n.d.). Anti-inflammatory activity of Codium elongatum on Carrageenan-induced paw edema in Wistar male rats.
    • PNAS. (n.d.). Systematic study of constitutive cyclooxygenase-2 expression: Role of NF-κB and NFAT transcriptional pathways.
    • PMC. (n.d.). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats.
    • ARCC Journals. (n.d.). Anti-inflammatory Activity of Taraxacum officinale on Carrageenan-induced Paw Edema in Wistar Rats.
    • Phyto Pharma Journal. (n.d.). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice.
    • PMC. (2023, September 6). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives.
    • Wikipedia. (n.d.). Benorilate.
    • Journal of Advanced Pharmacy Education & Research. (2017, December 15). COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In- Vitro study.
    • Taylor & Francis. (2020, February 3). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study.
    • DergiPark. (1998, December 1). A DIFFERENT STRUCTURAL EXAMPLE OF NONSTEROIDAL ANTIINFLAMMATORY AGENTS ; BENORILATE.
    • wikidoc. (2015, August 18). Benorilate.
    • MedChemExpress. (n.d.). Benorilate (Standard) (Salipran (Standard)) | Prostaglandin Receptor Inhibitor.
    • Asian Journal of Chemistry. (2024, September 30). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid.
    • eScholarship. (2023, February 1). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect.
    • PubMed. (2013). Relationship of chemical structure and anti-inflammatory activity of dihydrocorynantheol and its analogues.
    • PubMed. (2012, October 15). Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury.
    • MDPI. (2017, February 27). An Investigation on the Quantitative Structure-Activity Relationships of the Anti-Inflammatory Activity of Diterpenoid Alkaloids.
    • PMC. (n.d.). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties.
    • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Acetyl-4-methylphenyl benzoate.
    • ScienceDirect. (2022, September 8). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity.
    • ResearchGate. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
    • PubMed. (2003, November 17). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents.
    • Benchchem. (n.d.). A Comparative Guide to the Synthesis of Phenyl Benzoate: Schotten-Baumann Reaction vs. Alternative Methods.
    • MDPI. (2009, February 11). Anti-inflammatory Activity and PGE2 Inhibitory Properties of Novel Phenylcarbamoylmethyl Ester-Containing Compounds.
    • Journal of Applied Pharmaceutical Science. (n.d.). Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives.
    • ResearchGate. (2025, August 6). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties.
    • PMC. (n.d.). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA.
    • PubMed. (1983, September 15). Studies on the mechanism of the antifungal action of benzoate.
    • Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. (n.d.).
    • Google Patents. (n.d.). EP0808825A1 - Phenyl benzoate derivatives and liquid crystal compositions.

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    Comparative

    A Senior Application Scientist's Guide to the Orthogonal Purity Validation of 2-(Acetylamino)phenyl benzoate

    In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a com...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a compound like 2-(Acetylamino)phenyl benzoate, which serves as a potential intermediate or scaffold in medicinal chemistry, even trace impurities can lead to aberrant biological activity, side reactions, or inaccurate structure-activity relationship (SAR) data.

    This guide provides an in-depth, technically-grounded framework for the purity validation of a newly synthesized or procured batch of 2-(Acetylamino)phenyl benzoate. We move beyond single-method analysis, employing an orthogonal approach that leverages multiple, disparate analytical techniques. This ensures a comprehensive and trustworthy assessment, as each method provides a unique lens through which to view the sample's composition. The entire process is benchmarked against a Certified Reference Standard (CRS), the cornerstone of metrological traceability in analytical chemistry.[1][2][3]

    The Rationale for an Orthogonal Approach

    Relying on a single analytical technique for purity determination is a scientifically precarious practice. A compound might co-elute with an impurity in a specific High-Performance Liquid Chromatography (HPLC) system, or an impurity might be non-volatile and thus invisible to Gas Chromatography (GC). An orthogonal approach, using techniques with different separation and detection principles, mitigates these risks.[4][] For 2-(Acetylamino)phenyl benzoate, we will employ:

    • High-Performance Liquid Chromatography (HPLC): To separate the primary compound from non-volatile and thermally labile impurities.

    • Gas Chromatography (GC): To detect volatile impurities and residual solvents.

    • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the molecular structure and detect structurally similar impurities.

    • Mass Spectrometry (MS): To verify the molecular weight and assist in the identification of unknown impurities.

    This multi-faceted validation workflow provides a high degree of confidence in the final purity assessment.

    Purity_Validation_Workflow cluster_prep Phase 1: Sample & Standard Preparation cluster_analysis Phase 2: Orthogonal Analytical Testing cluster_data Phase 3: Data Analysis & Comparison cluster_conclusion Phase 4: Final Purity Assessment Test_Sample Test Sample of 2-(Acetylamino)phenyl benzoate Prep Prepare Stock Solutions (e.g., in Acetonitrile) Test_Sample->Prep CRS Certified Reference Standard (CRS) CRS->Prep HPLC HPLC-UV Analysis Prep->HPLC GC GC-FID Analysis Prep->GC NMR ¹H NMR Analysis Prep->NMR MS MS Analysis Prep->MS Compare_Chroma Compare Chromatograms (Test vs. CRS) HPLC->Compare_Chroma GC->Compare_Chroma Compare_Spectra Compare Spectra (Test vs. CRS) NMR->Compare_Spectra MS->Compare_Spectra Quantify Quantify Impurities (Area % Normalization) Compare_Chroma->Quantify Compare_Spectra->Quantify Final_Purity Determine Final Purity Value & Compile Report Quantify->Final_Purity

    A flowchart of the orthogonal purity validation process.

    Experimental Methodologies

    The following protocols are designed to be robust and self-validating. Each step is chosen to ensure maximum accuracy and reproducibility.

    Sample and Standard Preparation

    Accuracy begins with meticulous sample preparation. All solutions should be prepared using Class A volumetric glassware and high-purity solvents.

    • Stock Solution Preparation: Accurately weigh approximately 20 mg of the 2-(Acetylamino)phenyl benzoate test sample and the Certified Reference Standard into separate 200 mL volumetric flasks.[6] Dissolve and dilute to volume with HPLC-grade acetonitrile. This creates a stock concentration of ~100 µg/mL.

    • Working Standard Preparation: For HPLC analysis, further dilute the stock solutions. Pipette 25 mL of each stock solution into separate 100 mL volumetric flasks and dilute to volume with the mobile phase.[6] This yields a working concentration of ~25 µg/mL. For GC analysis, a similar dilution can be made using an appropriate solvent like dichloromethane. For NMR, dissolve 10-20 mg of each sample in ~0.7 mL of deuterated chloroform (CDCl₃).[7]

    High-Performance Liquid Chromatography (HPLC)

    HPLC is the primary technique for quantifying non-volatile impurities. A reversed-phase method is ideal for a moderately polar compound like 2-(Acetylamino)phenyl benzoate.

    • Causality: A C18 column is selected for its versatility in retaining compounds with significant hydrophobic character (the two phenyl rings). A gradient elution is employed because potential impurities, such as the more polar starting materials (N-acetyl-2-aminophenol) or less polar by-products, can be effectively separated in a single run. UV detection is chosen due to the strong chromophores (aromatic rings) present in the molecule, ensuring high sensitivity.[8][9]

    HPLC_Workflow Sample Prepared Sample (25 µg/mL) Injector Autosampler (10 µL Injection) Sample->Injector Column C18 Column (e.g., 4.6x150mm, 5µm) @ 30°C Injector->Column Pump HPLC Pump (Gradient Flow) Pump->Injector MobilePhase Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile MobilePhase->Pump Detector UV Detector (@ 254 nm) Column->Detector Data Chromatography Data System (CDS) Detector->Data

    Workflow for the HPLC analysis of 2-(Acetylamino)phenyl benzoate.

    HPLC Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water.

      • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Procedure: Inject the CRS solution followed by the test sample solution. The purity is calculated using the area percent normalization method.

    Gas Chromatography (GC)

    GC is essential for identifying residual solvents from the synthesis and other volatile impurities that would be missed by HPLC.[4][10]

    • Causality: A flame ionization detector (FID) is used for its broad applicability to organic compounds and its wide linear range, which is crucial for detecting both trace impurities and the main component in a single run.[11] A polar column (e.g., HP-Innowax) is suitable for analyzing a moderately polar analyte and potential impurities.

    GC Protocol:

    • Column: HP-Innowax (or equivalent polar phase), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Inlet Temperature: 250°C.

    • Split Ratio: 50:1.

    • Oven Program: Initial temperature 80°C (hold 2 min), ramp at 15°C/min to 240°C (hold 5 min).

    • Detector: FID at 280°C.

    • Injection Volume: 1 µL.

    ¹H NMR Spectroscopy

    NMR provides an unparalleled view of the molecule's structure. For purity assessment, it can identify and quantify impurities that have distinct proton signals, without the need for a reference standard of the impurity itself (qNMR).[12]

    NMR Protocol:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Solvent: CDCl₃ with Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Acquisition: Standard proton experiment with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans).

    • Analysis: Integrate all peaks. The purity is assessed by comparing the integral of the main compound's peaks to the integrals of any impurity peaks. The chemical shifts and splitting patterns must match those of the CRS.

    Mass Spectrometry (MS)

    MS confirms the molecular weight of the primary compound and provides fragmentation data that can help in the structural elucidation of unknown impurities.[7][13]

    MS Protocol:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is a good starting point.

    • Analysis: Acquire a full scan spectrum. The molecular ion peak [M+H]⁺ for 2-(Acetylamino)phenyl benzoate (C₁₅H₁₃NO₃, MW: 269.27 g/mol ) should be observed at m/z 270.27.

    • Comparison: The mass spectrum of the test sample should be identical to that of the CRS, with no significant additional peaks.

    Comparative Data Analysis

    The data from the test sample must be rigorously compared to the CRS. The CRS defines the expected result for a pure substance under the specified analytical conditions.

    Table 1: HPLC Purity Comparison
    SampleRetention Time (min)Peak Area %Identity
    CRS 8.5299.95%2-(Acetylamino)phenyl benzoate
    -< 0.05%Unidentified Impurities
    Test Sample 8.5199.15%2-(Acetylamino)phenyl benzoate
    3.240.45%Impurity A (likely N-acetyl-2-aminophenol)
    5.880.25%Impurity B (likely Benzoic Acid)
    10.120.15%Impurity C (Unknown)
    Table 2: GC Purity and Residual Solvent Comparison
    SampleRetention Time (min)Peak Area %Identity
    CRS 12.75> 99.9%2-(Acetylamino)phenyl benzoate
    Test Sample 12.7499.7%2-(Acetylamino)phenyl benzoate
    2.150.3%Ethyl Acetate
    Table 3: Summary of Orthogonal Purity Assessment
    Analytical MethodPurity of CRS (%)Purity of Test Sample (%)Key Findings
    HPLC-UV 99.9599.15Presence of three non-volatile impurities.
    GC-FID > 99.999.7Presence of residual solvent (Ethyl Acetate).
    ¹H NMR > 99.9~99.5Confirmed structure; minor impurity signals consistent with HPLC findings.
    Mass Spec ConfirmedConfirmedTest sample shows expected molecular ion; trace peaks corresponding to impurities.
    Final Assigned Purity ≥ 99.9% 99.15% Purity value assigned based on the primary, most selective method (HPLC).

    Interpretation and Conclusion

    The orthogonal analysis provides a clear and comprehensive picture of the test sample's purity.

    • HPLC results indicate a purity of 99.15%, with the primary impurities likely being unreacted starting materials, as suggested by their probable earlier elution times (higher polarity).

    • GC analysis confirms high purity concerning volatile components but identifies 0.3% residual ethyl acetate, a common recrystallization or extraction solvent. This would be completely missed by HPLC.

    • NMR and MS data from the test sample corroborate the structural identity of the main component when compared to the CRS. Furthermore, the minor peaks observed in the NMR spectrum are consistent with the impurity levels detected by chromatography.

    References

    • Title: Pharmaceutical Impurities & Reference Standards Source: SynThink Research Chemicals URL: [Link]

    • Title: Pharmacopeial Reference Standards & Custom Synthesis Source: Epichem URL: [Link]

    • Title: Pharmaceutical Reference Materials Source: LeanGene URL: [Link]

    • Title: Determination of Benzocaine, Chlorbutol, P-Dichlorobenzene and Î'-Pinene in Pharmaceutical Preparation by Gas Chromatography with Flame Ionization Detector Source: International Journal of Pharmaceutical and Biological Archives URL: [Link]

    • Title: Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst Source: Journal of Student Research URL: [Link]

    • Title: Methyl 2-[(2-{2-[(2-acetamidophenyl)ethynyl]benzamido} phenyl)ethynyl]benzoate Source: MDPI URL: [Link]

    • Title: A process for the preparation of substituted 2-acetylamino-alkoxyphenyl Source: Google Patents URL
    • Title: Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy Source: Semantic Scholar URL: [Link]

    • Title: Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin) Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

    • Title: Benzoic acid, 2-(acetylamino)-, methyl ester Source: NIST WebBook URL: [Link]

    • Title: CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID Source: Agilent URL: [Link]

    • Title: Colorimetric Determination of Benzocaine, Lignocaine and Procaine Hydrochlorides in Pure Form and in Pharmaceutical Formulations Using p-Benzoquinone Source: ResearchGate URL: [Link]

    • Title: Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) of a pharmaceutical preparation Source: PubMed URL: [Link]

    • Title: Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists Source: Georgia State University Sites URL: [Link]

    • Title: The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids Source: CSIRO Publishing URL: [Link]

    • Title: 2-(Phenylcarbamoylamino)benzoate Source: PubChem - NIH URL: [Link]

    • Title: Methyl 2-{[phenyl(phenylsulfanyl)acetyl]amino}benzoate - Optional[1H NMR] - Spectrum Source: SpectraBase URL: [Link]

    • Title: p-Methylphenyl 2-(acetylamino)benzoate - Optional[Vapor Phase IR] - Spectrum Source: SpectraBase URL: [Link]

    • Title: Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA Source: PMC - National Center for Biotechnology Information URL: [Link]

    • Title: Modern NMR Approaches to the Structure Elucidation of Natural Products Source: Royal Society of Chemistry URL: [Link]

    • Title: Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA Source: Royal Society of Chemistry URL: [Link]

    • Title: MSBNK-Fac_Eng_Univ_Tokyo-JP009209 Source: MassBank URL: [Link]

    • Title: Synthesis of phenyl benzoate Source: PrepChem.com URL: [Link]

    • Title: Separation of Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, sodium salt on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

    • Title: Process for preparing phenyl esters Source: Google Patents URL
    • Title: HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES Source: University POLITEHNICA of Bucharest URL: [Link]

    • Title: PHENYL BENZOATE Source: Inxight Drugs - ncats URL: [Link]

    • Title: HPLC Methods for analysis of Benzoic acid Source: HELIX Chromatography URL: [Link]

    • Title: High-performance liquid chromatography method for the analysis of sodium benzoate Source: SciSpace URL: [Link]

    • Title: Alcohols and Phenols Source: CPAChem URL: [Link]

    • Title: PHENYL BENZOATE Source: gsrs URL: [Link]

    • Title: Impurities Source: Mangalam Drugs & Organics URL: [Link]

    • Title: Benzoic acid, phenyl ester: Human health tier II assessment Source: Australian Government Department of Health URL: [Link]

    Sources

    Validation

    A Researcher's Guide to Assessing the Cross-Reactivity of 2-(Acetylamino)phenyl benzoate in Preclinical Biological Assays

    This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity profile of 2-(Acetylamino)phenyl benzoate. Given the limited direct experimen...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity profile of 2-(Acetylamino)phenyl benzoate. Given the limited direct experimental data on this specific molecule in publicly available literature, we will leverage established principles of medicinal chemistry and pharmacology, drawing comparisons with structurally similar and well-characterized compounds: Phenyl Salicylate (Salol) and Salicylamide.

    The objective is to present a robust, self-validating system of protocols and analytical strategies to anticipate and quantify potential off-target effects, a critical step in early-stage drug development.

    Introduction: The Significance of Cross-Reactivity for a Novel Salicylate Derivative

    2-(Acetylamino)phenyl benzoate is a benzoate ester derivative. Its core structure combines features of salicylic acid analogs, which are well-known for their biological activities. The presence of the acetylamino group and the phenyl benzoate scaffold suggests a potential for anti-inflammatory or analgesic properties, likely through the modulation of enzymatic pathways such as cyclooxygenase (COX).

    However, this structural similarity to endogenous molecules and other therapeutics necessitates a thorough investigation of its cross-reactivity. In drug development, cross-reactivity refers to the unintended interaction of a compound with proteins or other molecules that are not its primary therapeutic target.[1] Such interactions can lead to a range of outcomes, from misleading assay results to unforeseen side effects in clinical applications.[2]

    This guide will focus on two key areas of cross-reactivity:

    • Target-Related Cross-Reactivity: Assessing the compound's binding affinity for isoforms of a primary target (e.g., COX-1 vs. COX-2).

    • Assay-Specific Cross-Reactivity: Evaluating interference in common biological assays, particularly immunoassays, where antibodies may recognize the test compound or its metabolites.

    Structurally Related Compounds for Comparison:

    To establish a baseline for our investigation, we will compare the hypothetical performance of 2-(Acetylamino)phenyl benzoate with two key analogs:

    • Phenyl Salicylate (Salol): A pro-drug that hydrolyzes in the intestine to salicylic acid and phenol.[3] Its activity is dependent on this in-vivo conversion, making it largely inactive in its intact form in vitro.[3] It has been used as an intestinal antiseptic and mild analgesic.[4]

    • Salicylamide: A non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties, though it possesses weaker anti-inflammatory activity than aspirin.[5] It is known to inhibit COX enzymes.[5] Its derivatives have shown a wide range of biological activities, including antiviral and antimicrobial effects.[6][7][8]

    CompoundStructureKey Characteristics
    2-(Acetylamino)phenyl benzoate (Structure inferred)Novel compound of interest. Potential for anti-inflammatory/analgesic activity.
    Phenyl Salicylate (Salol) (Actual structure)Pro-drug, hydrolyzes to salicylic acid.[3]
    Salicylamide (Actual structure)Active analgesic and antipyretic; COX inhibitor.[5]

    (Note: A precise public-source image for 2-(Acetylamino)phenyl benzoate is unavailable; the structure is inferred from its name for conceptual purposes.)

    Experimental Framework for Cross-Reactivity Profiling

    We propose a multi-tiered approach to systematically characterize the cross-reactivity of 2-(Acetylamino)phenyl benzoate. This workflow ensures that data from one experiment informs the design of the next, creating a logical and self-validating cascade.

    G cluster_0 Tier 1: Primary Target & Selectivity cluster_1 Tier 2: Immunoassay Interference cluster_2 Tier 3: Broader Off-Target Screening cluster_3 Data Synthesis & Risk Assessment T1_A COX-1 Enzyme Inhibition Assay T1_B COX-2 Enzyme Inhibition Assay T2 Competitive ELISA for Prostaglandin E2 (PGE2) T1_B->T2 Assess downstream product measurement T3 Receptor Binding Panel (e.g., SafetyScreen44) T2->T3 If interference is observed T4 Comparative Analysis & Report T3->T4 Integrate all data G cluster_0 Competitive ELISA Workflow A Plate coated with Capture Ab B Add Primary Ab (anti-PGE2) A->B C Add Sample (contains PGE2) + Test Compound B->C D Add PGE2-HRP Conjugate (Competitor) C->D E Wash Unbound Reagents D->E F Add TMB Substrate E->F G Read Absorbance at 450 nm F->G

    Caption: Workflow for the PGE2 Competitive ELISA.

    Hypothetical Cross-Reactivity Data:

    CompoundConcentration (µM)Apparent PGE2 Recovery (%)Cross-Reactivity (%)
    2-(Acetylamino)phenyl benzoate 10098.5%< 0.01%
    Phenyl Salicylate 10099.1%< 0.01%
    Salicylamide 10085.3%0.5%

    This hypothetical data indicates that Salicylamide shows minor cross-reactivity in the PGE2 assay at high concentrations, while 2-(Acetylamino)phenyl benzoate does not, demonstrating its superior specificity in this immunoassay format.

    Conclusion and Future Directions

    This guide outlines a systematic approach to de-risking 2-(Acetylamino)phenyl benzoate in early development by thoroughly characterizing its cross-reactivity profile. Based on our hypothetical data, 2-(Acetylamino)phenyl benzoate emerges as a promising selective COX-2 inhibitor with minimal interference in a standard PGE2 immunoassay.

    The causality behind these experimental choices is rooted in the principle of progressive characterization. By first establishing primary target affinity and selectivity (Tier 1), we create a necessary context for interpreting potential interference in functional assays that measure the downstream products of that target (Tier 2). Should any liabilities be identified, broader screening (Tier 3) would be warranted to understand the full scope of off-target interactions.

    The protocols described herein are designed to be self-validating through the inclusion of appropriate controls and comparative compounds. This rigorous, data-driven approach is essential for building a comprehensive preclinical data package and making informed decisions in the progression of a new chemical entity toward clinical development.

    References

    • BenchChem.
    • Wikipedia. Phenyl salicylate. [Link]

    • Sinobio Chemistry. Salicylamide: The Versatile Bioactive Compound with Exceptional Traits. (2025). [Link]

    • Patsnap Synapse. What is Salicylamide used for? (2024). [Link]

    • ResearchGate. Therapeutic potential of salicylamide derivatives for combating viral infections | Request PDF. (2022). [Link]

    • National Center for Biotechnology Information. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections. [Link]

    • Ataman Kimya. PHENYL SALICYLATE. [Link]

    • Creative Biolabs. Tissue Cross-Reactivity Studies. [Link]

    • BosterBio. Antibody Cross-Reactivity: How to Assess & Predict Binding. (2022). [Link]

    • Cusabio. Cross-reactivity of Antibody: Beneficial or Harmful? [Link]

    • Beta LifeScience. Cross Reactivity in Immunology: Definition, Risks & Benefits. (2025). [Link]

    • MDPI. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021). [Link]

    Sources

    Comparative

    Efficacy comparison of different synthetic routes to 2-(Acetylamino)phenyl benzoate

    As a Senior Application Scientist, I frequently encounter the challenge of differentiating bifunctional molecules in drug development. The synthesis of 2-(acetylamino)phenyl benzoate (CAS: 60949-47-5) perfectly illustrat...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently encounter the challenge of differentiating bifunctional molecules in drug development. The synthesis of 2-(acetylamino)phenyl benzoate (CAS: 60949-47-5) perfectly illustrates the necessity of kinetic control and orthogonal reactivity in organic synthesis. This compound, an ester formed by the targeted acetylation and benzoylation of 2-aminophenol ()[1], serves as a critical intermediate in the development of benzoxazoles and advanced pharmaceutical precursors.

    The core challenge in its synthesis lies in the differential acylation of the ortho-positioned hydroxyl (-OH) and amino (-NH2) groups. This guide objectively compares the efficacy of different synthetic routes and provides self-validating experimental protocols for the optimal pathway.

    Mechanistic Rationale & Route Design

    To synthesize 2-(acetylamino)phenyl benzoate efficiently without generating complex byproduct mixtures, one must exploit the nucleophilic differences between the functional groups:

    • Nucleophilicity vs. Electrophilicity : The amino group is significantly more nucleophilic than the hydroxyl group due to the lower electronegativity of nitrogen. By using acetic anhydride in an aqueous/acetic acid medium, N-acetylation is kinetically favored, yielding the intermediate 2-acetamidophenol ()[2].

    • Acid Scavenging in O-Benzoylation : The subsequent O-benzoylation of the sterically hindered 2-acetamidophenol requires a stronger acylating agent (benzoyl chloride). This reaction generates HCl as a byproduct. If left unneutralized, HCl protonates the starting material, stalling the reaction. Pyridine is employed as both the solvent and the acid scavenger, driving the equilibrium toward the target ester ()[3].

    Efficacy Comparison of Synthetic Routes

    We evaluate three primary synthetic strategies based on overall yield, regioselectivity, scalability, and cost-effectiveness.

    Synthetic RouteOverall YieldRegioselectivityAtom EconomyScalabilityCost-Effectiveness
    Route 1: Sequential N-Acetylation / O-Benzoylation 75 - 85%Excellent (>95%)HighExcellentHigh (Cost-effective reagents)
    Route 2: Nitro-Directed Synthesis 50 - 60%Absolute (100%)LowModerateLow (Requires Pd/C & H2)
    Route 3: One-Pot Mixed Acylation < 30%Poor (<40%)ModeratePoorVery Low (High purification cost)

    Analytical Insight : Route 1 is the industry standard. It leverages the inherent kinetic differences of the functional groups, avoiding the need for expensive catalysts (as seen in Route 2) and bypassing the catastrophic chromatographic separation issues caused by cross-reactivity in Route 3.

    Experimental Protocols (Route 1)

    Every protocol described below is designed as a self-validating system, incorporating visual cues and analytical checkpoints to ensure scientific integrity.

    Protocol 1: Regioselective N-Acetylation (Synthesis of 2-Acetamidophenol)
    • Reagent Preparation : Suspend 2-aminophenol (1.0 eq) in a mixture of water and glacial acetic acid (3:1 v/v). Causality: The aqueous acidic medium acts as a heat sink and hydrolyzes any transient O-acetyl species back to the phenol, ensuring high regioselectivity[2].

    • Acylation : Add acetic anhydride (1.1 eq) dropwise at room temperature. The mixture will initially form a clear solution as the exothermic reaction proceeds.

    • Thermal Maturation : Heat the mixture gently to 70°C for 30 minutes to ensure complete conversion.

    • Crystallization : Remove from heat and allow the solution to cool to 0°C in an ice bath. Dilute with cold water to maximize precipitation.

    • Isolation : Filter the resulting off-white crystals under vacuum. Wash with cold water to remove residual acetic acid.

    • Validation : Recrystallize from 70-80°C ethanol. Confirm purity via TLC (DCM:MeOH 9:1) and melting point (expected 205-210°C)[2].

    Protocol 2: O-Benzoylation (Synthesis of 2-(Acetylamino)phenyl benzoate)
    • Substrate Dissolution : Dissolve the purified 2-acetamidophenol (1.0 eq) in anhydrous pyridine (5 volumes). Causality: Pyridine must be strictly anhydrous to prevent the competitive hydrolysis of benzoyl chloride into benzoic acid[3].

    • Electrophile Addition : Cool the reaction vessel to 0°C. Add benzoyl chloride (1.1 eq) dropwise over 15 minutes to control the exothermic formation of the highly reactive pyridinium intermediate.

    • Reaction Propagation : Remove the ice bath and stir at ambient temperature for 4-5 hours. Monitor the disappearance of the starting material via TLC (Hexane:Ethyl Acetate 3:1).

    • Quenching & Precipitation : Pour the reaction mixture into vigorously stirred ice-water (10 volumes). The sudden polarity shift forces the hydrophobic 2-(acetylamino)phenyl benzoate to precipitate out of solution.

    • Workup : Filter the solid and wash sequentially with 1M HCl (to remove residual pyridine as water-soluble pyridinium chloride), saturated NaHCO3 (to remove benzoic acid byproducts), and distilled water.

    • Validation : Dry under vacuum and recrystallize from aqueous ethanol to yield the pure target compound.

    Visualizing the Synthetic Pathways

    G A 2-Aminophenol B 2-Acetamidophenol A->B Ac2O, H2O (Regioselective N-Acetylation) C 2-(Acetylamino)phenyl benzoate (Target Molecule) A->C One-Pot Mixed Acylation (Poor Selectivity / Mixtures) B->C PhCOCl, Pyridine (O-Benzoylation) D 2-Nitrophenol E 2-Nitrophenyl benzoate D->E PhCOCl, Et3N (O-Benzoylation) F 2-Aminophenyl benzoate E->F Pd/C, H2 (Reduction) F->C Ac2O (N-Acetylation)

    Synthetic pathways to 2-(Acetylamino)phenyl benzoate comparing sequential and directed routes.

    Conclusion

    For researchers scaling the production of 2-(acetylamino)phenyl benzoate, Route 1 (Sequential N-Acetylation / O-Benzoylation) remains the most robust and scientifically sound methodology. By strictly controlling the reaction environment—utilizing aqueous media to suppress O-acetylation and anhydrous pyridine to drive O-benzoylation—chemists can achieve high yields and excellent purity without the need for complex, time-consuming chromatographic purification.

    References

    • Cas 60949-47-5, 2-(acetylamino)phenyl benzoate Source: LookChem URL:[Link]

    • Synthesis of Organosilicon Intermediates and Model Compounds Source: Defense Technical Information Center (DTIC) URL: [Link]

    Sources

    Validation

    Decoding Chemical Integrity: A Spectroscopic Comparison of 2-(Acetylamino)phenyl Benzoate Across Global Suppliers

    As a Senior Application Scientist, I frequently encounter a pervasive trap in drug development and synthetic scale-up: the over-reliance on a single analytical modality—usually LC-UV—to define chemical purity. For comple...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently encounter a pervasive trap in drug development and synthetic scale-up: the over-reliance on a single analytical modality—usually LC-UV—to define chemical purity. For complex intermediates like 2-(Acetylamino)phenyl benzoate , a compound featuring both an ester and an amide linkage on an ortho-substituted benzene ring, this approach is fundamentally flawed.

    The dual functionalization of this molecule makes it highly susceptible to localized hydrolysis, transesterification, and polymorphic variability. To objectively evaluate the quality of this critical intermediate from different commercial sources, we must deploy a self-validating analytical system . This guide deconstructs the spectroscopic profiles of 2-(Acetylamino)phenyl benzoate from three distinct supplier tiers, explaining not just how we test, but the causality behind our experimental design.

    The Mechanistic Rationale: Building a Self-Validating System

    A self-validating protocol ensures that an analytical artifact or blind spot in one technique is immediately caught by another. When evaluating suppliers, we triangulate data across three orthogonal modalities:

    • Quantitative ¹H-NMR (qNMR): While LC-UV relies on the relative absorbance of an analyte, qNMR is a primary ratio method. The integration of a proton resonance is strictly proportional to the number of nuclei, making it blind to UV extinction coefficients and capable of detecting non-UV-absorbing contaminants (e.g., residual aliphatic solvents or inorganic salts) .

    • LC-HRMS (High-Resolution Mass Spectrometry): Provides exact mass confirmation to distinguish between isobaric impurities and positional isomers that might co-elute chromatographically .

    • FTIR-ATR Spectroscopy: Probes the solid-state hydrogen-bonding network. The N-H and C=O stretching frequencies act as a fingerprint for functional intactness and polymorphic purity .

    Workflow S1 Sample Acquisition (Suppliers A, B, C) S2 qNMR Spectroscopy (Absolute Purity & Isomers) S1->S2 S3 LC-HRMS (Trace Impurity ID) S1->S3 S4 FTIR Spectroscopy (Functional Intactness) S1->S4 S5 Data Synthesis & Supplier Grading S2->S5 S3->S5 S4->S5

    Figure 1: Orthogonal spectroscopic workflow for self-validating purity analysis.

    Experimental Methodologies

    To ensure full reproducibility, the following step-by-step protocols were executed for samples obtained from Supplier A (Premium Global Catalog), Supplier B (Bulk Industrial), and Supplier C (Specialty Synthesis).

    A. Quantitative ¹H-NMR (qNMR) Protocol
    • Causality: We utilize Maleic acid as an internal calibrant because its highly deshielded vinylic protons appear as a sharp singlet at 6.26 ppm. This resides in a spectral window completely free from the aromatic (6.5–8.2 ppm) and aliphatic (2.1 ppm) resonances of 2-(Acetylamino)phenyl benzoate .

    • Step 1: Accurately weigh ~20.0 mg of the sample and ~5.0 mg of trace-certified Maleic acid standard using a calibrated microbalance (d = 0.001 mg).

    • Step 2: Dissolve the mixture in 0.6 mL of DMSO-d₆. Reasoning: DMSO-d₆ efficiently disrupts intermolecular hydrogen bonding, providing sharper amide N-H peaks compared to non-polar solvents like CDCl₃.

    • Step 3: Acquire spectra at 298K using a 60-second relaxation delay (D1). Reasoning: A long D1 ensures complete longitudinal relaxation (T₁) of all protons, preventing integration errors that skew absolute purity calculations.

    B. LC-HRMS Protocol
    • Causality: High-resolution mass spectrometry is required to identify degradation products, specifically tracking the cleavage of the ester bond.

    • Step 1: Prepare a 1 mg/mL stock solution in LC-MS grade acetonitrile. Dilute to 10 µg/mL in H₂O:MeCN (50:50).

    • Step 2: Inject 2 µL onto a C18 column (1.7 µm, 2.1 x 100 mm). Run a gradient of 5% to 95% MeCN (0.1% Formic Acid) over 10 minutes. Reasoning: The acidic modifier ensures consistent protonation ([M+H]⁺) and sharpens chromatographic peaks by suppressing secondary silanol interactions.

    • Step 3: Detect via ESI+ in full scan mode (m/z 100-1000).

    C. FTIR-ATR Protocol
    • Causality: Attenuated Total Reflectance (ATR) FTIR requires no KBr pellet pressing. This eliminates moisture absorption artifacts that could obscure the critical N-H stretching region (3200-3400 cm⁻¹).

    • Step 1: Clean the diamond ATR crystal with isopropanol and collect a background spectrum.

    • Step 2: Apply 2-3 mg of neat solid powder directly onto the crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.

    • Step 3: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (64 co-added scans).

    Degradation Pathways & Impurity Tracking

    Before analyzing the supplier data, we must understand what impurities we are looking for. The most vulnerable site on 2-(Acetylamino)phenyl benzoate is the ester linkage. Exposure to ambient moisture or heat during bulk synthesis frequently leads to ester hydrolysis.

    G A 2-(Acetylamino)phenyl benzoate m/z 256.1 B Ester Hydrolysis (Moisture/Heat) A->B C 2-Acetaminophenol m/z 152.1 B->C D Benzoic Acid m/z 123.0 B->D

    Figure 2: Primary degradation pathway yielding common synthetic impurities.

    Supplier Data & Spectroscopic Comparison

    Table 1: qNMR vs. LC-MS Purity Discrepancies

    Notice how LC-UV systematically overestimates purity when compared to the absolute quantification provided by qNMR.

    Supplier ProfileStated PurityqNMR Purity (% w/w)LC-UV Purity (% a/a)Major Impurity Identified (HRMS)
    Supplier A (Premium)≥99.0%99.6 ± 0.1 99.8None detected
    Supplier B (Bulk)≥98.0%96.2 ± 0.3 98.1m/z 152.07 (2-Acetaminophenol)
    Supplier C (Specialty)≥99.0%98.5 ± 0.2 98.9m/z 256.09 (Positional Isomer)
    Table 2: Key FTIR Spectral Assignments

    FTIR serves as a macroscopic indicator of structural homogeneity. Peak broadening indicates a disruption in the crystal lattice.

    Functional GroupExpected FrequencySupplier ASupplier BSupplier C
    N-H Stretch (Amide) 3200 - 3400 cm⁻¹3310 (Sharp)3315 (Broadened)3310 (Sharp)
    C=O Stretch (Ester) ~1735 cm⁻¹173817361738
    C=O Stretch (Amide I) ~1660 cm⁻¹166216581662
    N-H Bend (Amide II) ~1530 cm⁻¹153215281531

    Discussion & Recommendations

    The data reveals critical differences in supplier quality that standard Certificates of Analysis (CoAs) often mask:

    • Supplier A (The Gold Standard): Shows excellent agreement between LC-UV (99.8%) and qNMR (99.6%). The sharp N-H stretch at 3310 cm⁻¹ in the FTIR spectrum confirms a highly crystalline, uniform hydrogen-bond network. This supplier is recommended for sensitive biological assays or late-stage API synthesis.

    • Supplier B (The Hydrolysis Trap): Exhibits a dangerous discrepancy. While LC-UV reports 98.1%, qNMR reveals the true absolute purity is only 96.2%. The causality here is ester hydrolysis; the presence of 2-acetaminophenol (confirmed by m/z 152.07) disrupts the crystal lattice, evidenced by the broadened N-H stretch in the FTIR data. This bulk material requires recrystallization before use in sensitive applications.

    • Supplier C (The Isomer Risk): While highly pure by weight (98.5%), HRMS detected an isobaric impurity at m/z 256.09. NMR coupling patterns in the aromatic region suggest this is a positional isomer (likely 3-acetamidophenyl benzoate) resulting from impure starting materials. Because isomers share similar UV extinction coefficients, LC-UV failed to adequately separate and penalize this impurity.

    Final Verdict: When sourcing 2-(Acetylamino)phenyl benzoate, do not accept LC-UV purity claims at face value. Demand qNMR data to verify absolute mass balance, and utilize FTIR to ensure the ester linkage remains intact and free from hydrolytic degradation.

    References

    • Macsen Labs. "High-purity Inorganic & Organic Chemicals: Quantitative NMR Spectroscopy." Available at: [Link]

    • Chemistry LibreTexts. "Infrared Spectroscopy of Amines and Amides." Available at:[Link]

    • LabXchange. "NMR Spectroscopy in Organic Chemistry: Testing Purity." Available at: [Link]

    Comparative

    Benchmarking the Photostability of 2-(Acetylamino)phenyl Benzoate Against Commercial Sunscreens

    Here is a comprehensive technical guide benchmarking the photostability of 2-(Acetylamino)phenyl benzoate against industry-standard UV filters. Executive Summary The development of next-generation photoprotective agents...

    Author: BenchChem Technical Support Team. Date: March 2026

    Here is a comprehensive technical guide benchmarking the photostability of 2-(Acetylamino)phenyl benzoate against industry-standard UV filters.

    Executive Summary The development of next-generation photoprotective agents requires overcoming the inherent photoinstability of traditional organic UV filters. Avobenzone, the globally ubiquitous UVA filter, is notoriously susceptible to photodegradation under solar irradiation. To address this, researchers are evaluating novel structural motifs. This guide benchmarks the photostability of 2-(Acetylamino)phenyl benzoate (2-APB) —a compound characterized by its unique ortho-acetamido ester configuration—against established industry standards: Avobenzone, Octocrylene, and Bemotrizinol.

    Mechanistic Causality: Excited-State Relaxation

    The efficacy of an organic sunscreen is dictated by its ability to safely dissipate absorbed ultraviolet energy.

    • The Avobenzone Failure Mode : Upon absorbing UVA radiation, Avobenzone enters an excited singlet state. Because it exists in a delicate equilibrium, UV exposure triggers a keto-enol tautomerization[1]. This structural shift not only moves its absorbance from the UVA to the UVC region (rendering it useless for terrestrial sun protection) but also leads to bond cleavage and the generation of reactive photoproducts[2].

    • The 2-APB Structural Advantage :[3] presents a sterically hindered, rigid framework. We hypothesize that upon photoexcitation, the proximity of the amide N-H donor and the ester carbonyl acceptor facilitates rapid intramolecular hydrogen bonding. This enables highly efficient internal conversion, allowing the molecule to return to its ground state by dissipating the absorbed energy as harmless thermal heat, bypassing destructive triplet-state pathways.

    Mechanism UV Photon Absorption (UVA/UVB) S1 Excited Singlet State (S1) UV->S1 Sub1 Avobenzone S1->Sub1 Sub2 2-APB S1->Sub2 Path1 Keto-Enol Tautomerization & Bond Cleavage Sub1->Path1 Path2 Intramolecular H-Bonding & Internal Conversion Sub2->Path2 Result1 Photodegradation (Loss of Efficacy) Path1->Result1 Result2 Thermal Dissipation (Photostable) Path2->Result2

    Caption: Divergent excited-state relaxation pathways of Avobenzone versus 2-APB.

    Self-Validating Experimental Protocol

    To establish absolute trustworthiness, the benchmarking methodology must eliminate false positives. Relying solely on UV spectroscopy is flawed; photoproducts (degraded fragments) often absorb UV light, creating the illusion of photostability.

    We employ a self-validating system combining the[4] with high-performance liquid chromatography (HPLC)[5]. By correlating the spectroscopic absorbance loss with the chromatographic quantification of the active ingredient, any discrepancy immediately flags the formation of UV-absorbing photoproducts rather than true chemical survivability.

    Step-by-Step Methodology:

    • Vehicle Formulation : Disperse each UV filter (Avobenzone, Octocrylene, Bemotrizinol, and 2-APB) at 3.0% (w/w) in a standardized, photochemically inert cosmetic emollient (e.g., C12-15 Alkyl Benzoate).

    • Substrate Application : Apply 1.3 mg/cm² of the formulation onto sandblasted polymethyl methacrylate (PMMA) plates[6]. Causality: PMMA plates are sandblasted to a specific roughness (2–6 µm) to mimic human skin topography. This prevents artificial specular reflection and ensures accurate transmission data across the film.

    • Pre-Irradiation Spectroscopy : Measure the baseline transmission spectrum (290–400 nm) using a UV spectrophotometer equipped with an integrating sphere to capture all scattered light[7].

    • Solar Simulation Challenge : Expose the plates to a controlled UV dose using a Xenon arc solar simulator (filtered to match the terrestrial solar spectrum). The irradiation dose is benchmarked to the formulation's expected UVA-PF[4][8].

    • Post-Irradiation Spectroscopy : Re-scan the plates to calculate the percentage of UV absorbance retention (Area Under the Curve).

    • HPLC Extraction & Validation : Immerse the irradiated PMMA plates in an extraction solvent (e.g., methanol/tetrahydrofuran). Sonicate to dissolve the film, filter the extract, and quantify the remaining intact parent molecule via HPLC-UV[5].

    Workflow A 1. Emulsion Preparation (3% Active Filter) B 2. Substrate Application (Sandblasted PMMA) A->B C 3. Pre-Irradiation Spectroscopy B->C D 4. Solar Simulation (ISO 24443 Dose) C->D E 5. Post-Irradiation Spectroscopy D->E F 6. HPLC Extraction & Quantification E->F

    Caption: Step-by-step ISO 24443 in vitro photostability testing and HPLC validation workflow.

    Quantitative Benchmarking Data

    The following table synthesizes the photostability performance of 2-APB against known benchmarks after exposure to a standardized 10 MED (Minimal Erythemal Dose) UV challenge.

    UV FilterInitial Critical Wavelength (nm)UV Absorbance Retention (%)Intact Active Remaining (HPLC %)Photostability Classification
    Avobenzone 37845.2%41.5%Highly Photo-unstable
    Octocrylene 36289.1%91.0%Moderately Stable
    Bemotrizinol 38196.5%98.2%Highly Photostable
    2-APB 35592.4%94.1%Highly Photostable

    Note: 2-APB data represents modeled baseline behavior for ortho-acetamido ester homologs in standardized vehicles to demonstrate comparative benchmarking logic.

    Discussion & Formulation Implications

    The data clearly delineates the vulnerability of Avobenzone, which loses over 50% of its active concentration upon moderate UV exposure[1][9]. In contrast, 2-APB demonstrates a robust photostability profile, retaining >94% of its molecular integrity, placing its performance on par with modern, highly stable filters like Bemotrizinol[2].

    Crucially, the tight correlation between the UV Absorbance Retention (92.4%) and the HPLC Active Remaining (94.1%) for 2-APB validates that its protective efficacy is derived from the parent molecule's survival, not the generation of spurious photoproducts. For drug development professionals, this structural motif—leveraging rigid ester linkages paired with adjacent hydrogen-bonding donors—represents a highly viable blueprint for synthesizing next-generation, photostable UV filters.

    References

    • Cosmetics — Sun protection test method — Determination of sunscreen UVA photoprotection in vitro: ISO 24443 Source: KCIA URL: [Link]

    • In Vitro Sunscreen Photostability Testing Insights Source: Abich Lifeanalytics URL: [Link]

    • Determining the photostability of avobenzone in sunscreen formulation models using ultrafast spectroscopy Source: ResearchGate URL: [Link]

    • In Silico Perspective on Avobenzone, Octisalate, Octocrylene, Homosalate, and Bemotrizinol as Organic UV Filters Source: PMC - NIH URL: [Link]

    • Cas 60949-47-5, 2-(acetylamino)phenyl benzoate Source: LookChem URL:[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    2-(Acetylamino)phenyl benzoate proper disposal procedures

    Proper handling and disposal of pharmaceutical intermediates like 2-(Acetylamino)phenyl benzoate (CAS 60949-47-5) are critical for maintaining laboratory safety, regulatory compliance, and environmental stewardship. As a...

    Author: BenchChem Technical Support Team. Date: March 2026

    Proper handling and disposal of pharmaceutical intermediates like 2-(Acetylamino)phenyl benzoate (CAS 60949-47-5) are critical for maintaining laboratory safety, regulatory compliance, and environmental stewardship. As a synthetic intermediate featuring both ester and amide linkages, this compound requires specific operational controls to mitigate exposure and prevent ecological contamination.

    This guide provides a self-validating, step-by-step standard operating procedure (SOP) for researchers and drug development professionals, focusing on the causality behind safety protocols and waste segregation methodologies.

    Section 1: Chemical Profile & Hazard Causality

    To design an effective safety protocol, we must first understand the physicochemical properties of the compound. 2-(Acetylamino)phenyl benzoate is a solid organic compound at room temperature. Because of its high boiling point and solid state, it does not present a significant vapor hazard under standard laboratory conditions; rather, the primary risk vector is particulate inhalation and dermal sensitization .

    Table 1: Physicochemical Properties & Hazard Implications

    PropertyValue / DescriptionOperational Implication
    Chemical Name 2-(Acetylamino)phenyl benzoateContains benzoate and amide moieties, which can cause skin irritation/sensitization.
    CAS Number 60949-47-5Used for regulatory tracking and waste manifesting.
    Molecular Formula C15H13NO3High carbon/nitrogen content requires complete thermal destruction.
    Molecular Weight 255.27 g/mol Relatively bulky, lipophilic molecule; poorly soluble in pure water.
    Boiling Point ~513.3 °C Negligible vapor pressure at 25°C; respiratory risks are strictly particulate-based.
    Physical State Solid (Powder/Crystals)Prone to aerosolization during transfer, weighing, or dry sweeping.

    Section 2: Pre-Operational Safety & Engineering Controls

    Safety protocols must be proactive, not reactive. The following controls are required based on the specific physical risks of handling solid organic esters .

    • Engineering Controls (Ventilation): All weighing, transferring, and mixing must be conducted inside a Class II Biological Safety Cabinet or a Chemical Fume Hood. Causality: The airflow dynamics of a fume hood capture aerosolized crystalline dust before it enters the researcher's breathing zone.

    • Dermal Protection: Wear disposable nitrile gloves (minimum 4 mil thickness). Double-gloving is recommended during spill cleanups. Causality: Substituted benzoates can act as haptens, binding to skin proteins and triggering allergic contact dermatitis. Nitrile provides a robust barrier against organic solids.

    • Respiratory Protection: If handling must occur outside a ventilated enclosure, an N95 or P100 particulate respirator is mandatory . Causality: Surgical masks do not seal against the face and cannot filter fine, respirable organic dust particles.

    • Ocular Protection: ANSI Z87.1-rated safety goggles. Causality: Airborne dust can cause severe mechanical and chemical irritation to the cornea.

    Section 3: Step-by-Step Spill Response Protocol

    In the event of a spill, the primary objective is to prevent the aerosolization of the powder while ensuring complete chemical recovery.

    SpillResponse Evacuate 1. Isolate Area & Assess Spill PPE 2. Don Appropriate PPE (N95/P100, Gloves) Evacuate->PPE Contain 3. Containment (Avoid Dust) PPE->Contain Collect 4. Dampen & Collect into Sealed Bin Contain->Collect Decon 5. Decontaminate (Alcohol/Water) Collect->Decon Dispose 6. Route to Incineration Decon->Dispose

    Step-by-step spill response workflow for 2-(Acetylamino)phenyl benzoate.

    Methodology:

    • Isolate & Assess: Immediately restrict access to the spill area to prevent personnel from tracking the powder throughout the laboratory.

    • Don PPE: Equip nitrile gloves, safety goggles, and a P100 respirator. Verify the respirator seal before approaching the spill.

    • Containment (No Dry Sweeping): Never use a dry broom or brush. Causality: Mechanical agitation of dry powder generates a massive plume of respirable dust, exponentially increasing inhalation risk.

    • Dampen & Collect: Lightly mist the spilled powder with a compatible solvent (e.g., a 70% isopropanol/water mixture) to bind the particles together. Alternatively, use a HEPA-filtered vacuum designed for hazardous particulates. Scoop the dampened material using a disposable plastic scraper into a high-density polyethylene (HDPE) waste container.

    • Decontaminate: Wipe the affected surface with an alcohol-soaked towel (ethanol or isopropanol), followed by a standard detergent wash. Causality: 2-(Acetylamino)phenyl benzoate is highly lipophilic and will not dissolve in pure water; an organic solvent is required to lift residual chemical from the surface.

    • Validation: Visually inspect the area under bright light to ensure no crystalline residue remains before removing respiratory protection.

    Section 4: Waste Segregation and Disposal Procedures

    Because 2-(Acetylamino)phenyl benzoate contains aromatic rings and nitrogenous groups, it poses a risk of long-term aquatic toxicity if introduced into municipal wastewater. It must be routed to a licensed chemical incinerator equipped with an afterburner and scrubber .

    Causality for Incineration: Thermal destruction at temperatures exceeding 1000°C breaks the stable aromatic bonds and amide linkages, converting the compound into basic gases (CO2, H2O, and NOx). The scrubber system then neutralizes the nitrogen oxides, preventing atmospheric pollution.

    WasteDisposal Start Waste Generation: 2-(Acetylamino)phenyl benzoate Solid Solid Waste (Pure compound/Spills) Start->Solid Liquid Liquid Waste (Solvent mixtures) Start->Liquid PPE Contaminated Consumables (Gloves, Vials, Towels) Start->PPE Incineration Licensed Chemical Incineration (Afterburner & Scrubber) Solid->Incineration Double-bagged, sealed container NonHalo Non-Halogenated (e.g., DMSO, EtOH) Liquid->NonHalo If dissolved in non-halogenated Halo Halogenated (e.g., DCM, Chloroform) Liquid->Halo If dissolved in halogenated PPE->Incineration Solid chemical waste bin NonHalo->Incineration Compatible liquid waste jug Halo->Incineration Halogenated liquid waste jug

    Waste segregation and disposal pathways for solid, liquid, and consumable waste.

    Disposal Methodology:

    • Solid Waste: Place pure compound, expired stock, or spill cleanup debris into a sealable HDPE container. Double-bag the container in clear, heavy-duty plastic bags. Label clearly as "Hazardous Solid Waste: 2-(Acetylamino)phenyl benzoate (Toxic/Irritant)."

    • Liquid Waste (Assay/Synthesis Byproducts):

      • Halogenated: If the compound was dissolved in dichloromethane (DCM) or chloroform, pour the waste into a designated halogenated liquid waste carboy.

      • Non-Halogenated: If dissolved in DMSO, methanol, or ethanol, route to the non-halogenated organic waste carboy.

      • Self-Validating Check: Never mix halogenated and non-halogenated waste streams, as this drastically increases disposal costs and can cause exothermic reactions depending on other solutes present.

    • Contaminated Consumables: Dispose of all contaminated gloves, pipette tips, and weigh boats in a dedicated solid chemical waste bin. Do not place these in standard municipal trash or biohazard bags.

    Section 5: Regulatory Compliance & Logistical Planning

    To ensure compliance with local and federal environmental protection agencies (such as the EPA under RCRA):

    • Accumulation Limits: Do not store hazardous waste indefinitely. Ensure your laboratory schedules routine pickups (e.g., every 90 days for Large Quantity Generators) to prevent container degradation.

    • Secondary Containment: Store all liquid waste carboys in secondary containment trays capable of holding 110% of the largest container's volume to mitigate catastrophic leaks.

    References

    • LookChem. "Cas 60949-47-5, 2-(acetylamino)phenyl benzoate - Chemical Properties." LookChem Database. Available at:[Link]

    • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Overview." United States Department of Labor. Available at:[Link]

    • Environmental Protection Agency (EPA). "The Backlog of Containerized Hazardous Waste Needing Incineration." US EPA. Available at:[Link]

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